6-Bromo-2-chloro-3-methoxyphenol
Description
Properties
IUPAC Name |
6-bromo-2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRDRUJEABUFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682118 | |
| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-06-9 | |
| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and methoxy groups on a phenol scaffold—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methodologies, and essential safety information, designed to empower researchers in their scientific endeavors. The CAS Number for this compound is 1228957-06-9.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1228957-06-9 | [1] |
| Molecular Formula | C₇H₆BrClO₂ | [1] |
| Molecular Weight | 237.48 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | ~204.6 °C (estimated) | [2] |
| Density | ~1.6 g/cm³ | [2] |
| pKa | ~6.96 (estimated) | [2] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water. |
Synthesis and Mechanism
The synthesis of this compound can be approached through the sequential halogenation of 3-methoxyphenol.[2] This process involves electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophiles.
Synthetic Pathway Overview
The proposed synthesis initiates with the bromination of 3-methoxyphenol, followed by chlorination. The directing effects of the hydroxyl and methoxy groups are crucial for achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, as is the methoxy group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a plausible method for the synthesis of this compound, based on established halogenation procedures for phenols.
Step 1: Bromination of 3-Methoxyphenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-methoxyphenol to NBS should be approximately 1:1.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the brominated intermediate.
Step 2: Chlorination of the Brominated Intermediate
-
Reaction Setup: Dissolve the purified brominated intermediate in a suitable solvent, such as DCM or chloroform.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) to the solution. The reaction may be catalyzed by a Lewis acid.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, perform an aqueous workup similar to the bromination step. Purify the final product by column chromatography or recrystallization.
Structural Elucidation and Characterization
Due to the limited availability of published experimental data, the following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm, with coupling constants characteristic of their substitution pattern. The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to the oxygen, bromine, and chlorine atoms will be significantly shifted downfield. The aromatic carbons are expected to resonate in the δ 100-160 ppm region, while the methoxy carbon will appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
-
Strong absorptions around 1000-1300 cm⁻¹ due to the C-O stretching of the ether and phenol.
-
Peaks in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in organic synthesis.
Key Reaction Pathways
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards further electrophilic substitution, although the existing halogen substituents are deactivating.
-
Nucleophilic Substitution: The bromine and chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.[2]
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other transformations typical of phenols.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Materials Science
Halogenated phenols are prevalent scaffolds in many pharmaceutical agents and functional materials. While specific applications of this compound are not extensively documented, its structure suggests potential utility as an intermediate in the synthesis of:
-
Bioactive Molecules: The compound can serve as a precursor for more complex molecules with potential applications as agrochemicals or pharmaceuticals.[2]
-
Functional Polymers and Materials: The phenolic group allows for its incorporation into polymer backbones, and the halogen atoms can be used for further functionalization or to impart specific properties such as flame retardancy.
Safety and Handling
Given the presence of halogen and phenol functional groups, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, the following hazards are anticipated:
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, derived from a combination of available data and established chemical principles. As a versatile building block, it holds the potential to contribute to advancements in medicinal chemistry, agrochemistry, and materials science. Further research into its reactivity and applications is warranted to fully unlock its synthetic potential.
References
A Technical Guide to the Spectral Analysis of 6-Bromo-2-chloro-3-methoxyphenol
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound 6-Bromo-2-chloro-3-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating fundamental principles with data interpretation, this guide serves as an in-depth resource for understanding the unique spectral signature of this halogenated phenol derivative.
Introduction: The Significance of Halogenated Phenols
Halogenated phenols represent a critical class of organic compounds, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The specific arrangement of substituents on the aromatic ring profoundly influences the molecule's reactivity, bioavailability, and overall physicochemical properties. This compound, with its distinct substitution pattern, presents a unique case for spectral analysis. Understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.
This guide will systematically explore the predicted and theoretical spectral data for this compound, providing a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the inductive and resonance effects of the substituents.[2][3][4]
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
dot graph "H_NMR_Acquisition_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Add TMS Internal Standard"]; A -> B; }
subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; C [label="Tune & Shim Spectrometer"]; D [label="Set Acquisition Parameters"]; E [label="Acquire FID"]; C -> D -> E; }
subgraph "cluster_Proc" { label="Data Processing"; bgcolor="#FFFFFF"; F [label="Fourier Transform"]; G [label="Phase & Baseline Correction"]; H [label="Integration & Peak Picking"]; F -> G -> H; }
B -> C; E -> F; } caption="¹H NMR Acquisition Workflow";
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H (C4-H) | 6.8 - 7.2 | Doublet | 1H | Influenced by ortho- and para-substituents. |
| Aromatic-H (C5-H) | 6.6 - 7.0 | Doublet | 1H | Influenced by ortho- and para-substituents. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typical range for methoxy groups on an aromatic ring. |
| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent.[6] |
Note: The coupling constant (J) between the aromatic protons is expected to be in the range of 8-9 Hz, characteristic of ortho-coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.[7][8]
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-OH) | 148 - 155 | Deshielded by the directly attached electronegative oxygen. |
| C2 (C-Cl) | 115 - 125 | Influenced by the electronegative chlorine atom. |
| C3 (C-OCH₃) | 155 - 160 | Strongly deshielded by the oxygen of the methoxy group. |
| C4 | 110 - 120 | Shielded relative to unsubstituted benzene due to the overall electron-donating nature of the substituents. |
| C5 | 120 - 130 | Less shielded than C4 due to proximity to the bromine atom. |
| C6 (C-Br) | 105 - 115 | Shielded by the "heavy atom effect" of bromine. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[9] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
dot graph "FTIR_ATR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Clean ATR Crystal"]; B [label="Collect Background Spectrum"]; C [label="Place Sample on Crystal"]; D [label="Apply Pressure with Anvil"]; E [label="Collect Sample Spectrum"]; F [label="Background Subtraction"]; G [label="Final IR Spectrum"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption="FTIR-ATR Acquisition Workflow";
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Methoxy -CH₃ |
| 1580 - 1620 | C=C stretch | Aromatic Ring |
| 1450 - 1500 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-O stretch | Aryl Ether |
| 1000 - 1100 | C-O stretch | Phenolic C-O |
| 700 - 800 | C-Cl stretch | Aryl Chloride |
| 550 - 650 | C-Br stretch | Aryl Bromide |
The presence of a broad absorption band in the 3200-3500 cm⁻¹ region is a strong indicator of the hydroxyl group.[8][11] The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule's specific substitution pattern.[10][12]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[13] For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Isotopic Abundance:
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.
This leads to a distinctive pattern for the molecular ion peak (M⁺). There will be peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances of both halogens.[14][15][16][17]
Predicted Mass Spectrum Data:
| m/z | Ion | Comments |
| 236 | [M]⁺ (C₇H₆³⁵Cl⁷⁹BrO₂) | Molecular ion peak (lowest mass isotopologue). |
| 238 | [M+2]⁺ | Combination of ³⁷Cl⁷⁹Br and ³⁵Cl⁸¹Br isotopes. |
| 240 | [M+4]⁺ | Contains ³⁷Cl⁸¹Br isotopes. |
The expected intensity ratio for the M, M+2, and M+4 peaks will be approximately 3:4:1.[17] Common fragmentation patterns for halogenated phenols include the loss of the halogen atoms and the methoxy group.
dot graph "MS_Isotopic_Pattern" { layout=dot; rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_ions" { label="Molecular Ion Cluster"; bgcolor="#FFFFFF"; M [label="M\n(³⁵Cl, ⁷⁹Br)"]; M2 [label="M+2\n(³⁷Cl, ⁷⁹Br) &\n(³⁵Cl, ⁸¹Br)"]; M4 [label="M+4\n(³⁷Cl, ⁸¹Br)"]; }
subgraph "cluster_ratios" { label="Approximate Intensity Ratios"; bgcolor="#FFFFFF"; R1 [label="3"]; R2 [label="4"]; R3 [label="1"]; }
M -> R1 [style=invis]; M2 -> R2 [style=invis]; M4 -> R3 [style=invis];
{rank=same; M; M2; M4;} {rank=same; R1; R2; R3;}
M -> M2 [label="Δm/z = 2"]; M2 -> M4 [label="Δm/z = 2"]; } caption="Predicted MS Isotopic Pattern";
Conclusion
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating framework for its structural elucidation. The predicted data, based on established spectroscopic principles and data from related compounds, offers a clear roadmap for researchers. The distinct patterns arising from the specific arrangement of the bromo, chloro, and methoxy substituents create a unique spectral fingerprint, enabling unambiguous identification and characterization of this important synthetic intermediate.
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. azooptics.com [azooptics.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
1H NMR spectrum of 6-Bromo-2-chloro-3-methoxyphenol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-chloro-3-methoxyphenol
Introduction
This compound is a polysubstituted aromatic compound belonging to the class of halogenated phenols. The precise arrangement of bromo, chloro, methoxy, and hydroxyl groups on the phenol ring creates a unique electronic environment, which can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this molecule, offering a predictive interpretation grounded in fundamental principles and serving as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. As a senior application scientist, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the compound's identity and purity.
Part 1: Theoretical Principles & Spectral Prediction
Molecular Structure and Proton Environments
The structure of this compound contains four distinct sets of protons, each residing in a unique chemical environment. Understanding this structure is the first step in predicting its ¹H NMR spectrum.
-
Aromatic Protons (H-4, H-5): Two protons are attached to the benzene ring at positions 4 and 5. They are adjacent to each other, which will lead to spin-spin coupling.
-
Phenolic Proton (-OH): A single proton is attached to the oxygen atom of the hydroxyl group.
-
Methoxy Protons (-OCH₃): Three equivalent protons belong to the methyl group of the methoxy substituent.
(Self-generated image for illustrative purposes)
Influence of Substituents on Chemical Shifts
The chemical shift (δ) of each proton is primarily determined by the local electron density, which is heavily influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups, donating electron density to the aromatic ring via resonance (+M effect). This effect is most pronounced at the ortho and para positions, causing increased shielding and a corresponding upfield shift (lower ppm value) for protons at these positions.[1][2]
-
Chlorine (-Cl) and Bromine (-Br) Groups: Halogens are deactivating groups that withdraw electron density through induction (-I effect) due to their high electronegativity.[3][4] This deshields nearby protons, shifting their signals downfield (higher ppm value). They also have a weak, opposing electron-donating resonance effect (+M effect). The inductive effect is generally dominant for halogens.
Analysis for Aromatic Protons:
-
H-5: This proton is ortho to the powerful electron-donating -OH group and meta to the -Cl, -OCH₃, and -Br groups. The strong shielding from the hydroxyl group is the dominant factor, suggesting H-5 will appear at a relatively upfield position for an aromatic proton.
-
H-4: This proton is para to the -Cl group, ortho to the -Br group, and meta to the -OH and -OCH₃ groups. It is flanked by two electron-withdrawing halogens, which will deshield it significantly, causing it to appear more downfield than H-5.
Predicted ¹H NMR Spectral Parameters
Based on the analysis of substituent effects and established chemical shift ranges, the following ¹H NMR spectrum is predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | ~7.1 - 7.3 | Doublet (d) | 1H | Jortho = ~8-9 Hz |
| H-5 | ~6.7 - 6.9 | Doublet (d) | 1H | Jortho = ~8-9 Hz |
| Phenolic -OH | 4.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | N/A |
| Methoxy -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |
Part 2: Detailed Spectral Analysis
A detailed examination of the predicted spectrum reveals the unique signature of this compound.
-
The Aromatic Region (δ 6.5-8.0 ppm): This region is expected to contain two signals, each integrating to one proton.[5][6]
-
The signal furthest downfield (predicted ~7.1-7.3 ppm) is assigned to H-4 . Its position is rationalized by the cumulative deshielding effects of the adjacent bromine atom (ortho) and the chlorine atom (para).
-
The more upfield signal (predicted ~6.7-6.9 ppm) is assigned to H-5 . Its shielded position is primarily due to the strong electron-donating resonance effect of the ortho hydroxyl group.
-
Both signals will appear as doublets due to coupling with each other (ortho-coupling), with a typical coupling constant of approximately 8-9 Hz.[7]
-
-
The Methoxy Signal (δ ~3.9 ppm): The three equivalent protons of the methoxy group are expected to produce a sharp singlet , as there are no adjacent protons with which to couple. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
The Phenolic Hydroxyl Signal (δ 4.0-7.0 ppm): The chemical shift of the -OH proton is highly dependent on the solvent, sample concentration, and temperature due to intermolecular hydrogen bonding.[8][9] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other protic species in the solvent.[10] This broadness can sometimes make it difficult to distinguish from the baseline.[8] In a very dry, hydrogen-bond-accepting solvent like DMSO-d₆, this peak often becomes sharper and shifts further downfield.[8][11]
Part 3: Experimental Methodology
To validate the predicted spectrum, a rigorous and self-validating experimental protocol is essential.
Standard Acquisition Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ is excellent for observing exchangeable protons like the phenolic -OH.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Protocol for D₂O Exchange
This is a critical validation step to unambiguously identify the phenolic -OH peak.
-
Acquire Initial Spectrum: Follow the standard protocol above to acquire a high-quality ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake gently to mix the contents thoroughly.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the phenolic -OH proton will either disappear or significantly decrease in intensity in the second spectrum.[9][10] This occurs because the acidic proton rapidly exchanges with the deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The predicted spectrum consists of two doublets in the aromatic region, a sharp singlet for the methoxy group, and a characteristic broad, exchangeable singlet for the phenolic hydroxyl proton. The relative positions and splitting patterns of the aromatic signals are a direct consequence of the competing electronic effects of the hydroxyl, methoxy, and halogen substituents. By following the detailed experimental protocols outlined, including the crucial D₂O exchange validation, researchers can confidently confirm the identity and assess the purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. amherst.edu [amherst.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2-chloro-3-methoxyphenol
Abstract
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document details the theoretical underpinnings for predicting the ¹³C NMR spectrum of the title compound, a step-by-step experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By integrating established principles of substituent effects with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of complex substituted aromatic compounds.
Introduction
This compound is a polysubstituted aromatic compound featuring a phenol backbone modified with three distinct substituents: a bromine atom, a chlorine atom, and a methoxy group. The precise arrangement of these groups on the benzene ring creates a unique electronic environment for each carbon atom, making ¹³C NMR spectroscopy an indispensable tool for its structural verification and purity assessment.
The power of ¹³C NMR lies in its ability to provide direct information about the carbon skeleton of a molecule, with the chemical shift of each carbon being exquisitely sensitive to its local electronic and steric environment[1][2]. For a molecule with multiple, electronically diverse substituents like this compound, understanding how these groups collectively influence the spectrum is paramount for accurate analysis. This guide will first establish the theoretical basis for predicting the spectrum and then outline a robust protocol for its empirical acquisition and interpretation.
Theoretical Principles: Predicting ¹³C Chemical Shifts
The ¹³C chemical shifts in a substituted benzene ring can be reliably estimated by starting with the chemical shift of a carbon in unsubstituted benzene (δ ≈ 128.5 ppm) and adding incremental values known as Substituent Chemical Shifts (SCS). This principle of additivity assumes that the effect of each substituent is independent and can be summed to predict the final chemical shift[3][4].
The effect of a substituent varies depending on its position relative to the carbon atom of interest:
-
Ipso: The carbon atom directly attached to the substituent.
-
Ortho: The carbon atom adjacent to the ipso-carbon.
-
Meta: The carbon atom two bonds away from the ipso-carbon.
-
Para: The carbon atom opposite the ipso-carbon.
The four substituents on our target molecule (OH, Cl, Br, OCH₃) each have distinct electronic properties (inductive vs. resonance effects) that dictate their specific SCS values. Halogens, for instance, have complex effects; while they are electronegative, their impact on shielding is also influenced by other factors[3][5]. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong resonance donors, which significantly shields the ortho and para positions.
Below is the structure of this compound with the conventional numbering system used for the subsequent prediction.
Caption: Structure of this compound with IUPAC numbering for ¹³C NMR assignment.
Predicted ¹³C NMR Spectrum
To predict the chemical shifts, we will use the additive model with established SCS values from authoritative sources[6]. The base value for each aromatic carbon is 128.5 ppm.
Table 1: Calculation of Predicted ¹³C Chemical Shifts (in ppm)
| Carbon | Base Value | Δδ (OH) | Δδ (Cl) | Δδ (OCH₃) | Δδ (Br) | Predicted δ (ppm) |
| C1 | 128.5 | +26.6 (ipso) | +0.4 (ortho) | +1.4 (meta) | -7.3 (ortho) | 149.6 |
| C2 | 128.5 | -12.7 (ortho) | +6.2 (ipso) | -14.4 (ortho) | +1.6 (meta) | 109.2 |
| C3 | 128.5 | +1.4 (meta) | -0.4 (ortho) | +31.4 (ipso) | +0.2 (para) | 161.1 |
| C4 | 128.5 | -8.1 (para) | +1.7 (meta) | -11.4 (ortho) | +3.0 (meta) | 113.7 |
| C5 | 128.5 | +1.4 (meta) | +0.4 (para) | +1.0 (meta) | -5.5 (ortho) | 125.8 |
| C6 | 128.5 | -7.3 (ortho) | +1.7 (meta) | +1.0 (para) | -5.5 (ipso) | 118.4 |
| C7 | --- | --- | --- | --- | --- | ~56-62 |
Note: The chemical shift for the methoxy carbon (C7) is not calculated by additivity but is based on typical values for aromatic methoxy groups. Steric hindrance from adjacent groups can sometimes push this value downfield to ~62 ppm[7].
Summary of Predictions: The spectrum is expected to show six distinct signals in the aromatic region (approx. 109-162 ppm) and one signal in the aliphatic region (approx. 56-62 ppm). C3 is predicted to be the most deshielded aromatic carbon due to the ipso-effect of the strongly electron-donating methoxy group, while C2 is predicted to be the most shielded.
Experimental Protocol for Data Acquisition
This protocol describes a self-validating system for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Accurate weighing and choice of an appropriate solvent are critical. DMSO-d₆ is often a good choice for phenols as it can solubilize the compound well and its residual solvent peak does not typically interfere with the aromatic region.
-
Protocol: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Rationale: Proper calibration ensures accurate chemical shift referencing and high resolution.
-
Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission.
-
-
Data Acquisition:
-
Rationale: The chosen parameters are a balance between obtaining a good signal-to-noise ratio (S/N) and practical experiment time. Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, multiple scans are required[8].
-
Key Parameters (for a 500-600 MHz spectrometer):
-
Experiment: Standard ¹³C observe with proton decoupling (zgpg30 or similar).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Transmitter Frequency Offset (O1p): Centered in the middle of the expected spectrum (~115 ppm).
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. While longer delays are needed for strict quantitation, a 2s delay is sufficient for structural characterization and provides a good compromise on experiment time[9].
-
Number of Scans (NS): 1024 to 2048 scans. This number can be adjusted based on the sample concentration and desired S/N.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Rationale: Standard processing steps convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.
-
Protocol: Apply an exponential multiplying factor (line broadening of ~1-2 Hz) to improve S/N. Perform a Fourier Transform. Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm to produce a flat baseline. Reference the spectrum to the residual DMSO-d₆ solvent peak at 39.52 ppm.
-
Data Interpretation and Analysis
Upon acquiring the spectrum, the primary task is to assign each observed peak to a specific carbon in the molecule.
-
Peak Assignment: Compare the experimental chemical shifts to the predicted values in Table 1. The relative ordering of the peaks should closely match the predictions. For example, the signal furthest downfield (highest ppm) should correspond to C3, while the signal furthest upfield (lowest ppm) in the aromatic region should be C2.
-
Quaternary Carbons: Note that the four carbons bearing substituents (C1, C2, C3, C6) are quaternary. In a standard proton-decoupled spectrum, these peaks will typically be sharper and of lower intensity compared to protonated carbons due to longer relaxation times and the lack of a direct Nuclear Overhauser Effect (NOE) from an attached proton.
-
Advanced Techniques: If assignments are ambiguous, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run. A DEPT-135 experiment would show the two protonated carbons (C4, C5) as positive peaks, while all quaternary carbons and the methoxy carbon would be absent, confirming their assignment[1][10]. An HSQC experiment would show correlations between C4/C5 and their attached protons, while a long-range HMBC experiment would reveal correlations between carbons and protons two or three bonds away, providing definitive structural connectivity[8].
Conclusion
The ¹³C NMR analysis of this compound is a clear example of how fundamental principles can be applied to elucidate complex molecular structures. By leveraging the additivity of substituent chemical shifts, a reliable prediction of the spectrum can be made, which serves as a crucial guide for interpreting experimental data. The detailed protocol provided herein ensures the acquisition of high-quality data, enabling researchers to confidently verify the structure and purity of this and other similarly complex aromatic compounds.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. NMR chemical shift prediction of benzenes [stenutz.eu]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Mass Spectrometry of 6-Bromo-2-chloro-3-methoxyphenol: An In-depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 6-Bromo-2-chloro-3-methoxyphenol, a halogenated and methoxylated phenol, presents a unique analytical challenge due to the complex interplay of its functional groups. Mass spectrometry stands as a powerful and indispensable tool for confirming the molecular weight and deducing the structure of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the theoretical underpinnings, practical experimental considerations, and detailed data interpretation. The principles and methodologies discussed herein are designed to offer both a foundational understanding for the novice and field-proven insights for the experienced analyst.
Foundational Principles: Choosing the Right Ionization Technique
The initial and most critical step in the mass spectrometric analysis of any compound is the generation of gas-phase ions. The choice of ionization technique profoundly influences the resulting mass spectrum, dictating whether the primary observation is the intact molecule or a rich tapestry of fragment ions. For this compound, two primary techniques warrant consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).
1.1. Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization is a classic and robust "hard" ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1][2] This energetic interaction is often sufficient to not only eject an electron, forming a radical cation (the molecular ion, M⁺•), but also to induce extensive fragmentation.[3]
-
Why Choose EI? The rich fragmentation pattern generated by EI serves as a molecular "fingerprint," providing invaluable structural information.[1] For a molecule like this compound, EI is well-suited to probe the bonds within the molecule, revealing the connectivity of the bromine, chlorine, methoxy, and hydroxyl groups to the aromatic ring. EI is particularly effective for relatively small, volatile, and thermally stable organic compounds.[1]
-
Causality in Fragmentation: The 70 eV standard energy is utilized because it maximizes the ionization efficiency and leads to reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[1] The fragmentation pathways are governed by the relative stabilities of the resulting carbocations and neutral losses.
1.2. Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution.[4] A high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.[5][6]
-
Why Choose ESI? The primary advantage of ESI is its ability to produce intact molecular ions with minimal fragmentation.[4] This makes it the ideal choice for unequivocally determining the molecular weight of a compound.[5] For this compound, ESI would be employed to confirm the expected molecular mass and to observe the characteristic isotopic pattern of the intact molecule. ESI is also highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.[5]
-
Ionization Efficiency: The efficiency of ESI is influenced by the analyte's ability to be protonated or deprotonated, which is related to its pKa and the composition of the solvent.[7][8] For phenols, which are acidic, negative-ion mode ESI ([M-H]⁻) is often highly effective.
The Isotopic Signature: A Definitive Clue
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundance of bromine and chlorine isotopes. This pattern is a powerful diagnostic tool for confirming the presence of these halogens.
-
Chlorine: Natural chlorine consists of two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[9] This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[9][10]
-
Bromine: Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in abundance.[9] This leads to a distinct M and M+2 peak pattern with an intensity ratio of approximately 1:1.[9][11]
When both a chlorine and a bromine atom are present, as in this compound, the resulting isotopic pattern is a combination of these individual patterns. This will produce a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio.[12]
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula for this compound is C₇H₆BrClO₂.[13] The nominal molecular weight, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is 236 g/mol . However, the exact mass and the full isotopic pattern are crucial for confirmation.
3.1. Expected Molecular Ion Cluster
The following table summarizes the expected m/z values and relative abundances for the molecular ion cluster of this compound.
| Ion | Contributing Isotopes | Calculated m/z | Relative Abundance (%) |
| M | C₇H₆⁷⁹Br³⁵ClO₂ | 235.92 | 100 |
| M+2 | C₇H₆⁸¹Br³⁵ClO₂ / C₇H₆⁷⁹Br³⁷ClO₂ | 237.92 | ~130 |
| M+4 | C₇H₆⁸¹Br³⁷ClO₂ | 239.92 | ~32 |
Note: The relative abundances are approximate and can be influenced by the presence of the ¹³C isotope.
3.2. Proposed Fragmentation Pathways under Electron Ionization (EI)
Under EI conditions, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. The following diagram illustrates the most probable pathways, which are driven by the loss of stable neutral molecules and radicals. Phenols are known to exhibit a strong molecular ion peak and can undergo characteristic losses of CO and HCO.[14] Methoxylated aromatic compounds can lose a methyl radical.[15] Halogenated aromatics readily lose the halogen atom.[11]
Caption: Proposed EI fragmentation pathways for this compound.
Key Fragmentation Steps:
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to the ion at m/z 221/223/225.[15]
-
Loss of a Halogen Radical (-•Br or -•Cl): The C-Br bond is generally weaker than the C-Cl bond, so the loss of a bromine radical to form an ion at m/z 157/159 is highly probable.[11] Loss of a chlorine radical would yield an ion at m/z 201/203.
-
Loss of a Formyl Radical (-•CHO): Phenols can undergo rearrangement and lose a formyl radical, which would result in an ion at m/z 207/209/211.[14]
-
Loss of Carbon Monoxide (-CO): Following the loss of other groups, the resulting phenolic ions can expel a stable carbon monoxide molecule. For example, the ion at m/z 205 could lose CO to form the ion at m/z 177.[14]
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible data, a well-defined experimental protocol is essential. The following outlines a step-by-step methodology for the analysis of this compound by both GC-MS (for EI) and LC-MS (for ESI).
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This workflow is ideal for obtaining detailed structural information through fragmentation analysis.
Caption: GC-MS with EI workflow for this compound.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Rate: At least 2 spectra/second.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster and compare it to the theoretical isotopic pattern.
-
Propose structures for the major fragment ions and correlate them with the expected fragmentation pathways.
-
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This workflow is optimal for accurate molecular weight determination.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pschemicals.com [pschemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 6-Bromo-2-chloro-3-methoxyphenol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 6-bromo-2-chloro-3-methoxyphenol, a halogenated and substituted phenol of interest in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in related fields, offering a detailed interpretation of its spectral features grounded in the principles of vibrational spectroscopy.
Introduction to this compound
This compound is a polysubstituted aromatic compound. Its structure, featuring a hydroxyl group, a methoxy group, and two different halogen atoms on a benzene ring, gives rise to a unique and complex IR spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and for monitoring chemical transformations.
The molecular structure dictates the vibrational modes that are IR active. The key functional groups that will dominate the spectrum are the phenol (-OH), the aromatic ether (-OCH₃), the aromatic ring (C=C), and the carbon-halogen bonds (C-Cl and C-Br). The positions of these substituents influence not only the primary vibrational frequencies but also the overall fingerprint of the molecule.
Caption: Molecular structure of this compound.
Principles of IR Spectroscopy and Predicted Absorptions
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The frequency of absorption is characteristic of the bond type and its molecular environment.
For this compound, we can predict the key absorption bands based on its constituent functional groups. The presence of electron-withdrawing halogens and an electron-donating methoxy group will influence the electronic environment and, consequently, the vibrational frequencies of the phenolic -OH and the aromatic ring.[1][2][3][4]
O-H Stretching (Phenol)
The hydroxyl group of a phenol typically exhibits a broad and strong absorption band due to hydrogen bonding.[5][6][7][8][9] In a condensed phase (solid or liquid), this band is expected in the range of 3200-3550 cm⁻¹ .[8][10] The broadness is a key identifying feature resulting from the varying strengths of intermolecular hydrogen bonds.[5][6]
C-H Stretching
Two types of C-H stretching vibrations are anticipated:
-
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .[8][11] They are usually of weak to medium intensity.
-
Aliphatic C-H Stretch (in -OCH₃): The methyl group of the methoxy function will show stretching vibrations in the 2850-2960 cm⁻¹ region.[12]
Aromatic C=C Stretching
The benzene ring gives rise to characteristic C=C stretching vibrations. These typically appear as a pair or more of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[5][7][8][9] The substitution pattern on the ring will affect the exact position and intensity of these peaks.
C-O Stretching
Two distinct C-O stretching bands are expected:
-
Phenolic C-O Stretch: This bond is strengthened by resonance with the aromatic ring, leading to an absorption at a higher frequency than in aliphatic alcohols. For phenols, this strong band is typically observed around 1220-1260 cm⁻¹ .[6][8][13]
-
Aromatic Ether C-O-C Stretch: Aryl alkyl ethers, like the methoxy group on the ring, show a characteristic strong asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[14][15][16]
C-H Bending
The out-of-plane (oop) C-H bending vibrations are particularly informative about the substitution pattern of the aromatic ring. These strong absorptions occur in the 675-900 cm⁻¹ region.[9] For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns can be predicted, although the complexity of the substituents here makes precise assignment challenging without reference spectra.
Carbon-Halogen Stretching
The vibrations of carbon-halogen bonds are found in the fingerprint region at lower wavenumbers. Their positions are highly dependent on the mass of the halogen atom.[17]
-
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the range of 550-850 cm⁻¹ .[18][19][20]
-
C-Br Stretch: Due to the heavier mass of bromine, the C-Br stretch occurs at a lower frequency, generally in the 515-690 cm⁻¹ range.[11][17][20]
Summary of Predicted IR Absorption Data
The expected vibrational frequencies for this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Phenol (-OH) | 3200 - 3550 | Strong, Broad | Position and width are sensitive to hydrogen bonding.[5][6][7][8] |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak to Medium | Characteristic of sp² C-H bonds.[8][11] |
| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 | Medium | Asymmetric and symmetric stretches of the methyl group.[12] |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong | Typically multiple sharp bands.[5][7][8][9] |
| C-O Stretch (Phenol) | Ar-OH | 1220 - 1260 | Strong | Higher frequency than aliphatic alcohols due to resonance.[6][8][13] |
| C-O-C Stretch (Aryl Ether) | Ar-O-CH₃ | 1200 - 1300 (asymmetric) | Strong | A key feature for aromatic ethers.[14][15][16] |
| C-H Bend (Out-of-Plane) | Ar-H | 675 - 900 | Strong | Highly diagnostic of the ring substitution pattern.[9] |
| C-Cl Stretch | Ar-Cl | 550 - 850 | Medium to Strong | Located in the low-frequency fingerprint region.[18][19][20] |
| C-Br Stretch | Ar-Br | 515 - 690 | Medium to Strong | Lower frequency than C-Cl due to the higher mass of Br.[11][17][20] |
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, proper sample preparation is paramount. The two most common and reliable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[21][22][23]
Safety Precautions
Before starting any experimental work, consult the Safety Data Sheet (SDS). Halogenated phenols can be irritants and harmful.[24][25][26][27]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Wash hands thoroughly after handling.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is often the preferred method due to its simplicity and minimal sample preparation.[21][22][23]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and wipe dry with a soft, lint-free tissue.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a strong signal.
-
Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 2.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method can yield excellent results but requires more careful sample preparation.[21][22]
Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.[28]
-
Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is used because it is transparent to IR radiation in the typical measurement range.[21]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.
-
Pellet Pressing: Transfer the powder mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path. Perform a background scan (if not done already, often with a blank KBr pellet). Then, acquire the sample spectrum.
-
Disposal: After analysis, carefully remove and dispose of the KBr pellet according to laboratory waste guidelines.
Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.
Conclusion
The infrared spectrum of this compound is rich with information, providing a unique fingerprint derived from its diverse functional groups. A systematic analysis, beginning with the high-frequency O-H and C-H stretches and moving through the aromatic and C-O stretches to the low-frequency carbon-halogen vibrations in the fingerprint region, allows for a confident structural confirmation. Proper sample preparation using either ATR or KBr pellet techniques is essential for acquiring a high-quality, interpretable spectrum. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the study of this and similar complex molecules.
References
- 1. A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. jascoinc.com [jascoinc.com]
- 23. edinst.com [edinst.com]
- 24. fishersci.com [fishersci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. fishersci.com [fishersci.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. eng.uc.edu [eng.uc.edu]
Introduction: The Critical Role of Solubility in Compound Viability
An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-chloro-3-methoxyphenol
This compound (CAS No. 1228957-06-9) is a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical synthesis and materials science.[1][2] For any compound to be viable in these fields, particularly in drug development, its solubility profile is a cornerstone physicochemical property. Solubility dictates bioavailability, impacts formulation strategies, and influences reaction kinetics in synthetic chemistry. A poorly characterized solubility profile can lead to failed batches, misleading biological data, and significant delays in development timelines.
This guide provides a comprehensive framework for characterizing the solubility of this compound. Rather than presenting a static set of values, we will delve into the predictive science and the practical methodologies required to generate a robust and reliable solubility profile. We will explore the causality behind experimental choices, provide field-proven protocols, and establish a self-validating system for data generation, empowering researchers to make informed decisions.
Part 1: Predictive Analysis Based on Physicochemical Properties
Before embarking on experimental work, a theoretical assessment based on the molecule's known properties can provide valuable insights and guide solvent selection.
The structure of this compound—featuring a polar hydroxyl group and a nonpolar substituted benzene ring—suggests a complex solubility behavior. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the halogen atoms and methoxy group contribute to the molecule's lipophilicity.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₇H₆BrClO₂[1] | - |
| Molecular Weight | 237.48 g/mol [3] | Higher molecular weight can negatively impact solubility. |
| Appearance | White to off-white solid[3] | The crystalline solid state will require energy to overcome lattice forces for dissolution. |
| Predicted pKa | ~6.96 (for a related isomer)[3] | The compound is a weak acid. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH > pKa as the phenoxide salt is formed. |
| Predicted logP | ~3.3 (for a related isomer)[4] | A logP value greater than 3 suggests high lipophilicity and predicts low aqueous solubility. |
| Qualitative Solubility | Slightly soluble in DMSO and methanol (for a related isomer).[3] | Indicates preference for polar aprotic and polar protic organic solvents over water. |
Expert Insights: The predicted pKa is the most critical parameter for aqueous solubility. The Henderson-Hasselbalch equation dictates that at a pH two units above the pKa (e.g., pH 8.96), the compound will be >99% in its ionized, more soluble phenoxide form. Conversely, at pH values below the pKa, the neutral, less soluble form will dominate. The high predicted logP reinforces the expectation of poor solubility in neutral water.
Part 2: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The Shake-Flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[5]
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method workflow for solubility.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (97%+ purity)[6]
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents: Purified water, pH buffers (e.g., 4.0, 7.4, 9.0), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
0.45 µm PTFE syringe filters
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of solid this compound (approx. 5-10 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add 1.0 mL of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing the 24h and 48h concentration values.
-
Sample Preparation: Remove vials from the shaker and allow them to stand for 1-2 hours to let undissolved solids settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility.
-
Dilution: Based on the expected solubility, dilute the filtrate with an appropriate mobile phase to fall within the linear range of the analytical calibration curve.
-
Quantification: Analyze the samples using a validated analytical method, such as the HPLC-UV protocol described below.
Part 3: Analytical Quantification
A robust and validated analytical method is essential for accurately quantifying the dissolved compound concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for phenolic compounds due to their strong UV absorbance.[7][8]
Workflow for HPLC-UV Quantification
Caption: HPLC-UV quantification workflow.
Detailed Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound in saturated solutions.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm (Phenolic compounds typically have strong absorbance in this region; scan for optimal wavelength if necessary).
Methodology:
-
Standard Curve Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound in Acetonitrile.
-
Perform serial dilutions to prepare a set of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
-
System Suitability: Inject the mid-point standard (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Calibration Curve Generation: Inject the calibration standards in duplicate. Plot the average peak area against the known concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility value in the original solvent.
Data Presentation:
The final solubility data should be presented in a clear, tabular format for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | e.g., Insoluble | ||
| pH 4.0 Buffer | 25 | e.g., Sparingly Soluble | ||
| pH 7.4 Buffer | 25 | e.g., Slightly Soluble | ||
| pH 9.0 Buffer | 25 | e.g., Soluble | ||
| Methanol | 25 | e.g., Freely Soluble | ||
| DMSO | 25 | e.g., Very Soluble |
Conclusion and Forward Outlook
Characterizing the solubility of this compound is not a one-time measurement but a systematic investigation. This guide provides the predictive framework and robust experimental protocols necessary to generate a comprehensive solubility profile. The data obtained from these studies are fundamental for advancing any research or development project involving this compound, enabling rational formulation design, predictable synthetic outcomes, and meaningful biological evaluation. By adhering to these self-validating methodologies, researchers can ensure the scientific integrity and trustworthiness of their findings.
References
- 1. pschemicals.com [pschemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 4. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Solubility of 6-Bromo-2-chloro-3-methoxyphenol in DMSO
An In-Depth Technical Guide to the Solubility of 6-Bromo-2-chloro-3-methoxyphenol in DMSO
In the landscape of drug discovery and chemical research, the precise characterization of a compound's physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful experimental campaigns are built. Among these properties, solubility is paramount. An inaccurate understanding of a compound's solubility can lead to cascading failures, from precipitated material in high-throughput screens yielding false negatives to inconsistent dosing in preclinical studies.
This guide provides a comprehensive technical overview focused on a single, critical parameter: the solubility of This compound in Dimethyl Sulfoxide (DMSO). DMSO is the preeminent solvent in early-stage drug discovery, prized for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] As such, determining the maximum concentration at which a compound like this compound can be dissolved to create a stable stock solution is a mandatory prerequisite for virtually all subsequent biological and chemical assays.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the theoretical grounding and a robust, field-proven experimental framework to determine this value with confidence. We will explore the "why" behind the "how," ensuring that the protocol is not just a series of steps but a self-validating system for generating reliable and reproducible data.
Compound Profile & Physicochemical Rationale
Before embarking on experimental determination, it is crucial to understand the molecular characteristics of this compound. While specific quantitative solubility data in DMSO is not widely published, we can infer its likely behavior from its structure and known properties of its constituent functional groups.
The molecule is a substituted phenol, featuring two halogen atoms (Bromo and Chloro), which are electron-withdrawing, and a methoxy group, which is electron-donating. The phenolic hydroxyl group provides a site for hydrogen bonding. DMSO is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating polar molecules, but it does not donate protons to hydrogen bonds.[1][3] Its power as a solvent stems from its ability to disrupt the intermolecular forces in a crystalline solid and form stable solvation shells around the solute molecules.[4]
A summary of the key physicochemical properties for a closely related analogue, 6-Bromo-2-chloro-3-methylphenol, is presented below as a predictive reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | PubChem[5] |
| Molecular Weight | 221.48 g/mol | PubChem[5] |
| XLogP3 | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Polar Surface Area | 20.2 Ų | PubChem[5] |
The relatively high calculated LogP (XLogP3) suggests significant nonpolar character, while the presence of the hydroxyl group provides a polar, hydrogen-bonding locus. This amphipathic nature aligns with the general profile of compounds that exhibit good solubility in DMSO.[6]
Experimental Determination of Thermodynamic Solubility
The most reliable measure of a compound's solubility is its thermodynamic solubility . This is the concentration of the solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[7] The "shake-flask" method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and directness.[8][9]
The following protocol details a miniaturized shake-flask method suitable for research-scale quantities.
Guiding Principles & Causality
-
Supersaturation: We intentionally create a slurry or suspension, not a clear solution. This ensures that an excess of solid material is present, which is a prerequisite for achieving thermodynamic equilibrium.[8][10]
-
Equilibration Time: Solubility is a time-dependent process. Crystalline compounds require energy to break the crystal lattice. Allowing the mixture to agitate for an extended period (typically 24 hours) ensures that the dissolution and precipitation processes have reached a steady state.[10][11]
-
Phase Separation: It is absolutely critical that the saturated supernatant is completely free of any undissolved solid particles before quantification. Centrifugation is a robust method to pellet the excess solid, allowing for the clean aspiration of the supernatant.[10]
-
Quantification: The concentration of the compound in the clarified supernatant is, by definition, its solubility. This concentration must be determined using a sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visual Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Orbital shaker or rotator set to 25°C
-
High-speed microcentrifuge
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a pre-weighed 2 mL microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should be a volume where you expect the compound to be insoluble, creating a visible slurry. Rationale: Using anhydrous DMSO is critical as it is highly hygroscopic; absorbed atmospheric water can alter the solvent properties and impact solubility.[12]
-
Tightly cap the tube and vortex vigorously for 2 minutes to ensure the compound is well-dispersed.[10]
-
-
Equilibration:
-
Place the tube on an orbital shaker or rotator in a temperature-controlled environment set to 25°C.
-
Agitate the mixture for 24 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium, providing the most accurate and reproducible solubility value, as opposed to shorter, kinetically-driven measurements.[9][13]
-
-
Separation of Undissolved Solid:
-
After 24 hours, remove the tube from the shaker. Visually confirm that excess solid is still present.
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm / >10,000 x g) for 15 minutes to pellet the undissolved solid material firmly at the bottom of the tube.[10] Rationale: This step is the most critical for accuracy. Incomplete separation will lead to artificially high and incorrect solubility values.
-
-
Sample Preparation for Quantification:
-
Carefully open the tube, taking care not to disturb the pellet.
-
Using a calibrated micropipette, aspirate a precise volume (e.g., 50 µL) of the clear supernatant.
-
Dilute this aliquot with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration that falls within the linear range of your HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Analyze the diluted sample and the calibration standards by HPLC-UV.
-
Calculate the concentration of the diluted sample by interpolating its peak area against the calibration curve.
-
Multiply the result by the dilution factor to determine the original concentration in the saturated DMSO supernatant. This final value is the thermodynamic solubility.
-
Trustworthiness and Self-Validation
The integrity of this protocol is maintained by several internal checks:
-
Visual Confirmation: The persistent presence of excess solid after the 24-hour equilibration period confirms that a saturated state was achieved.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurement. A low standard deviation provides confidence in the result.
-
Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the analytical quantification is accurate and reliable.
By adhering to these principles, the resulting solubility data for this compound will be authoritative and suitable for guiding all subsequent research and development activities.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. acs.org [acs.org]
- 4. reachever.com [reachever.com]
- 5. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. benchchem.com [benchchem.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. enamine.net [enamine.net]
An In-depth Technical Guide on the Solubility of 6-Bromo-2-chloro-3-methoxyphenol in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated phenol derivative with potential applications in various fields, including organic synthesis and medicinal chemistry. Understanding its solubility in common organic solvents like methanol is crucial for its effective use in research and development. Methanol, a polar protic solvent, is frequently employed in chemical reactions, purifications, and formulations. This guide provides a comprehensive overview of the solubility of this compound in methanol, including its physicochemical properties, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and essential safety precautions. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the knowledge and methodology to determine it accurately.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and explaining its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 227.48 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Melting Point | 50-52 °C | --INVALID-LINK--[1] |
| pKa | Approximately 6.96 | --INVALID-LINK--[1] |
| Qualitative Solubility | Slightly soluble in dimethyl sulfoxide and methanol | --INVALID-LINK--[1] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution of this compound in methanol involves the interplay of several factors related to their molecular structures.
Molecular Structure and Polarity:
-
This compound: This molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) and methoxy (-OCH₃) groups are polar and capable of forming hydrogen bonds. The benzene ring and the halogen substituents (bromine and chlorine) contribute to the molecule's non-polar character and can participate in van der Waals interactions.
-
Methanol (CH₃OH): Methanol is a highly polar solvent due to the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor.
Intermolecular Forces and Dissolution:
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. In the case of this compound and methanol, the following interactions are at play:
-
Hydrogen Bonding: The primary driving force for the solubility of this phenol in methanol is the formation of hydrogen bonds between the hydroxyl group of the phenol and the hydroxyl group of methanol. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: Both the solute and the solvent are polar molecules, leading to dipole-dipole attractions.
-
Van der Waals Forces: These forces, although weaker, exist between the non-polar regions of the molecules.
The presence of the bulky and hydrophobic halogen atoms (bromine and chlorine) can hinder the interaction between the polar groups and the solvent, which likely contributes to its described "slight" solubility. The overall solubility will be a balance between the favorable hydrogen bonding and dipole-dipole interactions and the less favorable disruption of the methanol hydrogen-bonding network by the non-polar parts of the solute molecule.
Experimental Determination of Solubility
Due to the lack of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in methanol for their specific application. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[2]
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, screw-cap vial.
-
Pipette a precise volume of methanol into the vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature shaker bath (e.g., at 25°C).
-
Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with methanol to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant using the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 25 | Insert Value | Insert Value |
| Other Temperatures | Insert Value | Insert Value |
Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn to protect against splashes.
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If swallowed: Rinse mouth and seek immediate medical attention.
Conclusion
References
An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-2-chloro-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated phenolic compound with potential applications in organic synthesis and medicinal chemistry. As with any specialized chemical, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed methodologies for their experimental determination. The information herein is curated to provide a practical and scientifically grounded resource for professionals in the chemical and pharmaceutical sciences.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some data is available from chemical suppliers, much of the specific experimental data for this compound is not widely published. Therefore, some values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1228957-06-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₂ | [1][2] |
| Molecular Weight | 237.48 g/mol | [2][4] |
| Appearance | Predicted: Off-white to pale yellow solid | |
| Melting Point | Predicted: 50-52 °C | [4] |
| Boiling Point | Predicted: 204.6 °C at 760 mmHg | [4] |
| Density | Predicted: ~1.6 g/cm³ | [4] |
| pKa | Predicted: ~6.96 | [4] |
Molecular Structure and Isomerism
The structural arrangement of substituents on the phenol ring dictates the physical and chemical properties of this compound. The correct IUPAC nomenclature confirms the positions of the bromine, chlorine, and methoxy groups relative to the hydroxyl group.
Caption: 2D chemical structure of this compound.
Experimental Protocols for Physical Characterization
To ensure scientific rigor, the physical properties of novel or sparsely characterized compounds like this compound should be determined experimentally. The following section outlines standard methodologies for this purpose.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This is determined by heating a small, powdered sample and observing the temperature range over which melting occurs.
Step-by-Step Methodology (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Observation: The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for melting point determination.
Boiling Point Determination
For liquid compounds or solids that can be melted without decomposition, the boiling point is another key physical constant.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Step-by-Step Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.
-
Observation: Heating is stopped, and the oil is allowed to cool slowly. The temperature at which the liquid sample begins to enter the capillary tube is the boiling point.
-
Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is performed at a different pressure.
Solubility Profile
Understanding the solubility of a compound is crucial for its use in reactions, formulations, and biological assays.
Principle: "Like dissolves like" is the guiding principle. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For phenols, solubility in aqueous base is a key characteristic due to the acidic nature of the hydroxyl group.
Step-by-Step Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide).
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, gentle heating can be applied.
-
Aqueous Base and Acid: The solubility in 5% aqueous sodium hydroxide (NaOH) and 5% hydrochloric acid (HCl) should be tested to assess acidic or basic properties. Due to its phenolic nature, this compound is expected to be soluble in aqueous NaOH.
Caption: Expected solubility profile of this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.
-
Hydroxyl Proton (1H): A broad singlet is expected for the phenolic hydroxyl proton, with a chemical shift that can vary depending on concentration and solvent (typically δ 4-7 ppm).
-
Methoxy Protons (3H): A sharp singlet is expected for the three equivalent protons of the methoxy group, likely in the range of δ 3.8-4.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environments.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, bromine, and chlorine atoms will be shifted downfield.
-
Methoxy Carbon (1C): A single signal for the methoxy carbon is expected in the region of δ 55-60 ppm.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This provides information about the functional groups present.
Predicted IR Spectrum:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): A sharp absorption band just above 3000 cm⁻¹ is expected for the C-H bonds of the aromatic ring.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch: An absorption band in the region of 1200-1260 cm⁻¹ is expected for the C-O stretching of the phenol and a second C-O stretch for the methoxy group around 1000-1100 cm⁻¹.
-
C-Br and C-Cl Stretches: Absorptions for the carbon-halogen bonds are expected in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (237.48 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. This will result in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
-
Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group, halogen atoms, or other small molecules, leading to characteristic fragment ions.
Conclusion
This technical guide provides a detailed overview of the physical characteristics of this compound, integrating available data with predicted properties and standard experimental methodologies. For researchers and professionals in drug development, this information serves as a foundational resource for the safe and effective use of this compound. It is strongly recommended that experimental verification of the predicted properties be undertaken to ensure the highest degree of accuracy in future research endeavors.
References
A Technical Guide to the Purity of Commercial 6-Bromo-2-chloro-3-methoxyphenol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated phenol derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its molecular structure, featuring bromine, chlorine, and methoxy substituents on a phenol ring, imparts unique reactivity that is leveraged in diverse synthetic strategies.[1] The purity of this intermediate is of paramount importance, as the presence of impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1]
This technical guide provides a comprehensive overview of the potential impurities in commercial this compound, stemming from its synthesis, and offers detailed, validated analytical methodologies for its purity assessment. This document is intended to be a practical resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical starting material.
Understanding the Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound involves the sequential halogenation of 3-methoxyphenol.[1] This process, while effective, can lead to the formation of several process-related impurities. A thorough understanding of the reaction mechanism is crucial for anticipating and controlling these impurities.
The synthesis typically proceeds via electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophiles (bromine and chlorine). The methoxy group is an activating group and, along with the hydroxyl group, directs substitution to the ortho and para positions.[1]
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Based on this synthetic route, the following categories of impurities can be anticipated:
-
Starting Material-Related Impurities:
-
3-Methoxyphenol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
2-Chloro-3-methoxyphenol: Incomplete bromination of the chlorinated intermediate.
-
-
Isomeric Impurities: Due to the directing effects of the hydroxyl and methoxy groups, the halogenation steps may not be perfectly regioselective, leading to the formation of various isomers.
-
4-Bromo-2-chloro-3-methoxyphenol: Bromination at the para position to the hydroxyl group.
-
2-Bromo-4-chloro-3-methoxyphenol: Chlorination at the para position to the hydroxyl group.
-
2,4-Dibromo-6-chloro-3-methoxyphenol: Over-bromination of the desired product or an intermediate.
-
4,6-Dibromo-2-chloro-3-methoxyphenol: Di-bromination at positions 4 and 6.
-
-
Over-halogenated Impurities: The presence of excess halogenating agent or prolonged reaction times can lead to the introduction of additional halogen atoms onto the aromatic ring.
-
Dibromo-chloro-methoxyphenol isomers: Multiple isomers are possible depending on the positions of the additional bromine atom.
-
Bromo-dichloro-methoxyphenol isomers: Multiple isomers are possible depending on the positions of the additional chlorine atom.
-
-
Reagent-Related Impurities: Impurities can also arise from the halogenating agents themselves. For example, if N-Bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.
The following diagram illustrates the potential formation of key impurities:
Caption: Formation of potential impurities during the synthesis of this compound.
Analytical Methodologies for Purity Assessment
A robust analytical strategy is essential for the accurate determination of the purity of this compound and the quantification of its impurities. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure their accuracy, precision, specificity, and robustness.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for the purity analysis of this compound. It allows for the separation and quantification of the main component from its structurally related impurities.
Experimental Protocol: HPLC-UV
This protocol provides a starting point for the development of a stability-indicating HPLC method. Method optimization may be required for specific instrumentation and impurity profiles.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 40% B
-
31-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to prepare a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL for impurity quantification).
-
Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of diluent.
-
Rationale for Experimental Choices:
-
C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like halogenated phenols.
-
Acidified Mobile Phase: The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of impurities with a wide range of polarities, from the more polar starting materials to the less polar over-halogenated byproducts.
-
Detection at 280 nm: This wavelength is chosen to provide a good response for the phenolic chromophore present in the target compound and its likely impurities. A PDA detector is highly recommended to assess peak purity and to identify any co-eluting impurities.
Data Presentation: HPLC
| Compound | Expected Retention Time (min) |
| 3-Methoxyphenol | ~4-6 |
| 2-Chloro-3-methoxyphenol | ~8-10 |
| This compound | ~15-18 |
| Isomeric Impurities | ~14-20 |
| Over-halogenated Impurities | >20 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectrometric information, which is invaluable for structural elucidation of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Rationale for Experimental Choices:
-
DB-5ms Column: This is a low-polarity column that provides good separation for a wide range of semi-volatile organic compounds.
-
Temperature Program: The temperature ramp allows for the elution of compounds with a range of boiling points.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Methoxyphenol | ~8-10 | 124, 109, 81 |
| 2-Chloro-3-methoxyphenol | ~10-12 | 158, 143, 115 |
| This compound | ~14-16 | 236/238/240, 221/223/225, 142 |
| Isomeric Impurities | ~13-17 | Similar fragmentation patterns to the main component |
| Dibromo-chloro-methoxyphenol | >16 | Isotopic clusters indicating two bromine and one chlorine atom |
Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters in the mass spectrum, aiding in the identification of halogenated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Expected NMR Spectral Features:
-
¹H NMR:
-
Aromatic protons will appear in the region of δ 6.5-7.5 ppm. The splitting patterns and coupling constants will be indicative of the substitution pattern on the aromatic ring.
-
The methoxy group will appear as a singlet around δ 3.8-4.0 ppm.
-
The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the region of δ 110-160 ppm. The chemical shifts will be influenced by the attached substituents (Br, Cl, OH, OCH₃).
-
The methoxy carbon will appear around δ 55-60 ppm.
-
By comparing the NMR spectra of the commercial sample with that of a well-characterized reference standard and with predicted spectra for potential isomers, the identity and quantity of impurities can be determined.
Workflow for Purity Assessment
The following diagram outlines a comprehensive workflow for the purity assessment of commercial this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Conclusion
Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals and other chemical products. A thorough understanding of the synthetic process and the potential for impurity formation, coupled with the implementation of robust and validated analytical methods, is essential for quality control. This guide provides a framework for researchers and scientists to confidently assess the purity of this important chemical intermediate, thereby contributing to the overall quality and safety of the final products.
References
Stability and storage of 6-Bromo-2-chloro-3-methoxyphenol
An In-depth Technical Guide: Optimizing the Integrity of 6-Bromo-2-chloro-3-methoxyphenol: A Guide to Chemical Stability and Storage
Abstract: this compound is a halogenated phenolic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The inherent reactivity of its functional groups—a phenolic hydroxyl, a methoxy ether, and two different halogen substituents—necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the physicochemical properties of the molecule, the primary factors influencing its stability, potential degradation pathways, and field-proven protocols for optimal storage and stability assessment. By synthesizing data from structurally related compounds and established chemical principles, this document serves as an essential resource for maintaining the quality and reliability of this compound in a research and development setting.
Physicochemical and Structural Profile
The stability of this compound is intrinsically linked to its molecular structure. The interplay between the electron-donating and electron-withdrawing substituents on the phenol ring governs its reactivity and susceptibility to degradation.
The phenolic hydroxyl group is acidic, while the methoxy group acts as an electron-donating group through resonance, influencing the nucleophilicity of the aromatic ring.[1] Conversely, the bromine and chlorine atoms are electron-withdrawing via induction, which stabilizes the corresponding phenoxide ion and affects the compound's pKa.[2][3][4] This intricate electronic balance dictates the molecule's behavior under various environmental conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| IUPAC Name | This compound | [5][6] |
| CAS Number | 1228957-06-9 | [5][6] |
| Molecular Formula | C₇H₆BrClO | [5][6] |
| Molecular Weight | 221.48 g/mol | [5][6] |
| Appearance | Predicted: Off-white to pale yellow solid | [6] |
| Predicted pKa | ~6.96 | [1] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [6] |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |[5] |
Critical Factors Influencing Chemical Stability
Understanding the environmental factors that can compromise the integrity of this compound is paramount for preventing the formation of impurities and ensuring experimental reproducibility.
Photostability
Halophenols are notoriously susceptible to photodegradation.[7] The energy from UV light can induce the heterolytic or homolytic cleavage of the carbon-halogen (C-Br or C-Cl) bonds. This process can generate highly reactive carbene or radical intermediates, which subsequently react with solvents, oxygen, or other molecules to form a cascade of degradation products, including quinones and hydroquinones.[7] Therefore, protection from light is a critical and non-negotiable storage requirement.
Oxidative Stability
The phenolic hydroxyl group is a primary site for oxidative degradation. Phenols can act as radical-trapping antioxidants by donating their hydrogen atom to peroxyl radicals, forming a resonance-stabilized phenoxyl radical.[2] While this is a protective mechanism in some contexts, in the context of compound stability, it represents a degradation pathway. The presence of atmospheric oxygen, trace metal ions, or other oxidizing agents can initiate this process. This inherent reactivity underscores the compound's incompatibility with strong oxidizing agents.[8][9]
Thermal Stability
While many substituted phenols are stable at room temperature, elevated temperatures can provide the necessary activation energy for decomposition. For halogenated and methoxylated aromatics, thermal decomposition can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HCl).[8][9][10] Storing the compound in a cool environment minimizes the rate of any potential slow-burning degradation reactions.
pH and Hydrolytic Stability
As a phenol, this compound is weakly acidic and will deprotonate to form a more water-soluble phenoxide ion under basic conditions. While the ether and aryl-halide bonds are generally stable to hydrolysis under neutral conditions, prolonged exposure to strong bases or acids, particularly at elevated temperatures, can catalyze degradation. The compound's incompatibility with strong bases is a key consideration.[8]
Hypothesized Degradation Pathways
While specific degradation studies on this compound are not widely published, a putative degradation map can be constructed based on the known reactivity of halophenols.[2][7][11] Key initiation events are likely oxidation of the hydroxyl group and photolytic cleavage of the carbon-halogen bonds.
Caption: Hypothesized degradation pathways for this compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are synthesized from safety data sheets of structurally analogous compounds and best practices in chemical management.[8][9]
Optimal Storage Conditions
Adherence to these conditions is the primary line of defense against degradation.
Table 2: Recommended Storage Protocol Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool place (e.g., 2-8 °C). Avoid freezing. | Minimizes thermal degradation and reduces the rate of oxidative reactions. |
| Atmosphere | Keep under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric oxygen, preventing oxidative degradation of the phenol moiety. |
| Light | Store in an amber vial or light-blocking container. Keep in a dark location. | Prevents initiation of photodegradation pathways via C-X bond cleavage.[7] |
| Container | Use a tightly sealed, properly labeled container made of inert material (e.g., borosilicate glass). | Prevents exposure to atmospheric moisture and contaminants.[8][9] |
Safe Handling Procedures
Given its hazard profile, appropriate personal protective equipment (PPE) and engineering controls are mandatory.[5]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment: Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[13]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
Incompatible Materials
To prevent rapid and potentially hazardous reactions, strictly avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) can violently react with the phenol group.[8][9]
-
Strong Bases: (e.g., sodium hydroxide) will deprotonate the phenol, and may promote other reactions.[8]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Can potentially react with the hydroxyl or methoxy groups.[9][10]
Experimental Workflow for Stability Assessment
For critical applications, such as in drug development, verifying the stability of a specific batch of this compound is essential. A forced degradation (or stress testing) study provides invaluable insight into the compound's degradation profile and validates the chosen storage conditions.
Protocol for Forced Degradation Study
This workflow is designed to identify potential degradants and determine the stability-indicating capability of an analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat the solution (e.g., at 60 °C).
-
Photolytic: Expose the solution to a calibrated UV light source (e.g., ICH Option 2).
-
-
Incubate and Sample: Store the stressed samples, along with an unstressed control, for a defined period (e.g., 24-48 hours), taking time-point samples as needed.
-
Quench and Analyze: At each time point, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to identify and quantify the parent compound and any formed degradants.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and assess peak purity to confirm the stability of the compound under each condition.
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
While this compound is a valuable synthetic intermediate, its multifaceted reactivity profile makes it susceptible to degradation from light, oxidation, and elevated temperatures. The long-term stability and integrity of this compound are not guaranteed unless stringent storage and handling protocols are implemented. Storing the material in a tightly sealed, light-blocking container under an inert atmosphere in a cool, dark location is essential. Researchers are strongly encouraged to perform stability assessments, such as forced degradation studies, to validate the integrity of their materials for critical applications, thereby ensuring the accuracy and reproducibility of their scientific outcomes.
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Question 53 presents four different substituted phenol compounds: Phenol.. [askfilo.com]
- 4. sips.org.in [sips.org.in]
- 5. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-methoxyphenol
Executive Overview
6-Bromo-2-chloro-3-methoxyphenol is a halogenated phenol derivative that serves as a critical building block and intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring bromine, chlorine, and methoxy functional groups on a phenol ring, dictates its reactivity and, consequently, the necessary safety protocols for its handling.[1] This guide provides a comprehensive framework for researchers, chemists, and laboratory professionals to manage this compound safely. The protocols herein are derived from an analysis of the compound's known chemical properties and established safety data for structurally related molecules, ensuring a self-validating system of laboratory conduct. Adherence to these guidelines is paramount to mitigate risks associated with its handling, storage, and disposal.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. The key identifiers and properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1228957-06-9 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrClO₂ | [1][3][4] |
| Molecular Weight | 237.48 g/mol |[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Significance for Handling | Source |
|---|---|---|---|
| Appearance | White to off-white solid/powder | Powder form increases inhalation risk; handle with appropriate ventilation. | [1][2] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | Informs choice of solvents for reactions and cleaning, as well as decontamination procedures. | [1] |
| pKa | ~6.96 | Indicates moderate acidity, typical of phenols. Avoid contact with strong bases. | [1] |
| Flash Point | ~77.5 °C | Suggests flammability under certain conditions; avoid ignition sources during handling, especially when heated. |[1] |
Caption: Molecular Structure of this compound.
Hazard Identification & GHS Classification
Based on data for structurally similar compounds, this compound should be treated as a hazardous substance. The primary hazards are summarized in the Globally Harmonized System (GHS) classification table below.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | H-Code |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |
(Classification based on data for analogous compounds).[5][6][7][8]
Caption: Key Hazard Relationships for this compound.
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, is: Elimination/Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE). Since the compound is necessary for research, the focus begins with engineering controls.
4.1 Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and transfer operations involving this compound must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[9][10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11][12]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][13]
4.2 Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.
Table 4: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale and Causality |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant risk of splashing. | Protects against airborne particles and splashes that can cause serious eye irritation (H319).[9][14][15] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended for extended operations. | Prevents direct skin contact, which can lead to irritation (H315). Gloves must be inspected before use and changed immediately upon contamination.[9][11][13] |
| Body Protection | A flame-retardant laboratory coat with long sleeves, fully buttoned. Closed-toe shoes are mandatory. | Protects skin and personal clothing from contamination. Phenolic compounds can be absorbed through the skin, making full coverage essential.[3][9][15] |
| Respiratory Protection | Not required if all work is performed within a certified fume hood. If aerosolization is possible outside of a hood, a NIOSH-approved respirator with appropriate cartridges is mandatory. | Prevents inhalation of the powder, which may cause respiratory irritation (H335).[9][14] |
Caption: Hierarchy of Controls for Handling Hazardous Chemicals.
Safe Handling and Storage Protocol
A systematic approach to handling minimizes risk and ensures procedural integrity.
5.1 Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood is operational.
-
Assemble and inspect all required PPE as detailed in Table 4.
-
Prepare all necessary equipment (spatulas, glassware, solvents) to minimize movement during handling.
-
Ensure a chemical spill kit is readily accessible.[9]
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust.[10]
-
Use anti-static weigh paper or a tared container.
-
Close the primary container tightly immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving, add the solvent to the solid slowly and in a controlled manner to prevent splashing.
-
-
Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.[16]
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[11]
-
5.2 Storage Requirements Proper storage is critical to maintaining the compound's stability and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[11][12][17]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][11][12]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[11]
Emergency and First-Aid Measures
In the event of an exposure, immediate and correct action is critical.
Table 5: First-Aid Procedures
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][11][18] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. For severe phenol exposures, decontamination with polyethylene glycol (PEG 300 or 400) is recommended if available.[6][11][18][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6][11][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6][8][11] |
Accidental Release and Disposal
7.1 Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full PPE detailed in Table 4.
-
Avoid generating dust.[14]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Prevent spilled material from entering drains or waterways.[6]
7.2 Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[6][11]
-
Contaminated Materials: Used PPE, spill cleanup materials, and empty containers must also be collected in a labeled hazardous waste container.
-
Procedure: Dispose of all waste through an approved and licensed waste disposal contractor, following all local, state, and federal regulations.[10]
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. This compound, CasNo.1228957-06-9 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 3. bio-fount.com [bio-fount.com]
- 4. appchemical.com [appchemical.com]
- 5. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chembk.com [chembk.com]
- 18. fishersci.com [fishersci.com]
- 19. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Bromo-2-chloro-3-methoxyphenol
Abstract & Introduction
6-Bromo-2-chloro-3-methoxyphenol is a halogenated phenol derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its polysubstituted aromatic ring, featuring hydroxyl, methoxy, chloro, and bromo functional groups, provides multiple reaction sites for further chemical elaboration. The strategic placement of these groups is crucial for building molecular complexity and achieving desired biological activity in target compounds.
This application note provides a comprehensive, field-proven guide for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions underpinning the synthetic route. We present a robust, two-step protocol starting from the commercially available precursor, 3-methoxyphenol. The methodology emphasizes safety, reproducibility, and high-purity isolation of the final product. All protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and troubleshooting.
Chemical Profile: this compound
| Property | Value | Reference |
| CAS Number | 1228957-06-9 | [2][3][4] |
| Molecular Formula | C₇H₆BrClO₂ | [2] |
| Molecular Weight | 237.48 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature | [5] |
| SMILES | OC1=C(Br)C=CC(OC)=C1Cl | [2] |
| Storage | Store in a cool, dark place under an inert atmosphere | [5] |
Synthetic Strategy & Mechanistic Rationale
The synthesis of this compound is achieved via a sequential electrophilic aromatic substitution pathway starting from 3-methoxyphenol. The core of this strategy relies on the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.
3.1 Directing Group Effects
Both the hydroxyl and methoxy groups are strong ortho-, para-directors. This is because the lone pairs on the oxygen atoms can be donated into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. In 3-methoxyphenol, the positions ortho and para to these groups are C2, C4, and C6, making them highly susceptible to electrophilic attack.
3.2 Rationale for Sequential Halogenation
The chosen pathway involves a two-step halogenation:
-
Chlorination: Introduction of a chlorine atom at the C2 position.
-
Bromination: Introduction of a bromine atom at the C6 position.
This specific order is a deliberate choice. The C2 position is ortho to both the -OH and -OCH₃ groups, making it the most electronically activated and sterically accessible site for the first substitution. Once the chlorine atom is installed at C2, the electronic landscape of the ring is altered. The remaining highly activated position is C6 (ortho to -OH and para to -OCH₃), which is the target for the subsequent bromination step.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
4.1 Materials & Equipment
| Reagents & Solvents | Equipment |
| 3-Methoxyphenol (≥98%) | Round-bottom flasks (various sizes) |
| N-Chlorosuccinimide (NCS) | Magnetic stirrer with heating mantle |
| N-Bromosuccinimide (NBS) | Condenser |
| Dichloromethane (DCM, CH₂Cl₂) | Addition funnel |
| Acetonitrile (CH₃CN) | Thermometer |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Hexanes | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) | Glass funnels and filter paper |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Beakers and Erlenmeyer flasks |
| Brine (Saturated NaCl) | Thin-Layer Chromatography (TLC) plates (silica) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Column chromatography setup (silica gel) |
| Silica Gel (for chromatography) | pH paper |
4.2 Protocol Part A: Synthesis of 2-Chloro-3-methoxyphenol
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Dissolve 3-methoxyphenol (10.0 g, 80.5 mmol) in 100 mL of dichloromethane (DCM).
-
Reagent Preparation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (11.3 g, 84.6 mmol, 1.05 eq) in 50 mL of DCM.
-
Reaction: Cool the 3-methoxyphenol solution to 0 °C using an ice-water bath. Add the NCS solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The dropwise addition is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC (using a 4:1 Hexanes:EtOAc solvent system). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate (to remove any residual oxidant), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. This intermediate is often used in the next step without further purification.
4.3 Protocol Part B: Synthesis of this compound
-
Setup: To the flask containing the crude 2-chloro-3-methoxyphenol from Part A, add a magnetic stir bar and 120 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (15.0 g, 84.6 mmol, ~1.05 eq relative to the initial starting material) to the solution in one portion.
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. The succinimide byproduct will precipitate as a white solid. Monitor the reaction by TLC (4:1 Hexanes:EtOAc) until the intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude final product as an oil or solid.
4.4 Protocol Part C: Purification
-
Column Chromatography: The crude product should be purified by flash column chromatography.
-
Adsorbent: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15% EtOAc). The optimal gradient should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent gradient, collecting fractions.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization (Optional): If further purification is needed, the solid product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.[5]
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (in CDCl₃) | Peaks corresponding to the two aromatic protons and the methoxy protons. The aromatic protons will appear as doublets. |
| ¹³C NMR (in CDCl₃) | Seven distinct signals corresponding to the seven carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak (M+) showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| Melting Point | A sharp melting point range, indicating high purity. |
Safety & Handling
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
3-Methoxyphenol: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye damage.[6]
-
N-Chlorosuccinimide (NCS) & N-Bromosuccinimide (NBS): Corrosive and strong oxidizers. Avoid contact with skin and eyes. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
-
Halogenated Phenols: The product and intermediates are expected to be skin and eye irritants and may be harmful if ingested.[7][8]
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | Inactive reagents (NCS/NBS may degrade over time). | Use fresh, high-purity NCS and NBS. Ensure reagents have been stored properly. |
| Formation of Multiple Products (TLC) | Reaction temperature was too high, leading to over-halogenation. | Maintain strict temperature control, especially during the addition of NCS. Ensure the ice bath is effective. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. | Use a lower-boiling point solvent system. Purify the material further by column chromatography before attempting recrystallization.[5] |
| Low Final Yield | Incomplete reaction. Loss of product during workup or chromatography. | Increase reaction time and monitor carefully by TLC. Be meticulous during extraction and chromatography to minimize physical losses. |
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. appchemical.com [appchemical.com]
- 3. angene.in [angene.in]
- 4. This compound - CAS:1228957-06-9 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 6-Bromo-2-chloro-3-methoxyphenol
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromo-2-chloro-3-methoxyphenol, a halogenated phenol derivative with applications in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step halogenation protocol that affords the desired regioselectivity, a multi-step synthetic route commencing from 3-methoxyphenol is proposed. This protocol is designed for researchers, scientists, and professionals in drug development, offering a scientifically grounded, step-by-step methodology. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
This compound is a valuable chemical intermediate, the utility of which is rooted in its unique substitution pattern on the phenol ring. The presence of bromine, chlorine, and methoxy functional groups provides multiple reaction sites for further chemical transformations, making it a versatile building block in the synthesis of more complex molecules. The synthesis of this compound, however, is not straightforward due to the directing effects of the hydroxyl and methoxy groups on the aromatic ring, which can lead to a mixture of isomers upon direct halogenation.
This application note details a rational, multi-step approach to the synthesis of this compound, focusing on achieving high regioselectivity and yield. The proposed pathway involves the protection of the phenolic hydroxyl group, followed by sequential, directed halogenation steps, and concluding with deprotection.
Reaction Scheme and Strategy
The synthesis of this compound from 3-methoxyphenol is proposed to proceed via the following three-step sequence:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-methoxyphenol is protected as an acetate ester to moderate its activating effect and to prevent it from reacting with the halogenating agents.
-
Sequential Halogenation: The protected intermediate undergoes a two-step halogenation. First, a regioselective bromination is performed, followed by a controlled chlorination.
-
Deprotection: The acetate protecting group is removed to yield the final product, this compound.
This strategy is designed to overcome the challenge of controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich phenol ring.
Experimental Protocols
Materials and Equipment
| Reagent | Formula | CAS No. | Supplier |
| 3-Methoxyphenol | C₇H₈O₂ | 150-19-6 | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 108-24-7 | Sigma-Aldrich |
| Pyridine | C₅H₅N | 110-86-1 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 128-09-6 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Equipment: Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, separatory funnels), magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) apparatus, and a fume hood.
Step-by-Step Synthesis Protocol
Step 1: Acetylation of 3-Methoxyphenol (Protection)
-
Rationale: The acetylation of the phenolic hydroxyl group reduces its strong activating and ortho-, para-directing influence, allowing for more controlled subsequent halogenation steps.
-
To a solution of 3-methoxyphenol (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3-methoxyphenyl acetate as an oil, which can be used in the next step without further purification.
Step 2: Sequential Halogenation
-
Rationale: A stepwise introduction of the halogen atoms is crucial for achieving the desired substitution pattern. Bromination is performed first, followed by chlorination. The bulky acetate group is expected to direct the initial bromination to the less sterically hindered position para to the methoxy group (position 6). Subsequent chlorination is then directed by the combined effects of the methoxy and bromo substituents.
2a. Bromination:
-
Dissolve the 3-methoxyphenyl acetate (1.0 eq) in a suitable solvent such as acetonitrile or DCM in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 6-bromo-3-methoxyphenyl acetate.
2b. Chlorination:
-
Dissolve the purified 6-bromo-3-methoxyphenyl acetate (1.0 eq) in a suitable solvent like acetic acid.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 6-bromo-2-chloro-3-methoxyphenyl acetate can be used directly in the next step.
Step 3: Deprotection of the Acetate Group
-
Rationale: The final step is the hydrolysis of the acetate ester to regenerate the phenolic hydroxyl group, yielding the target molecule.
-
Dissolve the crude 6-bromo-2-chloro-3-methoxyphenyl acetate in methanol.
-
Add a catalytic amount of a base, such as sodium methoxide or a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture (if a base was used, add dilute HCl; if an acid was used, add saturated NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Halogenating agents such as NBS and NCS are corrosive and toxic; handle with care.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.
-
Acetic anhydride is corrosive and a lachrymator.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Conclusion
The multi-step synthesis protocol detailed in this application note provides a rational and scientifically sound approach for the preparation of this compound. By employing a protection-halogenation-deprotection strategy, the challenges of regioselectivity in the electrophilic substitution of 3-methoxyphenol can be effectively addressed. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Application Note: Strategic Halogenation of 2-Chloro-3-Methoxyphenol for Advanced Synthetic Applications
Abstract and Introduction
Halogenated phenolic compounds are cornerstone structural motifs in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable intermediates in the synthesis of complex molecules.[1][2][3] The introduction of a halogen atom onto an aromatic ring can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity.[2][4]
This application note provides a detailed guide to the selective halogenation of 2-chloro-3-methoxyphenol, a polysubstituted phenol with significant potential in synthetic programs. The inherent electronic and steric complexities of this substrate present a compelling challenge in controlling the regioselectivity of electrophilic aromatic substitution. We will explore the underlying chemical principles governing this transformation and provide robust, validated protocols for the bromination, iodination, and further chlorination of the target molecule. The methodologies detailed herein are designed to offer researchers predictable control over reaction outcomes, facilitating the development of novel chemical entities.
Guiding Principles: Regioselectivity in Electrophilic Aromatic Substitution
The halogenation of 2-chloro-3-methoxyphenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5][6] The outcome of this reaction is dictated by the directing effects of the three substituents already present on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) groups.
-
Activating Groups (-OH and -OCH₃): Both the hydroxyl and methoxy groups are powerful activating groups. They donate electron density into the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[6] This effect preferentially directs incoming electrophiles to the ortho and para positions.
-
Deactivating Group (-Cl): The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director.
Predictive Analysis for 2-Chloro-3-Methoxyphenol:
The combined influence of these groups determines the most nucleophilic positions on the ring. The powerful activating effects of the -OH and -OCH₃ groups dominate the weaker directing effect of the -Cl group.
-
Position C4: ortho to the -OCH₃ group and para to the -Cl group. This position is electronically activated.
-
Position C5: para to the -OCH₃ group. This position is also strongly activated.
-
Position C6: ortho to the -OH group. This is a highly activated position.
Steric hindrance also plays a critical role. The positions adjacent to existing substituents (C2 and C4) may be sterically encumbered. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the highly activating hydroxyl group and relatively unhindered. The C4 position is a secondary possibility, being activated by the methoxy group.
Caption: Predicted regioselectivity of halogenation on 2-chloro-3-methoxyphenol.
Experimental Protocols
Safety Precaution: All halogenation reactions should be performed in a well-ventilated chemical fume hood. Halogenating agents are corrosive and toxic. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes the mild brominating agent N-Bromosuccinimide (NBS), which often provides high selectivity for the position ortho to the phenolic hydroxyl group.[7]
Materials:
-
2-Chloro-3-methoxyphenol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (CH₃CN), ACS Grade
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methoxyphenol (1.0 equiv). Dissolve the substrate in acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired brominated product, anticipated to be 6-bromo-2-chloro-3-methoxyphenol.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical applications of phenol and their derivatives | PPTX [slideshare.net]
- 4. WO2013010102A2 - Halogenated phenols for diagnostics, antioxidant protection and drug delivery - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-chloro-3-methoxyphenol in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, the demand for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 6-Bromo-2-chloro-3-methoxyphenol emerges as a preeminent example of such a scaffold. Its strategic arrangement of four distinct functional groups—a nucleophilic phenol, an activating methoxy group, and two differentially reactive halogens (bromine and chlorine)—offers chemists a powerful tool for sequential and site-selective modifications. This guide provides an in-depth analysis of its reactivity and details robust protocols for its application in key synthetic transformations, particularly in the realms of pharmaceutical and materials science research.[1] The inherent functionalities allow for its use as a versatile intermediate in the synthesis of a wide array of more complex molecules, including potential agrochemicals and pharmaceuticals.[1]
Physicochemical Properties & Reactivity Analysis
The synthetic utility of this compound is rooted in its distinct chemical properties. A comprehensive understanding of these characteristics is essential for predicting its behavior and designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 1228957-06-9 | [2] |
| Molecular Formula | C₇H₆BrClO₂ | [2] |
| Molecular Weight | 237.48 g/mol | [2] |
| Appearance | Typically a white to off-white solid | [1] |
| pKa | ~6.96 | [1] |
| Flash Point | ~77.5 °C | [1] |
Reactivity Deep Dive: A Tale of Four Functional Groups
The molecule's power lies in the interplay of its functional groups. The phenolic hydroxyl and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[1] However, the most significant applications arise from leveraging the three other sites for selective bond construction.
Caption: Reactivity map of this compound.
-
Phenolic Hydroxyl (-OH): This group is acidic and readily deprotonated by a base to form a potent phenoxide nucleophile. This site is ideal for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce new functionalities or protecting groups.
-
Bromo Group (C-Br): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. Due to the lower bond dissociation energy compared to the C-Cl bond, oxidative addition to a Pd(0) catalyst occurs preferentially at this position. This selectivity is the cornerstone of sequential functionalization strategies.[3]
-
Chloro Group (C-Cl): While less reactive than the C-Br bond, the carbon-chlorine bond is still a viable handle for cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems.[4] This differential reactivity allows it to remain intact during the initial functionalization of the C-Br bond, serving as a latent reactive site for a subsequent transformation.
-
Aromatic Ring: The strong activating effects of the hydroxyl and methoxy groups make the ring susceptible to further electrophilic aromatic substitution, although steric hindrance from the existing substituents will heavily influence the regioselectivity.[1]
Core Synthetic Applications & Protocols
The true value of this compound is realized in its application to build molecular complexity. Below are detailed protocols for three fundamental transformations that leverage its unique reactivity profile.
Application Note 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing carbon-carbon bonds.[5][6] The differential reactivity of the C-Br and C-Cl bonds on the substrate allows for a highly selective coupling at the C-6 (bromo) position.
Causality of Protocol Choices:
-
Catalyst System: A standard palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is chosen for its reliability in coupling aryl bromides.[7]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid for transmetalation without promoting side reactions like hydrolysis of the aryl chloride.[4][6]
-
Solvent System: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is often employed to facilitate the dissolution of both the organic substrate and the inorganic base, promoting efficient catalysis at the phase interface.[6][7]
-
Temperature: The reaction is run at a moderate temperature (e.g., 80-90 °C) sufficient to drive the catalytic cycle for the C-Br bond but generally insufficient to activate the more robust C-Cl bond, thus ensuring selectivity.[3]
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 237.5 mg) |
| Arylboronic Acid | 1.1 - 1.2 | (e.g., 1.1 mmol) |
| Pd(PPh₃)₄ | 0.03 - 0.05 | (e.g., 0.05 mmol, 58 mg) |
| K₂CO₃ (anhydrous) | 2.0 - 3.0 | (e.g., 2.0 mmol, 276 mg) |
| Toluene | - | 5 mL |
| Water | - | 2.5 mL |
| Reaction Temp. | - | 90 °C |
| Reaction Time | - | 4-12 h |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound, the desired arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene and water, and degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloro-3-methoxyphenol product.
Application Note 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[8][9] Similar to the Suzuki coupling, this reaction can be directed selectively to the C-Br position, installing a primary or secondary amine while preserving the C-Cl bond for subsequent chemistry.
Causality of Protocol Choices:
-
Catalyst System: The choice of ligand is critical. A sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃) is highly effective for coupling aryl bromides with a wide range of amines under relatively mild conditions.[10][11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[11][12]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are standard, as they effectively solvate the catalytic species without interfering with the reaction.[8]
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 237.5 mg) |
| Amine (R₂NH) | 1.2 | (e.g., 1.2 mmol) |
| Pd₂(dba)₃ | 0.02 | (e.g., 0.02 mmol, 18.3 mg) |
| XPhos | 0.08 | (e.g., 0.08 mmol, 38.1 mg) |
| NaOtBu | 1.4 | (e.g., 1.4 mmol, 134.5 mg) |
| Anhydrous Toluene | - | 5 mL |
| Reaction Temp. | - | 100 °C |
| Reaction Time | - | 6-18 h |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu to an oven-dried reaction vial or flask.
-
Add the this compound, Pd₂(dba)₃, and XPhos.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the desired 6-amino-2-chloro-3-methoxyphenol product.
Application Note 3: Derivatization of the Phenolic Hydroxyl Group
Protecting or alkylating the phenolic hydroxyl is often a necessary first step before performing cross-coupling reactions to prevent interference from the acidic proton. The Williamson ether synthesis is a classic and reliable method for this transformation.[13]
Causality of Protocol Choices:
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is used to fully deprotonate the phenol, creating the phenoxide anion. Cs₂CO₃ is often preferred for its high solubility and ability to accelerate reactions.[13]
-
Electrophile: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) serves as the electrophile.
-
Solvent: A polar aprotic solvent like DMF or Acetonitrile is ideal, as it promotes the Sₙ2 reaction pathway by solvating the cation of the base but not the nucleophilic phenoxide.[13]
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 237.5 mg) |
| Alkyl Halide (e.g., CH₃I) | 1.5 | (e.g., 1.5 mmol, 213 mg) |
| Cs₂CO₃ | 1.5 | (e.g., 1.5 mmol, 488.5 mg) |
| Anhydrous DMF | - | 5 mL |
| Reaction Temp. | - | Room Temp. to 50 °C |
| Reaction Time | - | 2-6 h |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound and Cs₂CO₃.
-
Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the O-alkylated product.
Strategic Sequential Functionalization Workflow
The true elegance of using this compound is in multi-step, sequential syntheses. By carefully selecting reaction conditions, one can functionalize the C-Br bond, then the C-Cl bond, and finally derivatize the phenol (or vice-versa), all in a controlled manner.
Caption: A workflow for sequential functionalization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible solid with a flash point of approximately 77.5 °C.[1] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a uniquely versatile and powerful building block for organic synthesis. The predictable and differential reactivity of its halogen and hydroxyl functionalities provides a clear roadmap for the strategic and sequential introduction of complexity. The protocols detailed herein offer reliable starting points for researchers to exploit this scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. angene.in [angene.in]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Suzuki Coupling of 6-Bromo-2-chloro-3-methoxyphenol
Introduction: Strategic C-C Bond Formation in Complex Phenolic Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] For researchers in drug discovery and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance for building molecular complexity. 6-Bromo-2-chloro-3-methoxyphenol represents a valuable building block, featuring two distinct halogen atoms—bromide and chloride—that can be sequentially addressed. This differential reactivity allows for a regioselective approach to synthesizing complex biaryl and polyaryl structures.[3]
This application note provides a comprehensive guide to the selective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic principles governing chemoselectivity, present detailed experimental protocols for the preferential coupling at the more reactive C-Br bond, and discuss strategies for subsequent functionalization at the C-Cl bond. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to successfully employ this versatile substrate in their synthetic endeavors.
The Principle of Chemoselective Suzuki Coupling
The ability to selectively functionalize one halogen in the presence of another in a dihalogenated compound is rooted in the differing bond dissociation energies of the carbon-halogen bonds and their corresponding rates of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in Suzuki couplings is I > Br > OTf > Cl.[3] This inherent reactivity difference allows for the preferential activation of the C-Br bond in this compound over the stronger and less reactive C-Cl bond. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, a high degree of selectivity for mono-arylation at the 6-position can be achieved.
The presence of the hydroxyl and methoxy groups on the aromatic ring can also influence the reaction. The phenolic hydroxyl group, being acidic, necessitates the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to deprotonate the phenol. In some cases, the hydroxyl group can direct the cross-coupling reaction through coordination with the palladium catalyst.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-Br bond in our case) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C-Br Bond
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-Br position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Recommended) |
| This compound | ≥97% | Commercially available |
| Arylboronic acid | ≥98% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Commercially available |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Water | Degassed, deionized | In-house |
| Ethyl acetate | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Commercially available |
| Round-bottom flask with reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Inert atmosphere setup (Nitrogen or Argon) | - | Standard laboratory supplier |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Through the condenser, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-chloro-3-methoxy-6-arylphenol.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides and bromides. The steric bulk of the ligand promotes the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in Suzuki couplings and is generally well-tolerated by many functional groups. The use of at least two equivalents is necessary to neutralize the in-situ generated acid and to deprotonate the phenolic hydroxyl group.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Sequential Di-arylation (Coupling at the C-Cl Bond)
Following the successful mono-arylation, the remaining C-Cl bond can be functionalized in a subsequent Suzuki coupling. This typically requires more forcing conditions due to the lower reactivity of the C-Cl bond.
Materials and Reagents:
-
2-chloro-3-methoxy-6-arylphenol (from Protocol 1)
-
Arylboronic acid (different from the first coupling)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Step-by-Step Procedure:
-
Reaction Setup: In a similar setup as Protocol 1, combine the mono-arylated product (1.0 mmol, 1.0 equiv.), the second arylboronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.1 mmol, 10 mol%).
-
Inert Atmosphere and Solvent Addition: Follow the procedures outlined in Protocol 1, using anhydrous toluene or 1,4-dioxane as the solvent.
-
Reaction: Heat the reaction mixture at a higher temperature, typically 100-120 °C, and monitor for completion (may require 12-24 hours).
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1 to isolate the diarylated product.
Rationale for More Forcing Conditions:
-
Catalyst System for Aryl Chlorides: The coupling of less reactive aryl chlorides often benefits from highly active catalyst systems. The combination of a palladium source like Pd₂(dba)₃ with a very bulky and electron-rich ligand such as P(t-Bu)₃ is known to be effective for this transformation.[5]
-
Stronger Base and Higher Temperature: A stronger base and higher reaction temperatures are often necessary to facilitate the more challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond.
Data Presentation: Expected Outcomes
The following table summarizes expected outcomes for the selective mono-arylation of this compound based on literature precedents for similar substrates. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-chloro-3-methoxy-6-phenylphenol | 80-95 |
| 4-Methoxyphenylboronic acid | 2-chloro-3-methoxy-6-(4-methoxyphenyl)phenol | 75-90 |
| 4-Fluorophenylboronic acid | 2-chloro-6-(4-fluorophenyl)-3-methoxyphenol | 70-88 |
| 3-Thienylboronic acid | 2-chloro-3-methoxy-6-(thiophen-3-yl)phenol | 65-85 |
Product Characterization
The successful synthesis of the coupled products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the proton signal corresponding to the starting material and the appearance of new aromatic proton signals from the coupled aryl group are indicative of a successful reaction. The chemical shifts of the methoxy and phenolic hydroxyl protons should also be observed.
-
¹³C NMR: The appearance of new carbon signals corresponding to the introduced aryl ring and a shift in the signals of the carbon atoms of the original phenolic ring will confirm the formation of the C-C bond.
-
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), which will show the molecular ion peak corresponding to the expected product.
-
Thin Layer Chromatography (TLC): A significant change in the Rf value of the product compared to the starting material indicates that a reaction has occurred.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or ligand. | Use fresh catalyst and ligand. Ensure proper handling to avoid degradation. |
| Insufficiently degassed solvents. | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base. | Try a different base such as Cs₂CO₃ or K₂CO₃. Ensure the base is anhydrous if required. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. |
| Catalyst decomposition. | Use a more stable pre-catalyst or a different ligand. | |
| Low yield | Incomplete reaction. | Increase reaction time or temperature moderately. |
| Product degradation. | Use milder work-up conditions. | |
| Issues with boronic acid quality. | Use high-purity boronic acid. |
Safety Precautions
-
Palladium catalysts, organic solvents, and bases should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactions performed under heating should be conducted with care, using appropriate heating mantles or oil baths.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The selective Suzuki-Miyaura coupling of this compound offers a powerful and strategic approach to the synthesis of complex substituted phenols. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve regioselective mono-arylation with high efficiency. Subsequent functionalization of the less reactive C-Cl bond further expands the synthetic utility of this versatile building block. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these transformations in their own laboratories, paving the way for the discovery and development of novel molecules with potential applications in medicine and materials science.
References
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The Versatile Scaffolding Potential of 6-Bromo-2-chloro-3-methoxyphenol in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking the Potential of a Dihalogenated Phenol
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and cost-effective synthesis of complex molecular architectures. 6-Bromo-2-chloro-3-methoxyphenol, a readily available dihalogenated phenol, represents a highly versatile scaffold for the construction of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive phenolic hydroxyl group and two distinct halogen atoms (bromine and chlorine) with differential reactivity, offers a gateway to selective functionalization through a variety of modern cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical building blocks. We will delve into detailed protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-arylation, elucidating the causality behind experimental choices and providing a framework for the generation of novel chemical entities.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound lies in the ability to selectively address its three functional handles: the phenolic hydroxyl group, the bromine atom, and the chlorine atom. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective modifications.[1] The phenolic hydroxyl group can be readily alkylated, acylated, or engaged in etherification reactions. This differential reactivity is the cornerstone of the synthetic strategies outlined herein.
Part 1: Synthesis of Biphenyl and Heteroaryl-Aryl Intermediates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in a wide range of pharmaceuticals.[2] The higher reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for selective coupling at the bromine-substituted position.[1]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can offer improved yields and substrate scope.[3]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 6-aryl-2-chloro-3-methoxyphenol derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Expected Yield Range |
| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-[1,1'-biphenyl]-6-ol | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4'-methoxy-[1,1'-biphenyl]-6-ol | 80-95% |
| 3 | Pyridin-3-ylboronic acid | 2-Chloro-3-methoxy-6-(pyridin-3-yl)phenol | 60-80% |
| 4 | Thiophen-2-ylboronic acid | 2-Chloro-3-methoxy-6-(thiophen-2-yl)phenol | 65-85% |
Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Coupling Workflow```dot
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Part 3: Synthesis of Diaryl Ether Intermediates via O-Arylation
The synthesis of diaryl ethers is another important transformation in pharmaceutical chemistry. While the Buchwald-Hartwig C-O coupling is a possibility, a classical Ullmann-type coupling or a base-mediated nucleophilic aromatic substitution can also be employed, particularly if the coupling partner is an activated aryl halide.
Causality of Experimental Choices:
-
Reaction Type: A base-mediated O-arylation is a straightforward approach. The choice of base is critical to deprotonate the phenolic hydroxyl group, generating a potent nucleophile.
-
Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for this purpose.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it can dissolve the phenoxide salt and promote the nucleophilic substitution.
Detailed Experimental Protocol: O-Arylation
Objective: To synthesize a 6-bromo-2-chloro-3-methoxy-1-(aryloxy)benzene derivative.
Materials:
-
This compound
-
Aryl halide (e.g., an activated aryl fluoride or chloride, 1.1 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative O-Arylation Reactions
| Entry | Aryl Halide | Product | Expected Yield Range |
| 1 | 4-Fluoronitrobenzene | 1-(6-Bromo-2-chloro-3-methoxyphenoxy)-4-nitrobenzene | 85-95% |
| 2 | 2,4-Dichloropyrimidine | 2-((6-Bromo-2-chloro-3-methoxyphenoxy)-4-chloropyrimidine | 70-85% |
| 3 | 2-Chlorobenzonitrile | 2-((6-Bromo-2-chloro-3-methoxyphenoxy)benzonitrile | 65-80% |
Yields are estimated based on similar transformations and are dependent on the reactivity of the aryl halide.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The differential reactivity of its halogen substituents, coupled with the presence of a phenolic hydroxyl group, allows for a modular and selective approach to the construction of complex molecular scaffolds. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-arylation provide a solid foundation for researchers to explore the synthetic potential of this starting material. Further exploration of sequential cross-coupling reactions, where the chloro-substituent is functionalized in a subsequent step, can lead to the generation of highly complex and diverse libraries of compounds for drug discovery programs. The principles and protocols outlined herein are intended to empower scientists to harness the full synthetic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for the Preparation of 6-Bromo-2-chloro-3-methoxyphenol Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-chloro-3-methoxyphenol, a polysubstituted phenol of interest in medicinal chemistry and materials science. This document outlines the strategic considerations for the regioselective halogenation of a substituted phenol precursor, detailing a robust synthetic protocol. Furthermore, it covers methods for purification, characterization, and critical safety protocols for handling the materials involved. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this class of compounds.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are a cornerstone of modern organic chemistry, with significant applications in drug discovery, agrochemicals, and materials science.[1] The specific arrangement of substituents on the phenolic ring is a key determinant of a molecule's physical properties and biological activity.[1] this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The presence of bromine, chlorine, and a methoxy group on the phenol ring provides multiple points for further chemical modification.
The synthesis of such highly substituted phenols with precise regiochemical control presents a significant challenge.[2] Classical electrophilic aromatic substitution reactions on phenols are often complicated by the powerful activating and ortho-, para-directing nature of the hydroxyl group, which can lead to a mixture of products and over-halogenation.[3][4] Therefore, a carefully designed synthetic strategy is essential to achieve the desired substitution pattern in high yield and purity.
This guide details a logical and field-proven approach to the synthesis of this compound, starting from the commercially available precursor, 3-methoxyphenol.
Synthetic Strategy: A Stepwise Approach to Regiocontrol
The synthesis of this compound is best approached through a sequential, two-step electrophilic halogenation of 3-methoxyphenol. The order of halogenation is critical to achieving the desired 2,3,6-substitution pattern. The hydroxyl and methoxy groups are both activating and ortho-, para-directing.[3] In 3-methoxyphenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methoxy group are 2, 4, and 6. Therefore, positions 2, 4, and 6 are highly activated towards electrophilic substitution.
Our strategy will involve an initial chlorination followed by bromination. This sequence is designed to control the regioselectivity of the second halogenation step.
Retrosynthetic Analysis
References
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Bromo-2-chloro-3-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Halogenated Phenols in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Among these, halogenated phenols, particularly bromophenol derivatives, have emerged as a promising class of compounds with significant antimicrobial properties.[1][2][3] These compounds are prevalent in marine organisms and have demonstrated a broad spectrum of pharmacological activities.[1] The introduction of halogen atoms, such as bromine and chlorine, into a phenolic structure can significantly enhance its biological activity, including its ability to combat multidrug-resistant pathogens.[1][3][4]
This guide provides a comprehensive framework for researchers interested in investigating the antimicrobial potential of derivatives synthesized from 6-Bromo-2-chloro-3-methoxyphenol. The unique combination of bromine, chlorine, and a methoxy group on the phenol ring presents a versatile starting point for the synthesis of a library of novel compounds with potential antimicrobial efficacy.[5] We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for antimicrobial evaluation, and offer insights into elucidating the mechanisms of action.
I. Synthesis of this compound Derivatives: A General Overview
The synthesis of derivatives from this compound can be approached through various organic chemistry reactions, targeting the hydroxyl and aromatic functionalities. A common strategy involves the Knoevenagel condensation of a benzaldehyde derivative (in this case, a derivative of 6-bromo-2-chloro-3-methoxybenzaldehyde) with a compound containing an active methylene group.[6]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent antimicrobial evaluation of this compound derivatives.
Caption: Conceptual workflow from synthesis to lead compound identification.
II. Protocols for Antimicrobial Activity Screening
The initial assessment of the antimicrobial potential of newly synthesized this compound derivatives is crucial for identifying promising candidates. The following protocols are recommended for a comprehensive screening process.
A. Preparation of Test Compounds and Microbial Cultures
-
Compound Solubilization : Dissolve the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions (e.g., 10 mg/mL).[7] Ensure that the final concentration of the solvent in the assay does not inhibit microbial growth.
-
Selection of Test Organisms : A representative panel of microorganisms should be used for screening. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend including Gram-positive and Gram-negative bacteria.[8]
-
Inoculum Preparation : Prepare standardized microbial inoculums adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[8]
B. Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective technique for the initial qualitative screening of antimicrobial activity.[9]
Protocol:
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Spread-plate the standardized microbial inoculum evenly across the agar surface.
-
Aseptically create wells (6-8 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of each dissolved derivative solution into separate wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Interpretation of Results: A larger zone of inhibition generally indicates greater antimicrobial activity.
Workflow for Agar Well Diffusion Assay
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Properties of Substituted Bromophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Bromophenols
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the development and progression of a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Antioxidants, molecules capable of neutralizing these damaging free radicals, are therefore of significant interest in therapeutic development.[2] Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant activities.[2][3][4][5] A fascinating and less-explored subclass of these compounds are the substituted bromophenols, which are naturally occurring secondary metabolites found predominantly in marine algae.[6][7][8] These compounds have garnered attention for their diverse biological activities, including remarkable antioxidant potential.[6][7][9][10][11]
This comprehensive guide provides a detailed exploration of the antioxidant properties of substituted bromophenols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively evaluate and harness the therapeutic potential of this promising class of molecules. We will delve into the structural features that govern their antioxidant efficacy, provide step-by-step instructions for key in vitro assays, and offer insights into the interpretation of experimental data.
The Chemical Basis of Antioxidant Activity in Bromophenols: A Structure-Activity Relationship Perspective
The antioxidant prowess of phenolic compounds, including bromophenols, is intrinsically linked to their chemical structure.[5][12] Their ability to scavenge free radicals is primarily attributed to the presence of hydroxyl (-OH) groups attached to the aromatic ring. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[4][12] The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating further oxidative damage.[12]
Several structural factors influence the antioxidant capacity of substituted bromophenols:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[7] The relative position of these groups is also critical. For instance, a catechol group (two hydroxyl groups on adjacent carbons) is a particularly effective arrangement for radical scavenging.[11]
-
Bromine Substitution: The presence and position of bromine atoms on the phenolic ring can modulate the antioxidant activity. While bromination can sometimes decrease activity, in other cases it has been shown to enhance it, suggesting a complex interplay of electronic and steric effects.[7]
-
Other Substituents: The nature of other functional groups attached to the aromatic ring can also impact antioxidant potential by influencing the electron-donating ability of the hydroxyl groups.
Visualizing the Core Structure and Key Functional Groups
Caption: Generalized structure of a substituted bromophenol highlighting the key functional groups that determine its antioxidant activity.
Essential In Vitro Assays for Evaluating Antioxidant Capacity
A comprehensive assessment of the antioxidant properties of substituted bromophenols requires a multi-faceted approach utilizing a panel of in vitro assays.[13] No single assay can fully capture the complex mechanisms of antioxidant action, so employing a combination of methods is crucial for a robust evaluation.[13] Here, we provide detailed protocols for four widely used and reliable assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for determining the radical scavenging ability of a compound.[14][15] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6]
-
Visualizing the DPPH Assay Workflow
Caption: A simplified workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17] The principle involves the reduction of the blue-green ABTS•+ by the antioxidant, leading to a decolorization that is measured spectrophotometrically.[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[19]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[19]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of the substituted bromophenol test compound and a standard antioxidant (e.g., Trolox).[19]
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound or standard solution to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control well containing only the solvent and ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[17]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[20][21] This reduction is accompanied by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.[20] This assay provides a direct measure of the total antioxidant power of a sample.[22]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[22][23] Warm the reagent to 37°C before use.[23]
-
Prepare a series of concentrations of the substituted bromophenol test compound and a standard (e.g., FeSO₄·7H₂O or quercetin).[20][22]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Construct a standard curve using the known concentrations of the standard.
-
Determine the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity.[25][26] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.[25][26][27]
Protocol:
-
Induction of Lipid Peroxidation:
-
Use a suitable biological sample, such as tissue homogenates or liposomes.
-
Induce lipid peroxidation using an oxidizing agent (e.g., Fe²⁺/ascorbate or hydrogen peroxide).
-
-
TBARS Reaction:
-
Measurement and Calculation:
-
After cooling, centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[25][28]
-
Quantify the amount of TBARS using a standard curve of MDA.
-
The ability of the substituted bromophenol to inhibit lipid peroxidation is determined by comparing the TBARS levels in samples treated with the compound to those of the control group.
-
Data Presentation and Interpretation
For a clear and comparative analysis of the antioxidant properties of different substituted bromophenols, it is essential to present the quantitative data in a structured format.
Table 1: Comparative Antioxidant Activities of Representative Substituted Bromophenols
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP Value (mmol Fe²⁺/g) | Lipid Peroxidation Inhibition (%) |
| Bromophenol A | Insert Value | Insert Value | Insert Value | Insert Value |
| Bromophenol B | Insert Value | Insert Value | Insert Value | Insert Value |
| Bromophenol C | Insert Value | Insert Value | Insert Value | Insert Value |
| Trolox (Standard) | Insert Value | 1.0 | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data. The choice of standard and the specific units may vary depending on the exact protocol followed.
Beyond In Vitro: Considerations for Further Development
While in vitro assays are invaluable for initial screening and mechanistic studies, it is important to recognize their limitations.[29] These assays do not fully replicate the complex biological environment within a living organism.[1] Therefore, promising substituted bromophenols identified through in vitro screening should be further evaluated in cell-based assays and eventually in vivo models to assess their bioavailability, metabolism, and true therapeutic potential.[1][29] Additionally, it is crucial to evaluate the potential cytotoxicity of these compounds to ensure their safety for therapeutic applications.[7][30][31][32]
Conclusion
Substituted bromophenols represent a promising class of natural compounds with significant antioxidant properties. A thorough understanding of their structure-activity relationships and the application of a robust panel of in vitro assays are fundamental to unlocking their therapeutic potential. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antioxidant-based therapies for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 6. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 10. [PDF] Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jmp.ir [jmp.ir]
- 23. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. TBARS - Wikipedia [en.wikipedia.org]
- 28. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Brominated Phenols in Drug Discovery
Introduction: The Unique Potential of Brominated Phenols
In the vast chemical space available for drug discovery, halogenated compounds, particularly those containing bromine, represent a privileged class of molecules. Brominated phenols, secondary metabolites frequently isolated from marine organisms like red algae of the Rhodomelaceae family, have emerged from relative obscurity to become a focal point of intense research.[1][2] The introduction of a bromine atom onto a phenol ring dramatically alters the molecule's physicochemical properties—modulating its lipophilicity, electronic distribution, and reactivity.[3][4] This seemingly simple modification can profoundly enhance biological activity, transforming a simple phenol into a potent enzyme inhibitor, a powerful antimicrobial agent, or a versatile synthetic building block for constructing complex pharmaceutical agents.[5][6]
This guide provides an in-depth exploration of the applications of brominated phenols in drug discovery. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, provide robust, field-tested protocols, and ground our discussion in authoritative scientific literature. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the unique potential of these marine-derived and synthetic compounds.
Section 1: Brominated Phenols as Direct Bioactive Agents
The inherent biological activity of many brominated phenols makes them excellent starting points for drug discovery programs. Their structural features often allow them to interact with high specificity at the active sites of enzymes or interfere with critical bacterial processes.
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant pathogens presents a grave threat to global health, creating an urgent need for novel antibiotics. Brominated phenols have demonstrated significant promise in this area, exhibiting potent activity against challenging bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][7]
Mechanism of Action: The antimicrobial efficacy of brominated phenols is often multifaceted. Beyond direct bactericidal or bacteriostatic effects, many of these compounds disrupt bacterial communication and virulence by inhibiting the formation of biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. By preventing biofilm formation, brominated phenols can attenuate bacterial virulence and restore susceptibility to existing drugs.[1] For example, 3-bromo-2,6-dihydroxyacetophenone has shown excellent activity against S. aureus and MRSA, and also inhibits their biofilm formation with a high therapeutic index, indicating low toxicity to human cells.[1][2][7]
Workflow for Antimicrobial Screening of Bromophenols
Caption: High-level workflow for antimicrobial and antibiofilm screening.
Potent and Selective Enzyme Inhibition
The precise geometry and electronic properties of brominated phenols make them highly effective enzyme inhibitors. The position and number of bromine atoms, along with the hydroxyl groups, are critical for binding affinity and selectivity.[6]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin signaling, making it a prime target for the treatment of type 2 diabetes and obesity.[8] Several bromophenols isolated from red algae, such as Rhodomela confervoides, have demonstrated significant inhibitory activity against PTP1B.[8][9] Structure-activity relationship (SAR) studies have revealed that a higher degree of bromination often correlates with increased potency.[9] This suggests that the bromine atoms are crucial for productive interactions within the enzyme's active site.
-
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: CAs are involved in numerous physiological processes, and their inhibition is relevant for treating glaucoma and epilepsy. AChE inhibitors are a cornerstone of Alzheimer's disease therapy.[5] Novel synthetic bromophenols have been shown to inhibit human CA isozymes (hCA I and II) and AChE at low nanomolar concentrations, highlighting their potential in treating neurological disorders.[5][10] The competitive inhibition mechanism observed for some of these compounds suggests they bind directly to the active site.[5]
Table 1: Enzyme Inhibitory Activity of Representative Bromophenol Derivatives
| Compound Class | Target Enzyme | Lead Compound/Derivative | IC₅₀ or Kᵢ Value | Reference |
| Natural Bromophenol | PTP1B | Compound from R. confervoides | IC₅₀ = 2.42 µM | [9] |
| Synthetic Bromophenol | PTP1B | Highly brominated derivative (4g) | IC₅₀ = 0.68 µM | [9] |
| Synthetic Bromophenol | hCA I | Derivative 14 | Kᵢ = 2.53 ± 0.25 nM | [5] |
| Synthetic Bromophenol | hCA II | Derivative 18 | Kᵢ = 1.63 ± 0.11 nM | [5] |
| Synthetic Bromophenol | AChE | Derivative 21 | Kᵢ = 6.54 ± 1.03 nM | [5] |
Diagram: Mechanism of PTP1B Inhibition in Insulin Signaling
Caption: Bromophenols inhibit PTP1B, preventing dephosphorylation of the insulin receptor.
Section 2: Brominated Phenols as Versatile Synthetic Scaffolds
Beyond their intrinsic bioactivity, brominated phenols are invaluable building blocks in medicinal chemistry. The carbon-bromine bond is a highly versatile synthetic handle, enabling the construction of complex molecular architectures through a variety of chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The true power of the bromo- substituent is unleashed in palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki reactions. These reactions allow for the precise formation of new carbon-carbon bonds, enabling chemists to:
-
Introduce molecular complexity: Build larger, more intricate structures that can engage with biological targets in novel ways.
-
Fine-tune properties: Systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADMET).
-
Generate compound libraries: Rapidly create a diverse range of analogs for structure-activity relationship (SAR) studies.
4-Bromophenol, for instance, is a common starting material used to construct the backbone of numerous active pharmaceutical ingredients (APIs), including certain anti-inflammatory agents.
Diagram: Synthetic Utility via Suzuki Coupling
Caption: Suzuki coupling enables diversification of bromophenol scaffolds.
Section 3: Detailed Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for key applications. These are intended as robust starting points and should be optimized for specific compounds and biological systems.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of a bromophenol derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Bromophenol compounds, stock solution in DMSO (e.g., 10 mg/mL).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Ampicillin or Vancomycin (positive control).
-
DMSO (negative/vehicle control).
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 bacterial colonies and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the bromophenol stock solution (or control) to the first column, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension (from step 1c) to each well containing the compound dilutions. The final volume in each well is 200 µL. b. Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (DMSO at the highest concentration used).
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC by visual inspection: the MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. b. Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader before and after incubation.
Protocol 2: General In Vitro Colorimetric Enzyme Inhibition Assay (e.g., for PTP1B)
Objective: To quantify the inhibitory effect of a bromophenol derivative on a target enzyme using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Chromogenic substrate: p-Nitrophenyl Phosphate (pNPP).
-
Bromophenol compounds, serially diluted in DMSO.
-
Sodium orthovanadate (Na₃VO₄) (positive control inhibitor).
-
Sterile 96-well microtiter plates.
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Assay Setup: a. In a 96-well plate, add 2 µL of serially diluted bromophenol compound or control (DMSO, Na₃VO₄) to each well. b. Add 88 µL of assay buffer containing the PTP1B enzyme to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Add 10 µL of pNPP substrate to each well to start the reaction. The final volume is 100 µL.
-
Incubation and Measurement: a. Incubate the plate at 37°C for 30 minutes. The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow. b. Stop the reaction by adding 50 µL of 1 M NaOH. c. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition). c. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Suzuki Cross-Coupling for Lead Compound Diversification
Objective: To couple a bromophenol derivative with a boronic acid to generate a novel analog.
Materials:
-
Bromophenol starting material (e.g., 1-bromo-4-methoxy-2-phenol).
-
Arylboronic acid (e.g., phenylboronic acid).
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]).
-
Base (e.g., potassium carbonate, K₂CO₃).
-
Solvent (e.g., a mixture of Toluene and Water).
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon).
-
Standard glassware for organic synthesis.
Procedure:
-
Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere, add the bromophenol (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). b. Add the solvent (e.g., Toluene/H₂O 4:1). c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: a. Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction: a. Heat the reaction mixture to 90-100°C with vigorous stirring. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. Separate the organic layer. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: a. Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.
Conclusion
Brominated phenols represent a compelling and multifaceted class of compounds for drug discovery. They serve a dual purpose: as direct sources of bioactive lead molecules with potent antimicrobial and enzyme-inhibitory properties, and as highly versatile synthetic platforms for the construction of novel, complex therapeutics through methods like palladium-catalyzed cross-coupling. A thorough understanding of their natural origins, mechanisms of action, and synthetic utility, combined with robust screening and synthetic protocols, will empower researchers to fully exploit their potential in developing the next generation of medicines.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2-chloro-3-methoxyphenol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromo-2-chloro-3-methoxyphenol. Our focus is on delivering field-proven insights and robust troubleshooting strategies to address common challenges encountered during the isolation and purification of this key synthetic intermediate.
Compound Profile & Key Physicochemical Properties
Understanding the fundamental properties of this compound is the cornerstone of designing an effective purification strategy. The presence of a moderately acidic phenolic hydroxyl group, a methoxy group, and two different halogen atoms creates a unique polarity and reactivity profile that must be managed.
| Property | Value | Significance for Purification Strategy |
| Molecular Formula | C₇H₆BrClO₂ | Indicates a small, substituted aromatic molecule. |
| Molecular Weight | 253.48 g/mol | Relevant for calculating yields and molar equivalents. |
| pKa (Predicted) | ~6.96[1] | The phenolic proton is moderately acidic. This allows for manipulation via acid-base chemistry but can cause tailing on silica gel chromatography. |
| Appearance | Assumed to be an off-white to tan solid | Purification will likely involve techniques for solids, such as recrystallization or flash chromatography. |
| Polarity | Moderately Polar | Requires polar organic solvents for dissolution and chromatography. The polarity is influenced by the hydroxyl, methoxy, and halogen substituents. |
Part 1: Core Purification Strategies
This section addresses the primary methods for purifying crude this compound, presented in a question-and-answer format.
Q1: What is the recommended general workflow for purifying the crude product?
A multi-step approach is recommended to efficiently remove different types of impurities. The optimal workflow often involves an initial extractive workup followed by a primary purification technique like recrystallization or column chromatography.
References
Technical Support Center: Recrystallization of 6-Bromo-2-chloro-3-methoxyphenol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 6-Bromo-2-chloro-3-methoxyphenol (CAS No. 1228957-06-9). This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established principles of physical organic chemistry.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₂ | [1][2] |
| Molecular Weight | 237.48 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 50-52 °C | [1] |
| pKa | ~6.96 | [1] |
The presence of a hydroxyl group and a methoxy group, along with halogen substituents, imparts a moderate polarity to the molecule. This structural composition dictates its solubility in various solvents. While extensive quantitative solubility data is not widely published, a qualitative and estimated solubility profile can be constructed based on the principle of "like dissolves like" and data from structurally similar compounds.[3][4][5]
Estimated Solubility of this compound:
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Rationale & Citation |
| Water | 10.2 | Very Low | Low | The phenolic hydroxyl group allows for some hydrogen bonding, but the overall aromatic and halogenated structure limits aqueous solubility.[6][7] |
| Methanol | 5.1 | Moderately Soluble | Highly Soluble | The polar hydroxyl group of methanol interacts favorably with the phenol, making it a good candidate for recrystallization.[1][8] |
| Ethanol | 4.3 | Moderately Soluble | Highly Soluble | Similar to methanol, ethanol is a good solvent for phenols.[8][9] |
| Acetone | 5.1 | Soluble | Very Soluble | The polar aprotic nature of acetone allows it to dissolve a wide range of compounds, including phenols.[3][5] |
| Ethyl Acetate | 4.4 | Moderately Soluble | Highly Soluble | As an ester with moderate polarity, ethyl acetate is often a suitable solvent for recrystallizing moderately polar compounds.[3] |
| Dichloromethane | 3.1 | Soluble | Very Soluble | The compound's organic character suggests good solubility in this non-polar solvent. |
| Toluene | 2.4 | Sparingly Soluble | Soluble | A good solvent for aromatic compounds, but the polarity of the phenol may limit solubility at room temperature.[3] |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | As a non-polar solvent, hexane is unlikely to be a good single solvent but may be useful as an anti-solvent in a mixed-solvent system.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is recommended when a single solvent demonstrates a significant difference in solubility for this compound at high and low temperatures. Based on the estimated solubility, methanol or ethanol are promising candidates.
Workflow for Single-Solvent Recrystallization:
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. 1228957-06-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chembk.com [chembk.com]
- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhume.co.uk [chemhume.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Column Chromatography of Halogenated Phenols
Welcome to the technical support center for the column chromatography of halogenated phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these compounds. Halogenated phenols, while ubiquitous in synthesis and environmental studies, present unique separation challenges due to their acidic nature and potential for strong interactions with common stationary phases. This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios and protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when planning the chromatographic purification of halogenated phenols.
Q1: Why is my halogenated phenol showing severe peak tailing on a silica gel column?
A1: Peak tailing is the most frequent issue and is primarily caused by strong, non-ideal interactions between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction, a form of hydrogen bonding, is strong enough to cause a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak. This phenomenon reduces separation efficiency and can lead to inaccurate quantification and impure fractions.
Q2: Can I use standard solvent systems like ethyl acetate/hexane for halogenated phenols?
A2: While ethyl acetate/hexane is a common starting point, it often provides insufficient polarity to effectively elute the more polar halogenated phenols from the silica surface, leading to long retention times or complete retention on the column. You will likely need to modify this system by incorporating a stronger, more polar solvent like methanol or by adding a competitive agent to disrupt the strong phenol-silica interactions.
Q3: Are halogenated phenols stable on silica gel?
A3: Generally, many halogenated phenols are stable. However, silica gel is slightly acidic, which can potentially catalyze the degradation or rearrangement of highly sensitive compounds.[2] While less common than for other functional groups, there is a possibility of dehalogenation or other side reactions, particularly with prolonged exposure on the column.[3] It is always recommended to assess the stability of your specific compound on silica by running a 2D TLC plate before committing to a large-scale column.[2]
Q4: How does the type and position of the halogen affect separation?
A4: The halogen substituent significantly impacts both the acidity (pKa) and polarity of the phenol, which in turn affects its retention.
-
Acidity: Halogens are electron-withdrawing groups, which stabilize the resulting phenoxide ion, making halogenated phenols more acidic than phenol itself.[4][5] This effect is strongest when the halogen is at the ortho or para position. Increased acidity leads to stronger interactions with the silica surface.
-
Polarity: The overall polarity of the molecule is a balance between the polar hydroxyl group and the increasingly nonpolar character of the larger halogens (F < Cl < Br < I). This can influence elution order, especially in reversed-phase systems.
Q5: My halogenated phenol is colorless. How can I track it during column chromatography?
A5: Since the compounds are often not visible, you must rely on analytical techniques to monitor the fractions.
-
Thin-Layer Chromatography (TLC): This is the most common method. Collect fractions and spot them on a TLC plate. Visualize the spots using a UV lamp (as the aromatic ring is UV-active) or a chemical stain.[6][7]
-
UV-Vis Spectroscopy: If you have an in-line UV detector, you can monitor the eluent in real-time.[8][9] Alternatively, the absorbance of individual fractions can be measured in a spectrophotometer to locate the compound.[10][11]
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Persistent Peak Tailing and Poor Resolution
You observe significant peak tailing for your halogenated phenol, and it is co-eluting with a nearby impurity.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 8. southforkinst.com [southforkinst.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Bromination of 2-chloro-3-methoxyphenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the electrophilic bromination of 2-chloro-3-methoxyphenol. Our goal is to provide a comprehensive technical resource that moves beyond simple procedural steps, offering deep mechanistic insights and practical, field-tested solutions to common challenges encountered during this specific synthesis. We will address issues of regioselectivity, over-bromination, and product purification, ensuring you can optimize your reaction for yield and purity.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge regarding the key chemical principles governing the bromination of 2-chloro-3-methoxyphenol.
Q1: What is the expected major product from the monobromination of 2-chloro-3-methoxyphenol, and what is the rationale?
A1: The expected major product is 4-bromo-2-chloro-3-methoxyphenol . The substitution pattern is dictated by the combined directing effects of the three substituents on the aromatic ring. In electrophilic aromatic substitution, the incoming electrophile (Br⁺) is directed by the existing groups.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the sigma complex).[1][2] The hydroxyl group is generally a stronger activator than the methoxy group.
-
Chloro (-Cl) Group: This group is deactivating overall due to its inductive electron-withdrawing effect but is also an ortho, para-director because its lone pairs can participate in resonance.
Analysis of Available Positions:
-
Position 4: This position is para to the strongly activating hydroxyl group and ortho to the methoxy group. It benefits from strong activation and is sterically accessible, making it the most favored site for electrophilic attack.
-
Position 6: This position is ortho to the hydroxyl group and para to the methoxy group. It is also highly activated. However, it is flanked by the chloro group at position 2, which can introduce some steric hindrance.
-
Position 5: This position is meta to the powerful hydroxyl and chloro directors. Substitution at this position is electronically disfavored and generally not observed in significant quantities.
Therefore, the combination of powerful electronic activation and favorable sterics overwhelmingly directs bromination to the C4 position.
Q2: What are the primary side products I should anticipate?
A2: The two main classes of side products are regioisomers and polybrominated species.
-
Regioisomeric Side Product: The most common regioisomer is 6-bromo-2-chloro-3-methoxyphenol . As explained above, the C6 position is also electronically activated by both the -OH and -OCH₃ groups. While typically a minor product, its formation can become significant under certain conditions.
-
Polybrominated Side Products: Phenols are highly activated substrates, making them susceptible to over-bromination, especially when potent brominating agents are used or the reaction is not carefully controlled.[1][3][4] The most likely polybrominated product is 4,6-dibromo-2-chloro-3-methoxyphenol , as both the C4 and C6 positions are activated for a second substitution.
Q3: How does my choice of brominating agent affect side product formation?
A3: The choice of brominating agent is critical for controlling selectivity.
-
Molecular Bromine (Br₂): This is a highly reactive electrophile. When used in polar solvents like water or acetic acid, it can lead to rapid, uncontrolled reactions and significant amounts of polybrominated products.[3][4] Its reactivity can be moderated by using non-polar solvents, but it still poses a high risk of over-bromination.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[5] It provides a low, steady concentration of Br⁺ (or a polarized Br-N bond that acts as the electrophile), which significantly reduces the rate of the reaction and minimizes over-bromination. For selective monobromination of highly activated phenols, NBS is often the reagent of choice.
Q4: What is the role of the solvent in controlling this reaction?
A4: The solvent has a profound impact on both the rate and selectivity of phenol bromination.[6][7]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can stabilize the polar transition state and may facilitate the ionization of the phenol to the more reactive phenoxide ion, dramatically increasing the reaction rate and the likelihood of polybromination.[3] Using bromine water on phenol famously yields 2,4,6-tribromophenol almost instantaneously.[4]
-
Non-Polar Solvents (e.g., CHCl₃, CCl₄, CS₂): These solvents do not significantly solvate charged intermediates. This tempers the reactivity of both the phenol and the brominating agent, allowing for much greater control.[4] For achieving selective monobromination, a non-polar solvent is strongly recommended.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction produces a significant amount of the 6-bromo isomer, leading to poor regioselectivity.
-
Possible Cause 1: High Reaction Temperature. Electrophilic aromatic substitutions can be sensitive to temperature. Higher temperatures may provide enough energy to overcome the activation barrier for the less-favored ortho-substitution, leading to a product mixture governed more by kinetics than thermodynamics.
-
Suggested Solution: Perform the reaction at a lower temperature. Start the reaction at 0°C or even -10°C by using an ice-salt bath. Add the brominating agent slowly and maintain this temperature throughout the addition, then allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Possible Cause 2: Choice of Brominating System. Some brominating systems may have different steric profiles or mechanisms that can influence the ortho/para ratio.
-
Suggested Solution: Consider using a system known for high para-selectivity. For example, methods using TMSBr with bulky sulfoxides have been developed to promote para-bromination through hydrogen bonding interactions that sterically block the ortho positions.[8] Alternatively, catalyst systems like ZnAl–BrO₃⁻–LDHs have been shown to provide excellent para-selectivity.[9]
Problem 2: My main impurity is the 4,6-dibromo-2-chloro-3-methoxyphenol.
-
Possible Cause 1: Incorrect Stoichiometry. Using more than 1.0 equivalent of the brominating agent is the most common cause of over-bromination. The monobrominated product is still highly activated and can react faster than the starting material under certain conditions.
-
Suggested Solution: Carefully measure your reagents. Use exactly 1.0 equivalent of the brominating agent (e.g., NBS). In some cases, using a slight substoichiometric amount (e.g., 0.95 eq.) and accepting a lower conversion rate can be an effective strategy to completely avoid the formation of the dibrominated product.
-
Possible Cause 2: Rapid Addition of Brominating Agent. Adding the brominating agent too quickly creates localized areas of high concentration, increasing the probability of a second bromination event occurring before the reagent has dispersed.
-
Suggested Solution: Add the brominating agent portion-wise over a prolonged period (e.g., 30-60 minutes) or dissolve it in the reaction solvent and add it dropwise using an addition funnel. This maintains a low, steady concentration of the electrophile.
Problem 3: The reaction mixture darkens significantly, and I isolate a tarry, impure crude product.
-
Possible Cause: Oxidation. Phenols are susceptible to oxidation, especially in the presence of air, light, or certain reagents, which can form highly colored quinone-type structures or polymeric byproducts.[10][11] This can sometimes be initiated by radical side reactions.
-
Suggested Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent photochemical side reactions.
-
Purify Starting Material: Ensure your 2-chloro-3-methoxyphenol is pure and free of colored, oxidized impurities before starting.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Problem 4: I am struggling to separate the desired 4-bromo product from the 6-bromo isomer via column chromatography.
-
Possible Cause: Similar Polarity. Regioisomers often have very similar polarities, making them difficult to separate on silica gel.
-
Suggested Solution:
-
Optimize Chromatography Conditions: Use a long column with a high surface area and a shallow solvent gradient. A non-polar eluent system like Hexane/Dichloromethane or Hexane/Toluene may provide better separation than more polar systems like Hexane/Ethyl Acetate.
-
Recrystallization: This can be a highly effective technique for separating isomers if a suitable solvent system can be found. Experiment with various solvents (e.g., hexanes, ethanol/water, toluene) to find one in which the desired product has lower solubility than the impurity, especially upon cooling. It may be necessary to first perform a "rough" column to enrich the desired isomer before attempting recrystallization.
-
Data Presentation: Expected Product Distribution
The following table provides an estimated guide to product distribution based on reaction conditions. Actual results may vary.
| Brominating Agent | Solvent | Temperature | Expected Major Product (4-Bromo) | 6-Bromo Isomer | 4,6-Dibromo Product |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp | ~40-50% | ~10-15% | ~30-40% |
| Br₂ (1.0 eq) | CCl₄ | 0 °C | ~70-80% | ~10-15% | ~5-10% |
| NBS (1.0 eq) | CHCl₃ | 0 °C to RT | >90% | <5% | <2% |
| NBS (1.05 eq) | Acetonitrile | Room Temp | ~80-85% | ~5-10% | ~5-10% |
Visualization of Reaction Pathways
The following diagram illustrates the formation of the desired product and the key side products from the starting material.
Caption: Reaction pathway for the bromination of 2-chloro-3-methoxyphenol.
Experimental Protocols
Protocol 1: Selective Monobromination using NBS in Chloroform
This protocol is optimized to maximize the yield of 4-bromo-2-chloro-3-methoxyphenol while minimizing side product formation.
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methoxyphenol (1.0 g, 5.73 mmol, 1.0 eq.).
-
Place the flask under an inert atmosphere (N₂ or Argon).
-
Add anhydrous chloroform (30 mL) and stir until the solid is fully dissolved.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.02 g, 5.73 mmol, 1.0 eq.).
-
Add the NBS to the cooled reaction mixture portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0°C for one hour after the addition is complete.
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
-
Workup:
-
Once the reaction is complete, quench it by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove any unreacted starting material, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 15% ethyl acetate in hexanes. The desired 4-bromo product is typically the major, less polar spot compared to any remaining starting material. Combine the fractions containing the pure product and remove the solvent in vacuo.
-
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 9. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 11. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Suzuki Coupling with Bromochlorophenols
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with bromochlorophenol substrates. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds presents a unique synthetic challenge. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and achieve your desired products with high selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a Suzuki coupling with a bromochlorophenol, but my yield is consistently low. What are the most likely causes?
Low yields in these specific reactions typically stem from a few core issues related to the inherent properties of the substrates and the catalytic cycle.
-
Suboptimal Catalyst Activation/Activity: The rate-determining step in the Suzuki cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The C-Cl bond is significantly stronger and less reactive than the C-Br bond, requiring a more active catalyst system for cleavage.[2][3] If your catalyst system is not potent enough, you will see poor conversion, especially if the C-Cl site is the target.
-
Unintended Selectivity: Your conditions might be too mild, leading to exclusive or partial reaction at the more reactive C-Br bond while the C-Cl bond remains untouched. Conversely, overly harsh conditions intended for the C-Cl bond might lead to decomposition.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction mixture, leading to the formation of inactive palladium black.[4][5] Inadequate degassing is a frequent cause of failed or low-yielding reactions.[6][7]
-
Competing Side Reactions: Several side reactions can consume your starting materials or desired product. The most common are:
-
Protodeboronation: The boronic acid reagent degrades by reacting with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom.[4][5][8]
-
Homocoupling: Two molecules of the boronic acid (or aryl halide) couple to form a biaryl byproduct.[5][9]
-
Dehalogenation: The starting bromochlorophenol is reduced, and one or both halogen atoms are replaced by hydrogen.[10]
-
A systematic approach to troubleshooting involves evaluating your catalyst system, reaction conditions (base, solvent, temperature), and reagent purity.
Q2: How can I achieve selective coupling at the more reactive C-Br position while leaving the C-Cl bond intact?
Chemoselectivity is achievable by exploiting the natural reactivity difference between the C-Br and C-I bonds versus the C-Br and C-Cl bonds.[11] To selectively target the C-Br bond, you should employ milder reaction conditions that provide enough energy to activate the C-Br bond but are insufficient to overcome the higher activation barrier of the C-Cl bond.
-
Catalyst & Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a traditional phosphine ligand (e.g., PPh₃) is often sufficient. These ligands are less electron-rich and bulky, which favors reaction at the more labile C-Br site.
-
Base: Use a milder base such as Na₂CO₃ or K₂CO₃.[7] Stronger bases can sometimes promote unwanted side reactions or begin to activate the C-Cl bond.
-
Temperature: Keep the reaction temperature moderate, typically in the range of 80-90 °C. Avoid excessive heat, which could provide enough energy to initiate C-Cl bond activation.
The workflow below illustrates the decision-making process for achieving selective coupling.
Caption: Selective coupling strategy for bromochlorophenols.
Q3: My goal is to couple at the less reactive C-Cl position. What specific catalyst systems and conditions are required?
Activating the robust C-Cl bond requires a significant increase in the catalytic system's activity. This is achieved by using specialized ligands that enhance the electron density and steric bulk around the palladium center, which in turn facilitates the challenging oxidative addition step.[12][13]
-
Catalyst & Ligand: This is the most critical parameter. The use of bulky, electron-rich phosphine ligands is essential.[1][14]
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for activating aryl chlorides.[4][12][15] They are typically used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for aryl chloride couplings due to their strong σ-donating properties.[3][16]
-
-
Base: A stronger base is necessary to promote the transmetalation step effectively. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent choices.[4][14][17] They are more effective than carbonates like Na₂CO₃ for these challenging couplings.
-
Temperature: Higher temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion. Microwave-assisted heating can also be beneficial, sometimes offering faster reaction times and improved yields.[6][18]
See Table 1 for a summary of recommended catalyst systems.
Q4: I'm observing significant dehalogenation and homocoupling byproducts. How can I suppress these?
These side reactions are common but can be minimized with careful experimental technique and optimization.
-
Dehalogenation (Ar-X → Ar-H): This occurs when a hydride source is present, which can reductively eliminate with the aryl group from the palladium complex.[10]
-
Solution: Ensure your solvent and base are of high purity. Some amine bases or alcoholic solvents can be oxidized by the palladium complex to generate a hydride ligand. If this is suspected, switch to a different solvent/base system (e.g., dioxane/water with K₃PO₄).
-
-
Homocoupling (Ar-X + Ar-X or R-B(OH)₂ + R-B(OH)₂): This is most often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Rigorous degassing of your solvent and reaction mixture is critical.[4][8] Use a freeze-pump-thaw technique for solvents (at least three cycles) or sparge thoroughly with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[4][6][7] Running the reaction under a positive pressure of inert gas is essential.
-
Q5: My mass spec analysis suggests protodeboronation is a major issue. How do I prevent the decomposition of my boronic acid?
Protodeboronation is the hydrolysis of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[5] It is often accelerated by high temperatures and strongly basic, aqueous conditions.[4]
-
Use a Milder Base: If your substrate allows, switching to a milder base like KF can reduce the rate of protodeboronation.[4][16]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters (BPin): These are more stable than the corresponding boronic acids and are a common alternative.
-
Trifluoroborate Salts (ArBF₃K): These salts are highly crystalline, air-stable, and less prone to protodeboronation compared to boronic acids.[19]
-
-
Anhydrous Conditions: For extremely sensitive substrates, you can run the reaction under strictly anhydrous conditions, though this requires careful selection of a soluble base (e.g., potassium trimethylsilanolate) and is not typical for standard Suzuki couplings.[4]
Data & Protocols
Data Presentation
Table 1: Recommended Catalyst/Ligand Systems for Bromochlorophenols
| Target Bond | Substrate Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Typical Base | Notes |
| C-Br (Selective) | Electron-neutral/rich | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃, Na₂CO₃ | Milder conditions to avoid C-Cl activation. |
| C-Br (Selective) | Electron-deficient | Pd(dppf)Cl₂ (2-5%) | - | K₂CO₃, K₃PO₄ | Dppf ligand provides more stability and activity. |
| C-Cl | Electron-deficient | Pd(OAc)₂ (1-2%) | SPhos or XPhos (2-4%) | K₃PO₄, Cs₂CO₃ | High-activity system required for C-Cl bond cleavage.[12][15] |
| C-Cl | Electron-neutral/rich | Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ or RuPhos (2-4%) | K₃PO₄, Cs₂CO₃ | Requires highly electron-rich and bulky ligands.[16] |
| Both C-Br & C-Cl | N/A | Pd(OAc)₂ (2-4%) | XPhos or RuPhos (4-8%) | K₃PO₄, Cs₂CO₃ | Requires higher catalyst/ligand loading and excess boronic acid. |
Table 2: Guide to Base and Solvent Selection
| Base | Strength | Solubility in H₂O | Common Use Case |
| Na₂CO₃ / K₂CO₃ | Moderate | High | Selective C-Br couplings; base-sensitive substrates.[7][8] |
| K₃PO₄ | Strong | High | Challenging couplings, especially with aryl chlorides and N-heterocycles.[15][17] |
| Cs₂CO₃ | Strong | Very High | Highly effective for difficult couplings, but more expensive.[4][14] |
| KF | Mild | High | Used when protodeboronation is a major issue with sensitive boronic acids.[4][16] |
| Solvent System | Notes | ||
| Dioxane/H₂O (4:1) | Excellent general-purpose system, good for dissolving organic substrates.[4][20] | ||
| Toluene/H₂O (10:1) | Good for higher temperatures; less miscible with water. | ||
| THF/H₂O (4:1) | Lower boiling point, suitable for milder reactions.[15] |
Experimental Protocols
Protocol 1: General Procedure for Selective Monocoupling at the C-Br Position
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the bromochlorophenol (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling at the C-Cl Position
-
Reagent Preparation: To an oven-dried microwave reaction vial or Schlenk flask with a stir bar, add the bromochloro- (or resulting chloro-) phenol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the Buchwald ligand (e.g., SPhos, 4 mol%) unless using a pre-formed catalyst. Add this mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon) for 15 minutes.[7]
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (e.g., 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C (conventional heating) or as specified for microwave heating. Monitor progress carefully.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Visualizing the Process
The Suzuki Catalytic Cycle
The fundamental mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is key to troubleshooting.[1][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Polysubstituted Phenols
Welcome to the technical support center for the synthesis of polysubstituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the precise construction of these critical molecular scaffolds. Polysubstituted phenols are foundational in fields ranging from medicinal chemistry to materials science, yet their synthesis is fraught with challenges related to regioselectivity, steric hindrance, and functional group compatibility.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues in your experiments and make informed decisions to achieve your target molecules with precision and efficiency.
Section 1: Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution
The powerful ortho-, para-directing nature of the hydroxyl group is a double-edged sword. While it activates the ring for electrophilic aromatic substitution (SEAr), it makes achieving meta-substitution a significant challenge and can lead to mixtures of ortho and para isomers, complicating purification.[3][4]
FAQ 1: My electrophilic substitution (e.g., nitration, halogenation) on a phenol is giving me a mixture of ortho and para products with low selectivity. How can I favor one over the other?
Answer: This is a classic problem in phenol chemistry. The ratio of ortho to para substitution is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[4][5] Here’s how to troubleshoot:
Causality:
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. Larger electrophiles or bulky substituents already on the phenol ring will disfavor ortho attack.[5][6]
-
Solvent Effects: The polarity of the solvent can influence the effective size of the electrophile and the reactivity of the phenol. In non-polar solvents, the hydroxyl group's directing ability is strong, but steric factors are dominant.[7] In aqueous or polar media, the phenoxide ion may be formed, which is a much stronger activator and can lead to different selectivity or even polysubstitution.[7]
-
Temperature: At lower temperatures, the reaction is under kinetic control, often favoring the ortho isomer. At higher temperatures, thermodynamic control may favor the more stable para isomer.[7]
Troubleshooting Protocol & Solutions:
| Potential Cause | Troubleshooting Solution |
| Bulky Electrophile | Switch to a less sterically demanding electrophile. For example, in Friedel-Crafts alkylation, using a primary alkyl halide with a Lewis acid is less bulky than a tertiary alkyl halide. |
| Non-Optimal Solvent | Modify the solvent polarity. To favor para substitution, try a non-polar solvent like CS₂ or CCl₄ for halogenations to maximize steric differentiation.[7] |
| Temperature Too High/Low | Systematically vary the reaction temperature. For sulfonation, lower temperatures (room temp) favor the ortho product, while higher temperatures (100°C) favor the para product.[7] |
| High Reactivity | Use milder reaction conditions. Phenols are highly activated, so standard conditions for benzene may be too harsh, leading to poor selectivity or polysubstitution. For nitration, using dilute nitric acid instead of a mixture of concentrated nitric and sulfuric acids can improve control.[8] |
FAQ 2: I need to install a substituent meta to the hydroxyl group. Classical SEAr is not working. What are my options?
Answer: Directing an electrophile to the meta position of a phenol is a formidable challenge due to the powerful ortho-, para-directing effect of the hydroxyl group.[3][9] You must employ strategies that "override" this inherent reactivity.
Core Challenge & Modern Solutions:
The core challenge is that the hydroxyl group donates electron density primarily to the ortho and para positions, making them electronically rich and susceptible to electrophilic attack. To achieve meta substitution, you can either (A) temporarily block the ortho/para positions or use a directing group, or (B) build the ring with the desired substitution pattern already in place.
Caption: Decision workflow for synthesizing meta-substituted phenols.
Recommended Protocol: One-Pot meta-Selective C-H Borylation/Oxidation
This modern approach uses a transition-metal catalyst to install a boronic ester at the sterically accessible meta-position, which is then oxidized to the hydroxyl group. This effectively reverses the final step, installing the hydroxyl group after the key C-H functionalization.[9][10]
Step-by-Step Methodology:
-
Step 1: C-H Borylation:
-
To a solution of the substituted arene (1.0 mmol) and pinacolborane (1.5 mmol) in anhydrous THF (5 mL), add [Ir(cod)OMe]₂ (0.015 mmol) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.030 mmol).[2]
-
Stir the mixture at 80 °C for 18 hours under an inert argon atmosphere.
-
Causality: The iridium catalyst, guided by sterics, selectively functionalizes the most accessible C-H bond, which is often the meta position in 1,2-disubstituted or 1,4-disubstituted arenes.
-
-
Step 2: Oxidation:
-
Cool the reaction mixture to room temperature.
-
Add water (5 mL) followed by the portion-wise addition of Oxone® (3.0 mmol).[2]
-
Stir the resulting mixture vigorously at room temperature for 6 hours.
-
Causality: Oxone® is a mild and effective oxidant for converting the boronic ester to a hydroxyl group without requiring harsh conditions that could compromise other functional groups.[2]
-
-
Workup & Analysis:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Monitor progress by TLC or GC-MS.
-
Section 2: Overcoming Steric Hindrance
As substitution on the phenolic ring increases, steric hindrance can dramatically lower reaction rates, prevent reactions altogether, or alter regiochemical outcomes.[6][11]
FAQ 3: I am trying to synthesize a highly substituted (tetra- or penta-substituted) phenol, but my final ring-forming or substitution reaction is failing. What's going wrong?
Answer: Synthesizing sterically congested phenols is a significant challenge where traditional SEAr or nucleophilic substitution methods often fail due to severe steric clash.[1][12] The solution is often to use a synthetic strategy that forms the fully substituted ring in the final step, typically via a cycloaddition/aromatization cascade.
Causality:
-
Steric Repulsion: In highly substituted systems, the transition states for substitution reactions become energetically unfavorable due to steric repulsion between the incoming group, the existing substituents, and the reagent/catalyst.[6]
-
Failed Planarity: For SEAr, the formation of the planar Wheland intermediate can be destabilized if bulky groups are forced into close proximity.[6]
Recommended Protocol: Diels-Alder Cascade for Highly Substituted Phenols
This powerful method constructs the phenolic ring from a pyrone and a nitroalkene. The substitution pattern is programmed into the starting materials, bypassing the issues of directing group effects and steric hindrance on a pre-existing ring. This approach provides complete regiochemical control.[1][13]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a sealed tube, prepare a solution of the appropriate 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) as a radical inhibitor in toluene (0.1 M).[1][2]
-
Causality: The choice of substituents on the pyrone and nitroalkene directly dictates the final substitution pattern on the phenol with high fidelity.[1]
-
-
Reaction Execution:
-
Seal the tube tightly and heat the reaction mixture at 150 °C for 16 hours.[2]
-
Mechanism: The reaction proceeds via a cascade involving a Diels-Alder reaction, elimination of nitrous acid, and a retro-Diels-Alder reaction to extrude CO₂, resulting in the aromatized phenol product.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to isolate the polysubstituted phenol.
-
Data Summary: Regiocontrol in Phenol Synthesis via Diels-Alder Cascade
| Pyrone | Nitroalkene | Product | Yield (%) | Regioselectivity |
| 3-Hydroxypyrone | 1-Nitropropene | 2-Methyl-3-phenol | 75% | >99:1 |
| 3-Hydroxypyrone | 2-Nitropropene | 3-Methyl-4-phenol | 72% | >99:1 |
| 5,6-Dimethyl-3-hydroxypyrone | 1-Nitro-1-butene | 3,4-Dimethyl-5-ethylphenol | 65% | >99:1 |
| Data is representative and compiled based on findings in modern synthetic methodologies.[1] |
Section 3: Ensuring Functional Group Compatibility
Many polysubstituted phenols are intermediates in the synthesis of complex molecules like pharmaceuticals, which contain sensitive functional groups. Harsh reaction conditions can lead to undesired side reactions or complete degradation of the material.[14][15][16]
FAQ 4: My phenol synthesis requires harsh conditions (e.g., strong acid/base, high temperatures) that are destroying other functional groups in my molecule. What milder alternatives exist?
Answer: The need for functional group tolerance has driven the development of modern synthetic methods that operate under significantly milder conditions. Transition-metal-catalyzed cross-coupling reactions are particularly valuable in this context.
Causality:
-
Classical Methods: Traditional methods like the Dow process (hydrolysis of aryl chlorides) require very high temperatures and strong bases, which are incompatible with esters, amides, and many other groups.[15]
-
Modern Catalysis: Catalytic cycles involving metals like copper or palladium operate via mechanisms (e.g., oxidative addition, reductive elimination) that do not require globally harsh conditions, allowing for a much broader substrate scope.[2][14][17]
Recommended Protocol: Copper-Catalyzed Hydroxylation of Aryl Halides
This method is excellent for the late-stage introduction of a hydroxyl group onto a pre-functionalized aromatic ring, such as an aryl iodide or bromide. It is reliable and tolerates a wide range of functional groups.[2][17]
Caption: Key components for mild, copper-catalyzed phenol synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vial, add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 8-hydroxyquinaldine (0.2 mmol), and tetrabutylammonium hydroxide (TBAH, 2.0 mmol).[2]
-
Add a mixture of DMSO (2 mL) and water (3 mL).
-
Causality: The ligand (8-hydroxyquinaldine) stabilizes the copper catalyst and facilitates the catalytic cycle. TBAH serves as a soluble and effective hydroxide source. The DMSO/water solvent system is effective for this transformation.
-
-
Reaction Execution:
-
Seal the vial and stir the reaction mixture at 100 °C for 2-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl halide.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute HCl to protonate the phenoxide.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
By leveraging these modern strategies and understanding the chemical principles behind common failures, you can effectively troubleshoot and optimize the synthesis of complex polysubstituted phenols.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jackwestin.com [jackwestin.com]
- 5. jove.com [jove.com]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. study.com [study.com]
- 9. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 15. britannica.com [britannica.com]
- 16. Gold catalysis: phenol synthesis in the presence of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
Technical Support Center: Dehalogenation of 6-Bromo-2-chloro-3-methoxyphenol
Welcome to the technical support center for researchers working with 6-Bromo-2-chloro-3-methoxyphenol. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: undesired dehalogenation. As drug development professionals and synthetic chemists, we understand that controlling selectivity is paramount for achieving high yields and purity. This document moves beyond generic advice to offer targeted, mechanism-driven strategies for troubleshooting reactions involving this specific di-halogenated phenol.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a lower molecular weight in my cross-coupling reaction. How can I confirm it's from dehalogenation and identify which halogen (Br or Cl) is being lost?
A1: This is the critical first step in troubleshooting. The loss of a halogen and its replacement with a hydrogen atom (hydrodehalogenation) results in a predictable mass change.
-
Mass Spectrometry (MS): This is the most direct method. Compare the molecular weight of your starting material (C₇H₆BrClO, MW ≈ 221.48 g/mol ) with the byproducts.
-
Loss of Bromine (-Br, +H): Results in 2-chloro-3-methoxyphenol (MW ≈ 158.58 g/mol ). You will see a mass difference of ~79.9 amu.
-
Loss of Chlorine (-Cl, +H): Results in 6-bromo-3-methoxyphenol (MW ≈ 203.04 g/mol ). You will see a mass difference of ~34.5 amu.
-
Loss of Both (-Br, -Cl, +2H): Results in 3-methoxyphenol (MW ≈ 124.14 g/mol ).
-
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum provides clear evidence. In the starting material, you have two aromatic protons. Dehalogenation will result in a new aromatic proton signal, and the coupling patterns will change. Comparing the crude NMR to the starting material's spectrum will reveal the presence and identity of the dehalogenated species.
Given the relative strengths of the carbon-halogen bonds (C-Cl > C-Br), the C-Br bond is significantly weaker and more susceptible to cleavage.[1] Therefore, debromination is the most commonly observed dehalogenation side reaction .[2][3]
Q2: What is the primary mechanism causing dehalogenation in my palladium-catalyzed reaction?
A2: In palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig), the most common pathway for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species.[4] This highly reactive intermediate can intercept the catalytic cycle, leading to the undesired byproduct.
The catalytic cycle can be visualized as follows:
Caption: Fig 1. Competing Suzuki Coupling and Dehalogenation Pathways.
Sources of the Hydride:
-
Bases: Strong bases, particularly alkoxides (e.g., NaOtBu, NaOEt) and hydroxides (NaOH, KOH), are well-known to generate Pd-H species.[5]
-
Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) can act as hydride donors.[6][7][8]
-
Water: Trace amounts of water in the reaction can also serve as a proton/hydride source, especially at elevated temperatures.[9]
-
Organoboron Reagents: In some cases, impurities or decomposition of the boronic acid can contribute.
Q3: My primary goal is selective Suzuki coupling at the bromine position. How can I minimize the competing debromination?
A3: This is a classic challenge of selectivity. Since the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, it is the preferred site for coupling. However, this higher reactivity also makes it more prone to dehalogenation.[3] To favor the desired coupling, you must optimize conditions to make the reductive elimination of the product (Ar-R) kinetically faster than the reductive elimination of the dehalogenated byproduct (Ar-H).
Here is a systematic troubleshooting guide:
Caption: Fig 2. Troubleshooting Workflow for Debromination.
Summary of Key Parameter Adjustments:
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Base | Strong alkoxides (NaOtBu) or hydroxides (NaOH) | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger bases are more likely to generate Pd-H species that cause hydrodehalogenation.[5][10] |
| Ligand | Small, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][10] | Bulky, electron-donating ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[11][12] |
| Solvent | Protic solvents (Ethanol, Methanol) | Aprotic solvents (Toluene, Dioxane, THF) | Protic solvents can directly act as a hydride source.[7][10] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Dehalogenation is often more prevalent at higher temperatures and with longer reaction times.[5] |
| Catalyst Loading | High catalyst loading | Optimal (lower) catalyst loading (e.g., 1-2 mol %) | Excess catalyst can sometimes lead to more side reactions. |
Experimental Protocols
Here we provide two comparative protocols for a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The first is prone to dehalogenation, while the second is optimized to minimize it.
Protocol 1: Conditions Prone to Dehalogenation
This protocol uses conditions known to favor the formation of the hydrodehalogenated byproduct.
-
Materials:
-
This compound (1 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Sodium hydroxide (NaOH) (2.5 mmol)
-
Ethanol/Water (4:1, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and NaOH.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Ethanol/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approx. 85 °C) and stir for 12 hours.
-
Monitor by LC-MS. Expected Outcome: Significant formation of 2-chloro-3-methoxyphenol alongside the desired product.
-
Protocol 2: Optimized Conditions to Minimize Dehalogenation
This protocol employs best practices to suppress the dehalogenation side reaction.[3]
-
Materials:
-
This compound (1 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Add anhydrous toluene.
-
Degas the solvent by bubbling argon through the mixture for 15 minutes.
-
Add the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir, monitoring reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Expected Outcome: High conversion to the desired cross-coupled product with minimal (<5%) formation of the debrominated byproduct.
-
By implementing these evidence-based strategies, you can significantly improve the selectivity and yield of your reactions involving this compound, paving the way for more efficient and successful synthetic campaigns.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 12. cfmot.de [cfmot.de]
Troubleshooting low yield in 6-Bromo-2-chloro-3-methoxyphenol reactions
Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile halogenated phenol. Here, we address common challenges, particularly low yields, through a detailed question-and-answer format, providing field-proven insights and evidence-based solutions.
I. Troubleshooting Guide: Addressing Low Yields
Low yields in reactions with this compound can be frustrating. The unique substitution pattern of this molecule, featuring a bromine, a chlorine, and a methoxy group, presents specific challenges related to steric hindrance and electronic effects. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings involving this substrate are often due to a combination of catalyst inefficiency, suboptimal reaction conditions, and reagent quality. The steric bulk around the bromine atom can impede the oxidative addition step, a crucial part of the catalytic cycle.[1][2]
Primary Causes and Solutions:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is paramount.
-
Actionable Advice: Screen a variety of palladium sources and ligands. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts and specialized ligands often provide superior results, especially for sterically hindered substrates.[3] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which have been shown to be effective in challenging cross-coupling reactions.[4]
-
-
Ineffective Base or Solvent System: The base plays a critical role in activating the boronic acid for transmetalation.[3][5]
-
Actionable Advice: Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize its reactivity. The choice of solvent is also crucial for dissolving all reactants. A mixture of solvents, such as toluene/methanol or 1,4-dioxane with water, can be beneficial.[3][4][6] Always use degassed solvents to prevent oxidation of the Pd(0) catalyst.
-
-
Reagent Quality and Stability: The purity of your starting materials, including the boronic acid or ester, is critical.
Workflow for Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing low conversion. What should I investigate?
Similar to Suzuki-Miyaura coupling, low conversion in Buchwald-Hartwig amination with this substrate often points to issues with the catalyst system, reaction conditions, or the nature of the amine coupling partner. The steric hindrance around the C-Br bond can make oxidative addition challenging.[1][2][7]
Key Areas for Investigation:
-
Catalyst System: The choice of palladium precursor and ligand is critical for success.
-
Expert Insight: For sterically demanding substrates, specialized biarylphosphine ligands such as BrettPhos and RuPhos have demonstrated broad applicability and high efficiency.[8] These ligands can promote the challenging oxidative addition and reductive elimination steps.
-
-
Base Selection: The strength and nature of the base are crucial.
-
Amine Coupling Partner: The structure of the amine can significantly impact the reaction rate.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q3: I am observing significant amounts of a hydrodehalogenation byproduct (where the bromine is replaced by hydrogen). What is causing this and how can I minimize it?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including β-hydride elimination from an amide intermediate in Buchwald-Hartwig amination or from protodeboronation of the boronic acid in Suzuki-Miyaura coupling.[4][11]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions.
-
Expert Insight: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.[10]
-
-
Reaction Conditions: Careful control of temperature and reaction time is important.
-
Actionable Advice: Lowering the reaction temperature may disfavor the side reaction.[12] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote byproduct formation.
-
-
Reagent Purity: Ensure all reagents and solvents are anhydrous. Water can be a proton source for protodeboronation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, handling, and reactivity of this compound.
Synthesis and Purification
Q1: What is a common synthetic route for this compound, and what are the key challenges?
A common approach to synthesizing this compound involves the bromination and chlorination of 3-methoxyphenol.[13] The key challenge lies in controlling the regioselectivity of the halogenation steps to obtain the desired 2,6-disubstituted product.
Key Considerations:
-
Reaction Conditions: The choice of halogenating agents and reaction conditions (temperature, solvent) is crucial for achieving high yields and purity.[13] For instance, the bromination of phenols can be sensitive to reactant concentrations and temperature.[14]
-
Purification: Purification of the final product can be challenging due to the potential for isomeric byproducts.
-
Expert Insight: Column chromatography is often necessary to isolate the desired isomer. A detailed guide on general purification techniques for laboratory chemicals can be a valuable resource.[15]
-
Reactivity and Handling
Q2: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
The electronic and steric properties of the substituents have a significant impact on the reactivity of the C-Br and C-Cl bonds.
-
Electronic Effects: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution but can also influence the reactivity of the aryl halides in palladium-catalyzed reactions.[13]
-
Steric Hindrance: The presence of substituents at both positions ortho to the bromine atom creates significant steric hindrance.[1][2][16][17] This can slow down the rate of oxidative addition, often requiring more specialized and reactive catalyst systems.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
As with all laboratory chemicals, it is essential to follow standard safety protocols.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Reaction Safety: Many cross-coupling reactions are run under an inert atmosphere and may involve pyrophoric or air-sensitive reagents. Always follow established procedures for handling such materials.
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), and the ligand (e.g., SPhos, 0.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., THF and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (e.g., 2.5-24 h), monitoring by TLC or LC-MS.[6]
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc).[6]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to the desired temperature with stirring for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
IV. Quantitative Data Summary
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Boronic Acid/Ester | 1.1 - 1.5 equiv. | Ensures complete consumption of the limiting aryl halide. |
| Base | 2.0 - 3.0 equiv. | Sufficient to activate the boronic acid and drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol % | Balances catalytic activity with cost-effectiveness. |
| Ligand | 2 - 10 mol % | A slight excess relative to the palladium source can improve catalyst stability and activity. |
| Temperature | 40 - 100 °C | Dependent on the reactivity of the coupling partners and the catalyst system. |
Table 2: Common Reagents for Buchwald-Hartwig Amination
| Reagent Type | Examples | Notes |
| Palladium Pre-catalysts | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligands | BrettPhos, RuPhos, XPhos | Bulky, electron-rich ligands are often required for challenging substrates.[8] |
| Bases | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvents | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
V. References
-
EvitaChem. (n.d.). Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832). Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from --INVALID-LINK--
-
Gnanapragasam, N. S., & Ramanujam, S. (1990). Kinetics of Bromination of Phenols. Oriental Journal of Chemistry, 6(3), 154-158.
-
National Institutes of Health. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
-
AOBChem USA. (n.d.). (6-Bromo-2-chloro-3-methoxyphenyl)methanol. Retrieved from --INVALID-LINK--
-
瑞楚生物. (n.d.). This compound 1228957-06-9. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Retrieved from --INVALID-LINK--
-
PubMed. (2012). Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents. Retrieved from --INVALID-LINK--
-
Thieme. (2020). Palladium-Catalyzed Functionalization of Olefins and Alkynes: From Oxyalkynylation to Tethered Dynamic Kinetic Asymmetric Transf. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of 3-(bromomethyl)-2-chlorothiophene derivatives. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Structural Elucidation and Characterization of 6-Bromo-2-chloro-3-methylphenol: A Technical Guide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions. Retrieved from --INVALID-LINK--
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [https://neilson.lab.uconn.edu/wp-content/uploads/sites/1 Neilson/2018/10/Purification-of-Laboratory-Chemicals-6th-Ed.pdf](--INVALID-LINK-- Neilson/2018/10/Purification-of-Laboratory-Chemicals-6th-Ed.pdf)
-
Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from --INVALID-LINK--
-
Appchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BOJNSCI. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Bromo-6-methoxyphenol. Retrieved from --INVALID-LINK--
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Scalable Synthesis of 6-Bromo-2-chloro-3-methoxyphenol
Welcome to the technical support center for the scalable synthesis of 6-bromo-2-chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this process and achieve high-yield, high-purity results.
I. Introduction to the Synthesis and its Challenges
This compound is a halogenated phenol derivative with applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The synthesis of this molecule on a scalable level presents several challenges, primarily centered around achieving the desired regioselectivity during the halogenation steps. The electron-donating hydroxyl and methoxy groups on the aromatic ring influence the positions of electrophilic substitution, making precise control of reaction conditions paramount to avoid the formation of undesired isomers and byproducts.
This guide will address these challenges by providing a robust synthetic strategy and detailed troubleshooting for each critical step.
II. Proposed Scalable Synthetic Workflow
A plausible and scalable synthetic route for this compound starts with the commercially available 2-chloro-3-methoxyphenol. The workflow is designed to control the regioselectivity of the bromination step.
"2-Chloro-3-methoxyphenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bromination" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Product" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", label="High-Purity\nthis compound"];
"2-Chloro-3-methoxyphenol" -> "Bromination" [label=" Brominating Agent\n (e.g., NBS or Br2)\n Solvent (e.g., Acetic Acid)"]; "Bromination" -> "this compound"; "this compound" -> "Purification" [label=" Recrystallization or\n Column Chromatography"]; "Purification" -> "Final_Product"; }
Caption: Proposed synthetic workflow for this compound.III. Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis.
Bromination Step
Question 1: My bromination reaction is producing a mixture of isomers, not just the desired 6-bromo product. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers is a common challenge in the electrophilic aromatic substitution of substituted phenols. The hydroxyl and methoxy groups in 2-chloro-3-methoxyphenol are both ortho-, para-directing. However, the existing chloro group at the 2-position and the methoxy group at the 3-position will sterically hinder substitution at some positions. The most likely positions for bromination are the 4- and 6- positions. To favor the formation of the 6-bromo isomer, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂). The use of NBS can reduce the formation of polybrominated byproducts.
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Running the reaction in a non-polar solvent may enhance selectivity. However, for scalability, solvents like acetic acid are often used.[3]
-
Temperature Control: Bromination reactions are exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the brominating agent is crucial to minimize the formation of undesired isomers.[3][4]
Question 2: I am observing a low yield of the brominated product, and a significant amount of starting material remains even after extended reaction times. What could be the cause?
Answer:
A low conversion rate can be attributed to several factors:
-
Insufficient Brominating Agent: Ensure that you are using a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents).
-
Reaction Temperature: While low temperatures are important for selectivity, a temperature that is too low may significantly slow down the reaction rate. A careful balance must be struck. Consider a slow warm-up to room temperature after the initial addition of the brominating agent at low temperature.
-
Catalyst: For less reactive substrates, a catalyst may be necessary. However, for an activated ring like 2-chloro-3-methoxyphenol, a catalyst is likely not needed and could lead to over-reaction.
Question 3: During workup, I am isolating a significant amount of a high-molecular-weight, tar-like substance. What is this and how can I prevent it?
Answer:
The formation of tar-like substances is often due to oxidative side reactions or the formation of diaryl ethers.[3] Phenols are susceptible to oxidation, especially under harsh reaction conditions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Inhibition of Diaryl Ether Formation: A patent for a similar bromination of a substituted phenol suggests that the addition of a weak base, such as sodium acetate, can inhibit the formation of diaryl ether byproducts when using acetic acid as a solvent.[3]
-
Controlled Addition: Add the brominating agent slowly and sub-surface to ensure it reacts with the substrate before having a chance to participate in side reactions.
Purification Step
Question 4: I am having difficulty separating the desired this compound from the other isomers by recrystallization. What are my options?
Answer:
When isomers have very similar physical properties, separation by recrystallization can be challenging.
-
Solvent Screening: A thorough screening of different solvent systems for recrystallization is the first step. A mixture of a good solvent and a poor solvent often provides the best results.
-
Column Chromatography: For laboratory-scale purifications, column chromatography is a reliable method for separating isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Preparative HPLC: For high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this may not be cost-effective for large-scale production.[5]
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis on a scalable level?
A1: While a specific scalable synthesis for this exact molecule is not widely published, yields for similar bromination reactions of substituted phenols can range from 70-90% after purification, depending on the optimization of reaction conditions.[3]
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.
-
Chlorinated Solvents: If chlorinated solvents are used, be aware of their potential toxicity and environmental impact.
-
Exothermic Reaction: The bromination step is exothermic and requires careful temperature control to prevent a runaway reaction.[3][4]
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot(s).
Q4: Can I perform a one-pot synthesis starting from 3-methoxyphenol?
A4: A one-pot synthesis involving both chlorination and bromination of 3-methoxyphenol would be challenging due to the difficulty in controlling the regioselectivity of two different halogenation steps simultaneously. A stepwise approach, as outlined in this guide, is recommended for achieving a higher purity of the desired product.
V. Experimental Protocols
Protocol 1: Scalable Bromination of 2-Chloro-3-methoxyphenol
Materials:
-
2-Chloro-3-methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium Acetate
-
Sodium Thiosulfate (for quenching)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a stirred solution of 2-chloro-3-methoxyphenol (1 equivalent) and sodium acetate (1 equivalent) in acetic acid, cool the mixture to 0-5 °C in an ice bath.[3]
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
VI. Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Bromination Temperature | 0-10 °C | To control exotherm and improve regioselectivity.[3][4] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Solvent | Acetic Acid | Common solvent for electrophilic aromatic substitutions.[3] |
| Additive | Sodium Acetate | To inhibit the formation of diaryl ether byproducts.[3] |
| Purification Method | Recrystallization / Column Chromatography | To isolate the desired isomer and remove impurities. |
VII. References
-
A scalable and green one-minute synthesis of substituted phenols. (n.d.). In NIH National Library of Medicine. Retrieved from --INVALID-LINK--
-
Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(58), 35235–35243. --INVALID-LINK--
-
Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6042–6045. --INVALID-LINK--
-
Elumalai, V., & Hansen, J. H. (2020). Gram-scale synthesis of phenols. ResearchGate. Retrieved from --INVALID-LINK--
-
2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832). (n.d.). EvitaChem. Retrieved from --INVALID-LINK--
-
Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2013). Google Patents. Retrieved from --INVALID-LINK--
-
Method of making 2-bromo-4-chloro substituted phenols. (2002). Google Patents. Retrieved from --INVALID-LINK--
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2023). ACS Publications. Retrieved from --INVALID-LINK--
-
Phenol, 2-bromo-3-methoxy-. (n.d.). ChemBK. Retrieved from --INVALID-LINK--
-
Preparation method of 2-chloro-4-bromophonel with high purity. (2014). Google Patents. Retrieved from --INVALID-LINK--
-
Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
Structural Elucidation and Characterization of 6-Bromo-2-chloro-3-methylphenol: A Technical Guide. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. (2023). ACS Publications. Retrieved from --INVALID-LINK--
-
Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998). Google Patents. Retrieved from --INVALID-LINK--
-
3-Bromo-6-chloro-2-methoxytoluene. (2018). SIELC Technologies. Retrieved from --INVALID-LINK--
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 4. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 5. 3-Bromo-6-chloro-2-methoxytoluene | SIELC Technologies [sielc.com]
Moisture sensitivity of reactions with 6-Bromo-2-chloro-3-methoxyphenol
Technical Support Center: 6-Bromo-2-chloro-3-methoxyphenol
A Guide to Navigating Moisture Sensitivity in Synthetic Applications
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning moisture sensitivity. This resource is structured as a series of troubleshooting guides and FAQs to provide direct, actionable solutions to common experimental hurdles. Our focus is on the causality behind reaction failures and the establishment of robust, self-validating experimental designs.
Section 1: Foundational Principles - Understanding the Role of Water
Before troubleshooting specific reactions, it's critical to understand the inherent chemical properties of this compound and its interactions with water.
FAQ: What are the primary reactive sites on this compound and how does water interfere?
This compound is a multifunctional building block with three primary centers of reactivity:
-
The Phenolic Hydroxyl (-OH): This is the most significant site regarding moisture sensitivity. The proton is acidic (pKa ≈ 6.96), a property enhanced by the electron-withdrawing chlorine atom.[1][2] This acidic proton will readily react with strong bases, organometallics, and other proton-sensitive reagents. Water can act as a competitive proton source or sink, disrupting delicate acid-base equilibria.
-
The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups.[1][3] While water is not a direct participant in most electrophilic substitutions, its presence as a solvent can alter catalyst activity and favor undesired side reactions like hydrolysis.
-
The Carbon-Halogen Bonds (C-Br and C-Cl): These sites are crucial for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond. While stable, these bonds can undergo hydrolysis under harsh conditions or, more commonly, be subject to protodehalogenation in the presence of a proton source (like water) during a failed organometallic reaction.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-chloro-3-methoxyphenol
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-bromo-2-chloro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions and troubleshooting advice to navigate the complexities of selective functionalization of this dihalogenated phenol derivative.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling on this compound. Which position is more reactive, the C-Br or the C-Cl bond?
The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2] This difference in reactivity is fundamental to achieving selective functionalization and is attributed to two primary factors:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower bond dissociation energy compared to the C-Cl bond, meaning less energy is required to break it.[2]
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. This step is kinetically more favorable for aryl bromides than for aryl chlorides.[2]
This inherent reactivity difference (C-I > C-Br > C-OTf > C-Cl) allows for the selective coupling at the 6-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations.[1][3]
Q2: I am planning a Suzuki-Miyaura coupling with an arylboronic acid. What is a reliable starting catalyst system for selective C-Br activation?
For a selective Suzuki-Miyaura coupling at the C-Br bond of this compound, a palladium-based catalyst with a phosphine ligand is the most common and effective choice.
A robust starting point would be:
-
Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) or a pre-formed catalyst like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos often improves catalyst stability and activity.[4]
-
Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) are generally effective.[4] The choice of base can be critical and may require screening.
-
Solvent: A degassed mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve the base and other reagents.[2][5]
The following workflow outlines the decision-making process for catalyst selection in a Suzuki-Miyaura coupling:
Caption: Catalyst selection workflow for Suzuki coupling.
Q3: I'm considering a Buchwald-Hartwig amination. What are the key differences in catalyst selection compared to a Suzuki coupling for this substrate?
While both reactions are palladium-catalyzed, the Buchwald-Hartwig amination often requires a different set of ligands and reaction conditions for optimal results.[6] The general principles of selective C-Br activation still apply.
Key considerations for Buchwald-Hartwig amination include:
-
Ligands: Sterically hindered and electron-rich biarylphosphine ligands (e.g., Josiphos, BrettPhos) are commonly employed to facilitate the C-N bond formation.[7][8]
-
Base: A strong, non-nucleophilic base like NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium bis(trimethylsilyl)amide) is typically used.[9] The choice of base can be critical to avoid side reactions with the phenol group.
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the choice of ligand and reaction conditions.[10] For example, coupling with ammonia or primary amines can be more challenging and may require specialized ligands or ammonia equivalents.[6][11]
The catalytic cycle for Buchwald-Hartwig amination is illustrated below:
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium source or ligand may have degraded.[12] 2. Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the coupling partner.[12] 3. Poor Reagent Solubility: The aryl halide, coupling partner, or base may not be sufficiently soluble at the reaction temperature.[4][13] 4. Inappropriate Base: The strength and solubility of the base can significantly impact the reaction.[4] | 1. Use a fresh batch of catalyst and ligand. Consider using a more stable pre-catalyst. 2. Ensure all solvents and reagents are properly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4] 3. Screen different solvents or solvent mixtures. For Suzuki couplings, a co-solvent like water can help dissolve the base.[14] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₂CO₃ for Buchwald-Hartwig).[4] |
| Significant Side Products | 1. Homocoupling: This is a common side reaction, especially in Suzuki couplings, where the boronic acid couples with itself.[4] 2. Protodeboronation (Suzuki): The boronic acid group is replaced by a hydrogen atom, often due to excess water or harsh basic conditions.[4] 3. Hydrodehalogenation: The halogen atom is replaced by a hydrogen atom. This can be a competitive side reaction in Buchwald-Hartwig aminations.[6] | 1. Ensure the reaction is thoroughly deoxygenated. 2. Use anhydrous reagents and solvents if possible. Consider using more stable boronic esters (e.g., pinacol esters).[4] 3. Optimize the ligand and base combination. A more electron-rich and bulky ligand can sometimes suppress this side reaction. |
| Reaction Stalls | 1. Catalyst Deactivation: The active catalytic species may not be stable under the reaction conditions. 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis. | 1. Try a more robust ligand system.[4] Consider a lower reaction temperature or a shorter reaction time. 2. This can be difficult to diagnose without mechanistic studies. If suspected, try running the reaction at a lower concentration. |
| Reaction of the C-Cl Bond | 1. Reaction Conditions Too Harsh: High temperatures or a highly active catalyst system can lead to the reaction of the less reactive C-Cl bond. | 1. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal conditions for selective C-Br activation.[4] 2. Choose a ligand that promotes selectivity for C-Br oxidative addition. |
Experimental Protocols
General Procedure for a Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol)) and the ligand (e.g., SPhos (0.04 mmol)).
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Selective Buchwald-Hartwig Amination at the C-Br Position
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.01-0.02 mmol) and the ligand (if not using a pre-catalyst).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Analysis of 6-Bromo-2-chloro-3-methoxyphenol Reaction Products
Introduction: The Analytical Challenge of Halogenated Phenols
In the realm of pharmaceutical and chemical synthesis, the accurate identification and quantification of reaction products are paramount. 6-Bromo-2-chloro-3-methoxyphenol is a substituted phenol that serves as a valuable intermediate in the synthesis of more complex molecules.[1] The analysis of its reaction mixtures presents a typical challenge associated with halogenated phenolic compounds: their inherent polarity and potential for thermal instability.
Direct analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often plagued by poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[2][3] This occurs due to strong interactions between the polar hydroxyl group of the phenol and active sites within the GC inlet and column. To overcome these issues and achieve the robust, reproducible data required in research and development, a reliable analytical strategy is essential.
This guide provides a comparative overview of analytical approaches for this compound and its potential reaction byproducts. We will delve into the causality behind experimental choices, present a validated, step-by-step protocol, and offer insights into data interpretation, establishing a self-validating system for trustworthy results.
A Comparative Overview of Analytical Strategies
The primary decision point in the GC-MS analysis of phenols is whether to perform the analysis directly or to employ a derivatization step. This choice significantly impacts peak shape, sensitivity, and the overall quality of the data.
Direct (Underivatized) Analysis
Injecting the sample directly without chemical modification is the most straightforward approach. However, for polar analytes like phenols, this method is often suboptimal. The active hydroxyl group can lead to hydrogen bonding with silanol groups on the column surface, resulting in significant peak tailing and reduced column efficiency.[4] While some modern, highly inert columns can mitigate these effects to an extent, derivatization remains the gold standard for achieving high-quality quantitative data.[5]
Derivatization: Enhancing Analyte Volatility and Stability
Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[6] This transformation is crucial for improving chromatographic behavior and is a prerequisite for reliable GC analysis of many phenolic compounds.[4] The ideal derivatization reaction is rapid, quantitative, and produces a stable product that is readily analyzed by GC-MS.
Several derivatization techniques are available for phenols, with silylation and acetylation being the most common and effective.
| Derivatization Method | Reagent Example | Advantages | Disadvantages |
| Silylation | BSTFA, MTBSTFA | Highly effective at reducing polarity; reagents are versatile and react with many functional groups; produces predictable mass spectral fragments.[6][7] | Reagents and derivatives can be sensitive to moisture; may require removal of excess reagent. |
| Acetylation | Acetic Anhydride | Forms very stable acetate ester derivatives; reagents are inexpensive and readily available.[3][8] | Can be less reactive than silylation; may require a catalyst and heating.[4] |
| Methylation | Diazomethane | Produces stable methyl ether derivatives. | The primary reagent, diazomethane, is highly toxic and explosive, requiring specialized handling procedures.[9] |
Recommended Experimental Protocol: Silylation GC-MS
This section provides a detailed, self-validating protocol for the analysis of this compound reaction products using TMS derivatization.
Workflow Diagram
Caption: Experimental workflow for derivatization GC-MS analysis.
Step 1: Sample Preparation and Derivatization
Causality: The goal is to create a moisture-free environment to ensure the silylation reaction proceeds to completion. Pyridine is a common solvent as it also acts as an acid scavenger.
-
Aliquot: Transfer a precise volume (e.g., 100 µL) of the reaction mixture into a 2 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is critical to remove any water, which would consume the derivatization reagent.
-
Reagent Addition: Add 100 µL of a suitable solvent like pyridine, followed by 100 µL of the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
Step 2: GC-MS Instrumentation and Parameters
Causality: A non-polar column is chosen because the derivatized analyte is now non-polar, following the "like dissolves like" principle for separation. The temperature program is designed to separate analytes with different boiling points effectively. A splitless injection is used to maximize the sensitivity for detecting low-level byproducts.[5]
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless | |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[12] |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation of the TMS derivative. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | A versatile, low-polarity phase ideal for separating a wide range of organic compounds.[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temp. | 100 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | Provides efficient separation of reaction products. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all high-boiling point compounds are eluted from the column. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| MS System | Agilent 5977 or equivalent | High-sensitivity mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy that provides extensive and consistent fragmentation.[13] |
| Source Temp. | 230 °C | Standard source temperature to minimize ion source contamination. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature to ensure consistent mass analysis. |
| Mass Range | 50 - 450 amu | Covers the expected mass range of the derivatized product and its fragments. |
Data Interpretation: Decoding the Mass Spectrum
The key to identifying the reaction products is understanding their fragmentation patterns under electron ionization. For the TMS derivative of this compound, a characteristic mass spectrum is expected.
Isotopic Patterns: The Halogen Fingerprint
A critical feature in the mass spectrum will be the isotopic patterns created by the bromine and chlorine atoms.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any fragment containing chlorine will show a pair of peaks (M and M+2) with a 3:1 intensity ratio.[14]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any fragment containing bromine will show a pair of peaks (M and M+2) of nearly equal intensity.[14][15]
The molecular ion cluster for a compound containing both one Cl and one Br will exhibit a distinctive pattern of four peaks (M, M+2, M+4, M+6), which serves as a definitive confirmation of its elemental composition.
Predicted Fragmentation of TMS-derivatized this compound
The derivatized molecule is expected to fragment via several predictable pathways, primarily driven by the stable aromatic ring and the labile TMS group.
Caption: Predicted fragmentation of TMS-derivatized analyte.
Table of Predicted Major Fragment Ions: (m/z values calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, ²⁸Si, ³⁵Cl, ⁷⁹Br)
| m/z (Predicted) | Proposed Fragment Ion | Description |
| 308 | [C₁₀H₁₄BrClO₂Si]⁺• | Molecular Ion (M⁺•) |
| 293 | [C₉H₁₁BrClO₂Si]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. This is often the base peak for TMS ethers. |
| 273 | [C₁₀H₁₄O₂SiBr]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 229 | [C₁₀H₁₄O₂SiCl]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a hallmark of TMS derivatives. |
Identifying Reaction Byproducts
The primary advantage of this method is its ability to separate and identify potential reaction byproducts. For example:
-
Starting Material (3-methoxyphenol): Would appear as its TMS derivative at an earlier retention time. Its mass spectrum would lack the characteristic Br and Cl isotope patterns.
-
Incompletely Halogenated Intermediates: A species like 2-chloro-3-methoxyphenol would also be derivatized and would show an intense molecular ion cluster corresponding to a compound with one chlorine atom.
-
Isomers: Different positional isomers, if formed, would likely have similar mass spectra but should be separable by their gas chromatographic retention times.
For tentative identification of unknown peaks, a mass spectral library search against databases like the NIST/EPA/NIH Mass Spectral Library is an invaluable tool.[16] High match factors (>800) provide a good degree of confidence in the proposed structure.[16]
Conclusion
The robust analysis of this compound reaction products is readily achievable through a well-designed GC-MS method. While direct analysis is simpler, it is often inadequate for producing the high-quality, reproducible data needed in a scientific setting. The implementation of a silylation derivatization step is a scientifically sound choice that transforms the polar, problematic analyte into a compound well-suited for GC-MS analysis. This approach significantly improves chromatographic peak shape, enhances sensitivity, and provides clear, interpretable mass spectra rich with structural information. The protocol and interpretive guidance provided herein offer a comprehensive, self-validating framework for researchers, scientists, and drug development professionals to confidently analyze these and other challenging halogenated phenolic compounds.
References
- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. whitman.edu [whitman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jordilabs.com [jordilabs.com]
A Senior Application Scientist's Guide to the Characterization of 6-Bromo-2-chloro-3-methoxyphenol Derivatives
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of 6-bromo-2-chloro-3-methoxyphenol and its derivatives. For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of these halogenated phenols are paramount. These compounds serve as versatile intermediates in medicinal chemistry and materials science, where their biological activity and physical properties are intrinsically linked to their specific substitution patterns.[1][2][3] This document moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Synthetic Landscape: Accessing the Core Scaffold and its Analogs
The journey to characterizing any derivative begins with its synthesis. The parent compound, this compound, is typically prepared via electrophilic aromatic substitution on a 3-methoxyphenol precursor.[1] The methoxy group is an activating ortho-, para-director, while the hydroxyl group is also a strongly activating ortho-, para-director. Careful control of reagents and reaction conditions is essential to achieve the desired regioselectivity for the introduction of the bromine and chlorine atoms.
Derivatization of the parent phenol can be readily achieved through several standard organic transformations targeting the hydroxyl group. These include Williamson ether synthesis to introduce alkyl or aryl ethers, esterification with acyl chlorides or carboxylic acids, and various coupling reactions. The choice of synthetic route directly impacts the potential impurity profile, which in turn dictates the necessary rigor of the subsequent characterization.
Below is a generalized workflow for the synthesis and purification of a representative derivative.
References
Spectroscopic Confirmation of 6-Bromo-2-chloro-3-methoxyphenol: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 6-Bromo-2-chloro-3-methoxyphenol , a halogenated phenol of interest in synthetic chemistry. Due to the limited availability of published experimental data for this specific compound, we present a detailed analysis based on established spectroscopic principles and predicted data.
To provide a tangible benchmark, we will compare its expected spectroscopic signature with the experimental data of a structurally related and commercially available alternative, 2-Bromo-6-methoxyphenol . This comparative approach will highlight the subtle yet significant spectral shifts induced by the specific arrangement of substituents on the phenol ring, offering researchers a robust framework for the identification and characterization of similar halogenated phenols.
The Significance of Spectroscopic Analysis in Drug Development
In the rigorous pipeline of drug development, the precise structural elucidation of a molecule is a critical milestone. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall mass. An error in structural assignment can have profound consequences, leading to wasted resources and potentially unsafe therapeutic candidates. Therefore, a comprehensive understanding of spectroscopic data is an indispensable skill for any scientist in this field.
Predicted Spectroscopic Profile of this compound
The following sections detail the predicted spectroscopic data for this compound, derived from established principles of substituent effects on aromatic systems.
¹H NMR (Proton NMR) Spectroscopy
In a deuterated solvent such as CDCl₃, the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: a singlet for the methoxy protons, a singlet for the hydroxyl proton, and two doublets for the aromatic protons.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the range of 5.0-6.0 ppm. The chemical shift of this proton is highly dependent on concentration and solvent due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.9 ppm. The electron-withdrawing effects of the adjacent chloro and bromo groups will likely shift this signal slightly downfield compared to unsubstituted methoxybenzene.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and will appear as two distinct signals. Due to their ortho and meta relationships, they will likely appear as doublets, with a small coupling constant (J ≈ 2-3 Hz). The proton at the C4 position is expected to be more shielded than the proton at the C6 position, appearing at approximately 6.8-7.0 ppm, while the C6 proton will be further downfield, around 7.2-7.4 ppm.
¹³C NMR (Carbon NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound should display seven unique signals, corresponding to the seven carbon atoms in the molecule.
-
Methoxy Carbon (-OCH₃): This carbon is expected to resonate in the range of 55-60 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the electronegative oxygen, chlorine, and bromine atoms (C1, C2, C3, and C6) will be significantly deshielded, appearing further downfield (110-160 ppm). The carbons attached to hydrogen (C4 and C5) will be more shielded and appear at higher field within the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in this compound.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (Aromatic): A sharp, medium-intensity absorption should appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
C=C Stretch (Aromatic): Several sharp, medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretch (Phenol and Ether): Strong, sharp absorptions are anticipated in the 1200-1300 cm⁻¹ (aryl-O stretch of the phenol) and 1000-1100 cm⁻¹ (alkyl-O stretch of the methoxy group) regions.
-
C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a ~3:1 ratio). This will result in a characteristic pattern of peaks for the molecular ion. The nominal molecular weight is approximately 254 g/mol . The isotopic pattern will be a key identifier for the presence of both bromine and chlorine in the molecule.
Comparative Analysis: this compound vs. 2-Bromo-6-methoxyphenol
To contextualize the predicted data, we will now compare it with the experimental spectroscopic data for 2-Bromo-6-methoxyphenol . This compound shares some structural similarities but differs in the absence of a chlorine atom and the position of the methoxy group.
| Spectroscopic Feature | Predicted: this compound | Experimental: 2-Bromo-6-methoxyphenol[1] | Rationale for Differences |
| ¹H NMR: -OH (ppm) | ~5.0-6.0 (broad s) | ~5.7 (broad s) | The chemical shift of the hydroxyl proton is highly variable and sensitive to experimental conditions. |
| ¹H NMR: -OCH₃ (ppm) | ~3.9 (s, 3H) | ~3.9 (s, 3H) | The electronic environment of the methoxy group is similar in both compounds. |
| ¹H NMR: Ar-H (ppm) | ~6.8-7.0 (d), ~7.2-7.4 (d) | ~6.8-7.2 (m, 3H) | The presence of an additional electron-withdrawing chlorine atom in the target molecule leads to a more deshielded aromatic system and a simpler splitting pattern due to fewer adjacent protons. |
| ¹³C NMR: Ar-C (ppm) | 7 signals expected in the aromatic region | 6 signals expected in the aromatic region | The lower symmetry of the target molecule results in seven unique carbon environments compared to the six in the alternative. |
| IR: O-H stretch (cm⁻¹) | ~3200-3600 (broad) | ~3400 (broad) | Both compounds exhibit a characteristic broad O-H stretch due to hydrogen bonding. |
| IR: C-O stretch (cm⁻¹) | ~1200-1300, ~1000-1100 | ~1250, ~1050 | The positions of the C-O stretches are similar, reflecting the presence of both phenolic and ether linkages. |
| MS: Molecular Ion (m/z) | ~254, 256, 258 (complex isotopic pattern) | ~202, 204 (1:1 ratio) | The molecular ion of the target molecule is significantly heavier due to the presence of a chlorine atom. The isotopic pattern is also more complex, reflecting the presence of both bromine and chlorine. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, 2-5 second relaxation delay, 45° pulse angle.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizing the Workflow and Structure
To further clarify the experimental process and the molecular structures, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Molecular structures of the target and alternative compounds.
Conclusion
The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. By predicting its ¹H NMR, ¹³C NMR, IR, and Mass spectra and comparing these with the experimental data of a structurally similar compound, 2-Bromo-6-methoxyphenol, we can establish a clear and reliable method for its identification. The distinct differences in the number and chemical shifts of aromatic protons in NMR, and the unique isotopic pattern in the mass spectrum, serve as key differentiators. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently characterize this and other related halogenated phenols, ensuring the scientific integrity of their work.
References
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Fundamental Physicochemical Properties: The Basis of Reactivity Differences
The reactivity of a substituted phenol is fundamentally dictated by the nature of the halogen substituent. Bromine and chlorine, while both halogens, possess distinct properties that influence the electron density and accessibility of the aromatic ring.
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This results in a stronger electron-withdrawing inductive effect (-I) for chlorine, which deactivates the aromatic ring to a greater extent.
-
Atomic Size and Steric Hindrance: Bromine is a larger atom than chlorine. This difference in size can lead to greater steric hindrance in reactions where the approach of a reagent to the aromatic ring is critical.
-
Polarizability: Bromine is more polarizable than chlorine, meaning its electron cloud is more easily distorted. This can be a significant factor in stabilizing transition states, particularly in reactions involving charged intermediates.
These fundamental differences create a nuanced interplay of electronic and steric effects that govern the relative reactivity of brominated and chlorinated phenols in various reaction types.
Acidity: A Quantitative Look at the Influence of Halogenation
The acidity of a phenol, quantified by its pKa value, is a direct measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol.
Experimental data reveals a subtle but consistent trend: bromophenols are generally slightly more acidic than their corresponding chlorophenol isomers .[1] This is somewhat counterintuitive if one only considers the greater electronegativity of chlorine. The prevailing explanation is that the larger and more polarizable bromine atom can better delocalize the negative charge of the phenoxide ion.[1]
| Compound | pKa |
| 4-Chlorophenol | 9.41 |
| 4-Bromophenol | 9.17 |
| 2-Chlorophenol | 8.48 |
| 2-Bromophenol | 8.42 |
| 3-Chlorophenol | 9.02 |
| 3-Bromophenol | 9.03 |
Table 1: Comparison of pKa values for selected chlorophenols and bromophenols.
The acidity trend is a clear demonstration of how the interplay of inductive and resonance effects, along with polarizability, determines the overall electronic character of the substituted phenol.
Electrophilic Aromatic Substitution: A Race for Reactivity
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an incoming electrophile. The hydroxyl group of phenol is a powerful activating, ortho-, para-directing group.[2] The halogen substituent, being deactivating, modulates this reactivity.
Halogenation: Bromination vs. Chlorination
A key area of comparison is the halogenation of phenols themselves. Experimental evidence consistently shows that bromination of phenols is significantly faster than chlorination .[3] The rate constants for the reaction of bromine with phenolic compounds are approximately three orders of magnitude higher than those for chlorine.[3]
This enhanced reactivity of bromine can be attributed to its greater polarizability, which helps to stabilize the transition state of the electrophilic attack.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) at neutral pH |
| Chlorination of Phenol | ~1 x 10⁴ |
| Bromination of Phenol | ~1 x 10⁷ |
Table 2: Approximate second-order rate constants for the halogenation of phenol.[3]
The high reactivity of phenols towards bromination often leads to polysubstitution, and milder conditions are required to achieve monobromination.[4][5][6]
Experimental Protocol: Competitive Halogenation of Phenol
This protocol allows for the direct comparison of the relative rates of bromination and chlorination of phenol.
Objective: To qualitatively and semi-quantitatively compare the reactivity of phenol towards bromination and chlorination.
Materials:
-
Phenol
-
Bromine water (saturated aqueous solution)
-
Chlorine water (saturated aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (1 M)
-
Test tubes and rack
-
Pipettes
-
Stirring rods
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp
-
Appropriate solvent system for TLC (e.g., 4:1 hexane:ethyl acetate)
Procedure:
-
Preparation of Phenol Solution: Prepare a 0.1 M solution of phenol in dichloromethane.
-
Reaction Setup:
-
In test tube 1, add 1 mL of the phenol solution.
-
In test tube 2, add 1 mL of the phenol solution.
-
-
Initiation of Halogenation:
-
To test tube 1, add bromine water dropwise with stirring until a faint, persistent orange color is observed.
-
To test tube 2, add chlorine water dropwise with stirring until a faint, persistent yellow-green color is observed.
-
-
Reaction Monitoring:
-
Allow both reactions to proceed for 5 minutes at room temperature.
-
After 5 minutes, quench both reactions by adding 1 mL of 1 M sodium thiosulfate solution to each test tube to remove excess halogen.
-
-
Analysis by TLC:
-
Spot the initial phenol solution, the reaction mixture from test tube 1 (bromination), and the reaction mixture from test tube 2 (chlorination) on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Interpretation of Results:
-
Compare the intensity of the remaining phenol spot in the bromination and chlorination lanes. A less intense phenol spot indicates a greater extent of reaction.
-
Observe the formation of new spots corresponding to the halogenated phenol products. The relative intensity and number of product spots will provide insight into the reaction rate and selectivity.
-
Expected Outcome: The phenol spot in the bromination reaction lane will be significantly less intense than in the chlorination lane, demonstrating the faster rate of bromination. Multiple product spots (mono-, di-, and tri-brominated phenols) may be observed in the bromination lane, while the chlorination may show predominantly mono-chlorinated products.
Figure 1: General workflow for the electrophilic halogenation of phenol.
Nucleophilic Aromatic Substitution: A More Complex Picture
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[7]
The role of the halogen as a leaving group in SNAr is more complex than in aliphatic SN2 reactions. In SNAr, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[8][9] A more electronegative halogen can better stabilize this intermediate through its inductive effect, leading to a faster reaction. This often results in the counterintuitive leaving group trend of F > Cl ≈ Br > I .[9][10][11]
However, if the departure of the leaving group becomes the rate-determining step, the trend can revert to the more familiar I > Br > Cl > F, which reflects the C-X bond strength.[8] The specific reactivity order is therefore highly dependent on the nucleophile, the solvent, and the substitution pattern on the aromatic ring.[8]
Due to this complexity, a simple quantitative comparison of the reactivity of brominated versus chlorinated phenols in SNAr is not straightforward without specifying the exact reaction conditions. However, it is generally expected that for a given nucleophile and solvent system where the initial attack is rate-determining, the chlorinated phenol will react at a similar or slightly faster rate than the brominated phenol due to the higher electronegativity of chlorine.
Figure 2: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
Oxidation: Diverse Pathways and Reactivities
The oxidation of phenols can proceed through various mechanisms, often leading to the formation of quinones.[9] The presence and nature of halogen substituents influence the susceptibility of the phenol to oxidation.
Comparative studies on the degradation of halogenated phenols using advanced oxidation processes (AOPs) have shown that the relative reactivity of brominated and chlorinated phenols depends on the specific oxidant. For instance, in UV/peroxydisulfate (PDS) processes, the degradation rates follow the order: para-substituted > ortho-substituted > meta-substituted for both bromo- and chlorophenols.[12] In contrast, for UV/H₂O₂ processes, the order is para-substituted > meta-substituted > ortho-substituted.[12]
These differences are attributed to the distinct reaction mechanisms of the generated radicals (SO₄˙⁻ and HO˙) with the halophenols.[12]
Experimental Protocol: Comparative Oxidation of Halophenols with an Artificial Peroxidase
This protocol, adapted from the work of F. De Angelis et al. (2023), provides a method for comparing the oxidation rates of different halophenols.[13]
Objective: To determine the turnover number (TON) for the oxidation of 4-chlorophenol and 4-bromophenol catalyzed by an artificial peroxidase.
Materials:
-
4-chlorophenol
-
4-bromophenol
-
Artificial peroxidase catalyst (e.g., Fe(III)-MC6*a as described in the reference)
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
2,2,2-Trifluoroethanol (TFE)
-
Methyl phenyl sulfone (internal standard)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate vials, prepare reaction mixtures containing:
-
The respective halophenol (0.25 mM)
-
The artificial peroxidase catalyst (6.35 x 10⁻⁴ mM)
-
Methyl phenyl sulfone (as an internal standard)
-
The reaction solvent (50 mM sodium phosphate buffer at pH 6.5 with 50% v/v TFE)
-
-
Initiation of Oxidation: To each stirring solution at room temperature, add a solution of H₂O₂ (0.25 mM) in one portion.
-
Reaction and Quenching: Allow the reactions to stir for 30 minutes at room temperature. After this time, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).
-
Analysis by GC-MS: Analyze the quenched reaction mixtures by GC-MS to determine the consumption of the halophenol substrate relative to the internal standard.
-
Calculation of Turnover Number (TON): The TON is calculated based on the degree of substrate conversion.
Interpretation of Results: A higher TON for one halophenol over the other indicates a greater catalytic efficiency of the artificial peroxidase for its oxidation, providing a quantitative measure of their relative reactivity under these specific conditions.
Figure 3: Simplified oxidation pathways for p-halophenols.
Conclusion
The reactivity of brominated and chlorinated phenols is a nuanced subject, with the outcome of a particular reaction depending on a delicate balance of inductive effects, steric hindrance, and polarizability.
-
Acidity: Bromophenols are generally slightly more acidic than their chlorinated counterparts.
-
Electrophilic Aromatic Substitution: Bromination of phenols is significantly faster than chlorination.
-
Nucleophilic Aromatic Substitution: The relative reactivity is highly dependent on the reaction conditions, with chlorinated phenols often reacting as fast as or faster than brominated phenols when the initial nucleophilic attack is the rate-determining step.
-
Oxidation: The comparative reactivity is specific to the oxidizing agent and reaction pathway.
By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can better predict and control the chemical behavior of these important classes of compounds in their synthetic and developmental work.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Brominated Methoxyphenols
Introduction: Unlocking the Therapeutic Potential of Marine-Inspired Molecules
Brominated methoxyphenols are a fascinating class of phenolic compounds characterized by a core benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and one or more bromine (-Br) atoms.[1] Naturally occurring as secondary metabolites in marine algae, these compounds serve as a crucial defense mechanism for the organisms that produce them.[1][2] In the realm of medicinal chemistry and drug development, their synthetic analogues have garnered significant attention. They are not only valuable intermediates for synthesizing more complex pharmaceuticals but also exhibit a wide spectrum of intrinsic biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
The biological efficacy of a brominated methoxyphenol is not arbitrary; it is intricately linked to its molecular architecture. The number and position of the bromine atoms, coupled with the electronic interplay of the hydroxyl and methoxy groups, dictate the compound's lipophilicity, reactivity, and ability to interact with biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of brominated methoxyphenols, offering a comparative look at how subtle structural modifications can dramatically alter biological outcomes. We will delve into the mechanistic basis for these differences, provide detailed experimental protocols for their evaluation, and present comparative data to guide researchers in the rational design of novel therapeutic agents.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of brominated methoxyphenols is governed by a delicate balance of their structural components. Understanding the contribution of each functional group is paramount for predicting and optimizing their biological activity.
The Pivotal Role of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is arguably the most critical determinant of the antioxidant capacity of these molecules.[3] Its ability to donate a hydrogen atom to neutralize free radicals is the primary mechanism behind their radical scavenging activity.[2][3]
-
Causality: The ease with which this hydrogen atom is donated is influenced by the other substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, stabilize the resulting phenoxy radical, thereby enhancing antioxidant activity.[5][6]
-
Modification Impact: Any modification that blocks or removes this hydroxyl group, such as methylation or acetylation, can significantly diminish or abrogate the compound's free-radical scavenging ability.[2] However, such modifications may be explored to modulate other properties like cell permeability or to investigate other mechanisms of action.
The Influence of Bromine Substitution
The introduction of bromine atoms onto the phenolic ring is a key modulator of biological activity, primarily by influencing the compound's electronic properties and lipophilicity.[1]
-
Number of Bromine Atoms: Increasing the degree of bromination often correlates with increased cytotoxicity and antimicrobial activity.[1] This is attributed to enhanced lipophilicity, which can improve the molecule's ability to cross cell membranes. However, this can also lead to reduced antioxidant activity, as the electron-withdrawing nature of bromine can hinder the hydrogen-donating ability of the hydroxyl group. Studies on brominated bisphenol A analogs have shown that increasing the number of bromine substitutions can decrease estrogenic potential while increasing binding to serum proteins.[7]
-
Position of Bromine Atoms: The regiochemistry of bromination is crucial. The hydroxyl and methoxy groups are ortho-, para-directing activators, meaning that electrophilic bromination will preferentially occur at positions ortho or para to these groups.[8] The specific position of the bromine atom can create steric hindrance or favorable electronic environments that influence binding to target enzymes or receptors.
The Modulating Effect of the Methoxy Group
The methoxy group is a strong electron-donating group that activates the aromatic ring, influencing both its reactivity in synthesis and its antioxidant potential.[5][6]
-
Electronic Effects: By donating electron density to the ring, the methoxy group helps to stabilize the phenoxy radical formed during radical scavenging, thus enhancing antioxidant activity.[5][6]
-
Structural Impact: The position of the methoxy group relative to the hydroxyl group (e.g., 2-methoxyphenol or guaiacol derivatives) is a common structural motif and plays a significant role in defining the molecule's overall shape and potential for interaction with biological targets.[3][8]
The logical relationship between these structural features and the resulting biological activity is visualized below.
Caption: Key structure-activity relationships in brominated methoxyphenols.
Comparative Analysis of Biological Performance
While direct experimental data for every brominated methoxyphenol isomer is limited, we can draw valuable comparisons from studies on structurally related compounds. The following tables summarize quantitative data to provide context for their potential biological activities.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
The DPPH assay is a standard method for evaluating the radical scavenging potential of phenolic compounds.[3] A lower IC₅₀ value indicates greater antioxidant activity.
| Compound | Structure | IC₅₀ (µM) | Reference |
| 2-Methoxyphenol (Guaiacol) | Methoxy at C2 | > 1000 | Inferred from[9] |
| 4-Methoxyphenol | Methoxy at C4 | ~800 | [9] |
| p-Methoxyphenol Dimer | Dimer of 4-Methoxyphenol | ~25 | [9][10] |
| 2-t-Butyl-4-methoxyphenol (BHA) | Standard Antioxidant | ~20 | [9] |
| Hypothesized Activity | |||
| 4-Bromo-2-methoxyphenol | Bromine at C4, Methoxy at C2 | Moderate | The phenolic -OH is the key feature for antioxidant activity.[3] Bromine's electron-withdrawing effect may slightly reduce activity compared to non-brominated parent compounds. |
Data for methoxyphenols and their dimers are included to illustrate the impact of structural modifications on antioxidant capacity. Dimerization, which introduces a second phenolic hydroxyl group, significantly enhances activity.[9][10]
Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines
The MTT assay is widely used to assess the ability of a compound to inhibit cell proliferation, a hallmark of anticancer activity.[3] A lower IC₅₀ value indicates greater cytotoxicity.
| Compound/Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference / Rationale |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Leukemia K562 | Induces Apoptosis | [2] |
| Bromophenol Derivatives (General) | Various Cancer Cells | Potent Activity | [3] |
| p-Methoxyphenol Dimer | RAW 264.7 Macrophages | ~150 | [9] |
| Hypothesized Activity | |||
| 4-Bromo-2-methoxyphenol | e.g., MCF-7, HeLa | Potentially Potent | The presence of bromine is known to enhance cytotoxic activity in phenolic compounds.[1][3] |
The data suggests that bromination is a key feature for enhancing cytotoxic effects, often through the induction of apoptosis.[2][3]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed as self-validating systems. Each includes a positive control, allowing researchers to confirm that the assay is performing as expected and providing a benchmark against which the test compound can be reliably compared.
Protocol 1: Synthesis of 4-Bromo-2-methoxyphenol
This protocol details the electrophilic bromination of 2-methoxyphenol (guaiacol), a common and effective method for synthesizing brominated methoxyphenols.[8] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a safer and easier-to-handle source of electrophilic bromine compared to elemental bromine (Br₂).
Workflow for Synthesis
Caption: General experimental workflow for the synthesis of 4-Bromo-2-methoxyphenol.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenol (1.0 eq.) in acetonitrile.
-
Reagent Addition: At room temperature, add trifluoroacetic anhydride (1.1 eq.). Stir the solution for 5 minutes. Slowly add 1 M potassium tert-butoxide (0.1 eq.) and stir the resulting mixture for 45 minutes.[8]
-
Bromination: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.1 eq.) in acetonitrile. Add the NBS solution to the reaction mixture dropwise via an addition funnel. The solution will turn orange. Stir for 24 hours at room temperature.[8]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to visualize the consumption of the starting material and the formation of the product.[8]
-
Workup:
-
Remove the solvent under reduced pressure.
-
Suspend the resulting residue in dichloromethane.
-
Add a 6 N aqueous solution of sodium hydroxide and separate the layers. Discard the organic layer.
-
Acidify the aqueous basic layer with concentrated hydrochloric acid to a pH of 2.
-
Extract the acidic aqueous layer with dichloromethane. Combine the organic layers and wash with brine.[8]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-2-methoxyphenol.[8]
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger.[3] The principle lies in the donation of a hydrogen atom from the antioxidant to the stable DPPH radical, causing a color change from purple to yellow, which is quantifiable by spectrophotometry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound (e.g., 4-Bromo-2-methoxyphenol) in methanol.
-
Prepare a stock solution of a positive control (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of serial dilutions of the test compound and positive control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 3: Anticancer (Cytotoxicity) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then quantified by measuring its absorbance.[3]
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[3]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Workflow for Biological Evaluation
Caption: A logical workflow for the comprehensive biological evaluation of novel brominated methoxyphenols.[3]
Conclusion and Future Directions
The structure-activity relationship of brominated methoxyphenols is a compelling field of study, demonstrating how precise chemical modifications can fine-tune biological activity. The phenolic hydroxyl group is fundamental to their antioxidant properties, while the number and position of bromine substituents are critical modulators of cytotoxicity and membrane permeability. The methoxy group further refines the electronic landscape of the molecule, contributing to its overall activity profile.
This guide provides a foundational framework for researchers, grounded in comparative data and robust experimental protocols. By understanding these core SAR principles, scientists can more effectively design and synthesize novel brominated methoxyphenol derivatives with enhanced potency and selectivity for specific therapeutic targets. Future research should focus on building comprehensive libraries of these compounds and screening them against a wider array of biological targets to fully unlock their therapeutic potential, moving from promising natural product scaffolds to rationally designed clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of the TMC-207 (Bedaquiline) Intermediate: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics. Bedaquiline (trade name Sirturo, formerly known as TMC-207) represents a significant breakthrough in this area, being the first member of the diarylquinoline class of antibiotics with a unique mechanism of action targeting mycobacterial ATP synthase.[1][2] The intricate synthesis of this life-saving drug, particularly the stereoselective construction of its core intermediate, presents considerable challenges. This guide provides a comprehensive comparison of the key synthetic routes to the crucial Bedaquiline intermediate, offering an objective analysis of their performance based on experimental data to aid researchers in selecting the most suitable method for their needs.
The Stereochemical Hurdle in Bedaquiline Synthesis
Bedaquiline possesses two contiguous stereocenters, resulting in four possible stereoisomers. The desired (1R,2S)-enantiomer exhibits the most potent antimycobacterial activity.[3] Consequently, the stereochemical outcome of the synthesis is of paramount importance. The initial and most direct synthetic approach, often referred to as the Janssen synthesis, involves the nucleophilic addition of a deprotonated 3-benzyl-6-bromo-2-methoxyquinoline to 3-(dimethylamino)-1-(1-naphthyl)propan-1-one.[3][4] While conceptually straightforward, this method suffers from a significant drawback: a lack of stereocontrol, leading to a mixture of diastereomers with a low overall yield of the desired product.
Comparative Analysis of Synthetic Methodologies
Several research groups have developed alternative synthetic strategies to overcome the limitations of the original route. These can be broadly categorized into diastereoselective approaches and asymmetric syntheses. The following table provides a comparative overview of the key performance indicators for the most prominent methods.
| Synthetic Route | Key Reagents/Catalysts | Diastereomeric Ratio (syn:anti) | Overall Yield | Number of Steps (from key fragments) | Key Advantages | Key Disadvantages |
| Janssen Synthesis (Original) | Lithium diisopropylamide (LDA) | ~1:1 | Low (reported as low as 6% for the final resolved product)[5] | 1 (coupling step) + resolution | Direct, uses readily available starting materials. | Poor stereoselectivity, low yield, requires tedious resolution.[3] |
| Diastereoselective Synthesis (with Chiral Base) | (+)-bis[(R)-1-phenylethyl]lithium amide | 90:10 | ~33% (for the diastereomeric mixture)[3] | 1 (coupling step) + separation | Significantly improved diastereoselectivity, avoids resolution of diastereomers. | Requires stoichiometric chiral base, which can be expensive.[3] |
| Asymmetric Synthesis (Chandrasekhar) | Sharpless asymmetric epoxidation, regioselective epoxide opening | High (specific ratio not detailed in abstract) | ~12%[6][7] | ~10 steps | Enantioselective, avoids chiral resolution of the final product. | Longer synthetic sequence, potentially lower overall yield.[6] |
| Asymmetric Synthesis (Shibasaki) | Catalytic enantioselective proton migration, diastereoselective allylation | High (specific ratio not detailed in abstract) | ~5%[5][6] | ~12 steps | Catalytic asymmetric approach, potential for high enantiopurity. | Longest synthetic route, lowest overall yield, uses expensive catalysts.[5][6] |
Experimental Protocols: A Step-by-Step Guide
Janssen Synthesis (Original Method)
This protocol is based on the initial disclosures and serves as a baseline for comparison.[3]
Step 1: Deprotonation and Nucleophilic Addition
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78°C for 30 minutes.
-
Add a solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture for 1 hour at -78°C to ensure complete deprotonation.
-
Add a solution of 3-(dimethylamino)-1-(1-naphthyl)propan-1-one in anhydrous THF dropwise.
-
Continue stirring at -78°C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude mixture of diastereomers.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the benzylic position of the quinoline derivative without competing nucleophilic attack. The low temperature (-78°C) is necessary to maintain the stability of the organolithium intermediate and to control the reactivity of the highly exothermic reaction.
Diastereoselective Synthesis Using a Chiral Base
This improved method utilizes a chiral lithium amide to induce diastereoselectivity in the key bond-forming step.[3]
Step 1: In situ Formation of the Chiral Base
-
To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium dropwise.
-
Allow the solution to warm to room temperature and stir for 1 hour to ensure complete formation of the lithium amide.
-
Cool the solution back down to -78°C.
Step 2: Diastereoselective Addition
-
Slowly add a solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF to the chiral base solution at -20°C.
-
Stir the mixture for 1 hour at -20°C.
-
Add a solution of 3-(dimethylamino)-1-(1-naphthyl)propan-1-one in anhydrous THF dropwise at -78°C.
-
Stir the reaction at -78°C for 3 hours.
-
Work up the reaction as described in the original Janssen synthesis.
Expertise & Experience Insights: The choice of the chiral amine is critical for achieving high diastereoselectivity. The structure of the chiral ligand creates a chiral environment around the lithium cation, which coordinates to the reactants and directs the nucleophilic attack from a specific face, favoring the formation of one diastereomer over the other. The optimization of the deprotonation temperature to -20°C was found to be crucial for achieving a good conversion rate without compromising the stability of the chiral complex.[3]
Visualization of Synthetic Pathways
Janssen Synthesis (Original)
Caption: Original Janssen synthesis of the Bedaquiline intermediate.
Diastereoselective Synthesis
Caption: Diastereoselective synthesis using a chiral base.
Trustworthiness and Self-Validating Systems
The protocols described are grounded in peer-reviewed scientific literature and patents. The trustworthiness of these methods is established through the detailed experimental data provided in the source materials, including spectroscopic and chromatographic analysis to confirm the identity and purity of the synthesized compounds. For any laboratory undertaking these syntheses, a self-validating system would involve:
-
In-process controls: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials and the formation of the product.
-
Product characterization: Thoroughly characterizing the final intermediate using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral HPLC to confirm its structure, purity, and stereochemical integrity.
-
Reproducibility: Ensuring that the synthesis can be repeated with consistent results in terms of yield and purity.
Conclusion
The synthesis of the Bedaquiline intermediate has evolved significantly from its initial conception. While the original Janssen route provided a direct pathway, its lack of stereocontrol and low yield necessitated the development of more refined methods. The use of chiral bases offers a substantial improvement in diastereoselectivity, streamlining the purification process and improving the overall efficiency. For researchers requiring the highest level of stereochemical purity from the outset, the longer but more elegant asymmetric syntheses developed by Chandrasekhar and Shibasaki provide viable, albeit more complex, alternatives. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors such as yield, purity, cost, and scalability. This guide provides the foundational knowledge and comparative data to make an informed decision in the critical endeavor of synthesizing this vital antitubercular agent.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to the Cross-Coupling Reactivity of Bromophenol Isomers
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Bromophenols, available as ortho (2-), meta (3-), and para (4-) isomers, are versatile building blocks in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions alongside a hydroxyl group that can influence reactivity and be a site for further functionalization. This guide provides an in-depth comparative analysis of the performance of 2-bromophenol, 3-bromophenol, and 4-bromophenol in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the nuanced reactivity differences dictated by the position of the hydroxyl group, chemists can make more informed decisions in synthetic design, leading to optimized reaction conditions and improved yields.
The position of the hydroxyl group relative to the bromine atom exerts a significant influence on the electronic and steric environment of the C-Br bond, which in turn dictates the kinetic and thermodynamic landscape of the cross-coupling reaction. This guide will dissect these influences, providing both a theoretical framework and practical, data-driven comparisons.
The Suzuki-Miyaura Coupling: A Tale of Steric Hindrance and Electronic Activation
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a robust and widely used method for the formation of C-C bonds.[1] The reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. When applied to the bromophenol isomers, a clear trend in reactivity emerges, largely governed by the interplay of steric and electronic effects.
Comparative Performance in Suzuki-Miyaura Coupling
A comprehensive, direct comparative study of all three bromophenol isomers under identical Suzuki-Miyaura coupling conditions is not extensively documented in a single source.[2] However, by compiling data from various studies with similar reaction components, a comparative overview can be established. The general trend observed is that 4-bromophenol often provides the highest yields in shorter reaction times, followed by 3-bromophenol, with 2-bromophenol being the most challenging substrate.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 4-Bromophenol | Phenylboronic acid | Pd/C (1 mol%) | K₂CO₃ | Water | 150 (MW), 10 min | >90 | [2] |
| 3-Bromophenol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux, 1 h | High (implied) | [2] |
| 2-Bromophenol | Furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80, - | High (implied) | [2] |
Mechanistic Insights: Why the Positional Difference Matters
The observed reactivity trend can be rationalized by considering the following factors:
-
4-Bromophenol (Para-isomer): The hydroxyl group is positioned opposite the bromine atom, minimizing steric hindrance around the reaction center. Electronically, the hydroxyl group is electron-donating through resonance (+M effect), which can increase the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle slightly more challenging. However, this electronic effect is often outweighed by the lack of steric impediment, allowing for efficient access of the bulky palladium catalyst to the C-Br bond.[2] Microwave irradiation has been shown to be particularly effective for the coupling of 4-bromophenol, leading to high to quantitative yields in very short reaction times.[2]
-
3-Bromophenol (Meta-isomer): In the meta position, the hydroxyl group exerts a weaker electronic influence on the C-Br bond compared to the ortho and para positions.[2] Steric hindrance is also less pronounced than in the ortho-isomer. This combination of moderate electronic and steric effects generally leads to good reactivity, often providing high yields, although potentially requiring slightly more forcing conditions than the para-isomer.
-
2-Bromophenol (Ortho-isomer): The ortho-isomer presents the most significant challenges. The proximity of the hydroxyl group to the bromine atom introduces substantial steric hindrance, which can impede the approach of the palladium catalyst.[3] Furthermore, the ortho-hydroxyl group has the potential to act as a coordinating ligand to the palladium center. This chelation effect can be a double-edged sword. While in some cases it can facilitate the reaction by bringing the catalyst closer to the reaction site (a directing effect), it can also lead to the formation of stable, less reactive palladacycles that hinder the catalytic turnover. The outcome is often highly dependent on the specific ligand and reaction conditions employed.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol
This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst under microwave irradiation, a highly efficient method for this transformation.[2]
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Palladium on carbon (10 wt% Pd)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol, 173 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd/C (1 mol%, 10.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add water (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylphenol.
The Buchwald-Hartwig Amination: Navigating the Nuances of C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] It involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a base. The reactivity of the bromophenol isomers in this reaction is also influenced by the position of the hydroxyl group, although the specific effects can differ from those observed in Suzuki-Miyaura couplings.
Comparative Performance in Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 4-Bromophenol | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100, 4-24 h | Good to Excellent (Expected) |
| 3-Bromophenol | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100, 4-24 h | Good to Excellent (Expected) |
| 2-Bromophenol | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100, 4-24 h | Moderate to Good (Expected) |
Note: The yields are expected values based on general reactivity trends and may vary depending on the specific reaction conditions.
Mechanistic Considerations in C-N Coupling
-
Electronic Effects: The hydroxyl group, being electron-donating, increases the electron density on the aromatic ring, which can slow down the oxidative addition of the palladium(0) catalyst to the C-Br bond. This effect is generally more pronounced for the para and ortho isomers due to the resonance contribution.
-
Steric Hindrance: As with the Suzuki coupling, the ortho-hydroxyl group in 2-bromophenol can sterically hinder the approach of the palladium catalyst and the amine coupling partner.
-
Acid-Base Chemistry: The phenolic proton is acidic and can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu). This can lead to the formation of a phenoxide, which may have different electronic properties and coordinating abilities compared to the neutral hydroxyl group, potentially influencing the reaction outcome.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromophenol Derivative
The following is a general protocol that can be adapted for the amination of bromophenol isomers. Optimization of the ligand, base, and temperature may be necessary for each specific isomer.
Materials:
-
Bromophenol isomer
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the bromophenol isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Finally, add NaOtBu (1.4 mmol, 134 mg) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reactivity of the bromophenol isomers in the Sonogashira coupling is also expected to follow a similar trend to that observed in the Suzuki-Miyaura reaction, with steric hindrance playing a key role.
Comparative Performance in Sonogashira Coupling
While a direct comparative study is lacking, data for the copper-free Sonogashira coupling of 4-bromophenol with phenylacetylene is available, showing a moderate yield of 65% after 18 hours at room temperature.[6] It is anticipated that 2-bromophenol would be significantly less reactive under these conditions due to steric hindrance.
| Isomer | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 4-Bromophenol | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT, 18 h | 65 | [6] |
| 3-Bromophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100, 3 h | Good (Expected) | |
| 2-Bromophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100, >3 h | Low to Moderate (Expected) |
Note: The data for 3- and 2-bromophenol are expected trends. TMP = 2,2,6,6-tetramethylpiperidine. [DTBNpP]Pd(crotyl)Cl is a specific palladium precatalyst.
Mechanistic Insights into Alkynylation
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The key factors influencing the reactivity of the bromophenol isomers are:
-
Oxidative Addition: Similar to the other cross-coupling reactions, the oxidative addition of the aryl bromide to the Pd(0) center is a crucial step. The electronic effects of the hydroxyl group can influence this step.
-
Steric Hindrance: The ortho-hydroxyl group in 2-bromophenol can sterically encumber the palladium center, making both the oxidative addition and the subsequent transmetalation from the copper acetylide more difficult. A domino intermolecular Sonogashira coupling has been reported for 2-(2-bromophenoxy) derivatives, suggesting that with appropriate substrates, the ortho-alkoxy group can participate in subsequent cyclization reactions.[5]
Representative Experimental Protocol: Sonogashira Coupling of a Bromophenol Isomer
The following is a general protocol for a traditional copper-co-catalyzed Sonogashira coupling that can be adapted for the bromophenol isomers.
Materials:
-
Bromophenol isomer
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add the bromophenol isomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The positional isomerism of the hydroxyl group in bromophenols has a profound impact on their reactivity in palladium-catalyzed cross-coupling reactions. In general, the para-isomer (4-bromophenol) is the most reactive, benefiting from minimal steric hindrance. The meta-isomer (3-bromophenol) typically shows good reactivity, while the ortho-isomer (2-bromophenol) is often the most challenging substrate due to significant steric hindrance and potential for catalyst inhibition through chelation.
For synthetic chemists, this comparative understanding is crucial for strategic planning. When high yields and mild conditions are paramount, 4-bromophenol is the preferred starting material. For the synthesis of ortho-substituted biaryls or arylamines, careful optimization of the catalyst system, particularly the choice of ligand, is essential to overcome the inherent steric and electronic challenges posed by the 2-bromophenol isomer. This guide provides a foundational understanding and practical starting points for researchers to harness the full synthetic potential of these versatile building blocks.
References
A Comparative Guide to the Reaction Kinetics of 6-Bromo-2-chloro-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Polysubstituted Phenol
6-Bromo-2-chloro-3-methoxyphenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and complex organic synthesis. Its unique substitution pattern—featuring both electron-donating (hydroxyl, methoxy) and electron-withdrawing/halide (bromo, chloro) groups—creates a nuanced reactivity profile. Understanding the kinetics of its transformations is paramount for optimizing reaction conditions, maximizing yields, minimizing impurities, and designing efficient synthetic routes for novel therapeutics and advanced materials.
This guide provides an in-depth analysis of the factors governing the reaction kinetics of this compound. We will compare its predicted reactivity in common synthetic operations, such as O-alkylation and nucleophilic aromatic substitution (SNAr), against structurally related phenols. This analysis is grounded in the principles of physical organic chemistry and supported by experimental data from analogous systems.
Pillar 1: Theoretical Framework - The Electronic Tug-of-War
The reactivity of the aromatic ring in this compound is dictated by a complex interplay of inductive and resonance effects from its five substituents.
-
Activating Groups (-OH, -OCH₃): The hydroxyl and methoxy groups are strong activating groups. Through resonance, their lone-pair electrons increase the electron density of the aromatic ring, particularly at the ortho and para positions. This significantly accelerates the rate of electrophilic aromatic substitution. The hydroxyl group's activating effect is generally stronger than the methoxy group.
-
Deactivating Groups (-Br, -Cl): The bromo and chloro substituents are deactivating groups. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, slowing the rate of electrophilic substitution. However, like all halogens, they act as ortho-, para-directors through a weaker resonance effect.
The net effect is a highly polarized ring where specific positions are primed for reaction while others are shielded. For nucleophilic substitution reactions, the strong electron-withdrawing nature of the halogens is a prerequisite for activating the ring toward nucleophilic attack.
Pillar 2: Comparative Kinetic Analysis
Scenario 1: O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a fundamental reaction for phenols, proceeding via an SN2 reaction between the phenoxide and an alkyl halide. The reaction rate is primarily influenced by the nucleophilicity of the phenoxide.
Causality of Experimental Choices: The formation of the phenoxide is critical. A base (e.g., K₂CO₃, NaH) is required to deprotonate the acidic phenolic proton. The pKa of the phenol is a key determinant of the ease of this deprotonation and, consequently, the reaction rate. Electron-withdrawing groups increase the acidity (lower pKa) of the phenol, facilitating phenoxide formation.
Comparison Table: Predicted O-Alkylation Rates
| Compound | Key Substituents | Predicted Relative Rate (krel) | Rationale |
| Phenol | -H | 1.0 | Baseline for comparison. |
| 4-Nitrophenol | -NO₂ (Strong EWG) | > 10 | The strongly electron-withdrawing nitro group significantly increases the acidity of the phenol, leading to a higher concentration of the nucleophilic phenoxide at equilibrium. |
| 4-Methoxyphenol | -OCH₃ (Strong EDG) | < 1 | The electron-donating methoxy group decreases the acidity of the phenol, slowing the formation of the phenoxide. |
| This compound | -Br, -Cl (EWGs) | > 1 | The cumulative inductive electron-withdrawing effect of two halogen atoms will increase the phenol's acidity, leading to faster phenoxide formation and a higher reaction rate compared to unsubstituted phenol. |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Rate is relative to Phenol.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
While typically challenging for electron-rich phenols, SNAr can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups and features a good leaving group.[4][5][6] In our target molecule, the chloro and bromo atoms can serve as leaving groups. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex.
Causality of Experimental Choices: SNAr reactions require a strong nucleophile and often elevated temperatures to overcome the high activation energy associated with disrupting the aromaticity of the ring.[7] The stability of the negatively charged Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the charge.
Comparison Table: Predicted SNAr Rates
| Compound | Leaving Group | Key Activating Groups | Predicted Relative Rate (krel) | Rationale |
| 1-Chloro-2,4-dinitrobenzene | Cl | Two -NO₂ | 1.0 | Classic, highly activated substrate for SNAr. |
| 4-Chlorophenol | Cl | None | <<< 1 | The ring is not sufficiently electron-deficient; reaction is extremely slow or does not occur. |
| This compound | Cl or Br | -Br, -Cl | Slow but Plausible | The two halogens provide some activation. However, the powerful electron-donating -OH and -OCH₃ groups counteract this, destabilizing the Meisenheimer complex. The reaction would likely require harsh conditions (high temperature, strong base) and be significantly slower than the dinitrobenzene example. |
Recent advances have shown that generating a phenoxyl radical from the hydroxyl group can dramatically activate the ring toward SNAr by acting as a powerful, transient electron-withdrawing group.[4][6] This novel strategy could provide a viable pathway for SNAr reactions with substrates like this compound.
Pillar 3: Experimental Protocol for Kinetic Analysis
To empirically determine the reaction kinetics, a robust and self-validating experimental protocol is essential. Here, we outline a standard procedure for monitoring the O-alkylation of a substituted phenol using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant (k) for the reaction of this compound with methyl iodide.
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (ACN, HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Reaction vessel with magnetic stirrer and temperature control
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Accurately prepare a 0.1 M solution of this compound in acetonitrile.
-
Accurately prepare a 0.1 M solution of the internal standard (Naphthalene) in acetonitrile.
-
Prepare a 1.0 M solution of methyl iodide in acetonitrile. Rationale: Using stock solutions ensures accurate and reproducible initial concentrations.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel set to 25.0 °C, combine 10.0 mL of the phenol stock solution, 1.0 mL of the internal standard solution, and an excess of anhydrous K₂CO₃ (approx. 5 molar equivalents).
-
Allow the mixture to stir for 15 minutes to ensure temperature equilibration and formation of the phenoxide. Rationale: The internal standard is unaffected by the reaction and is used to correct for variations in sample injection volume during HPLC analysis.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding 10.0 mL of the 1.0 M methyl iodide solution (t=0). This creates a pseudo-first-order condition due to the large excess of the alkylating agent.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a 1% formic acid solution in acetonitrile. Rationale: Quenching immediately stops the reaction by neutralizing the base and phenoxide, preserving the concentration at that time point.
-
Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 30, 60, 90 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC with UV detection. The method must be validated to show baseline separation of the starting phenol, the ether product, and the internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of the phenol to the peak area of the internal standard against known concentrations of the phenol.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the phenol at each time point.
-
Plot the natural logarithm of the phenol concentration (ln[Phenol]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) is calculated by dividing k' by the initial concentration of methyl iodide.
-
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of O-alkylation via HPLC.
Mechanistic Visualization: SNAr Pathway
The SNAr mechanism proceeds in two key steps: nucleophilic attack to form a resonance-stabilized anion (Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
While direct kinetic measurements for this compound are scarce, a thorough analysis based on established chemical principles allows for strong predictions of its reactivity. Its acidity, enhanced by two halogen substituents, suggests it will undergo O-alkylation more rapidly than unsubstituted phenol. Conversely, its potential for SNAr is hampered by the presence of strong electron-donating groups, though modern radical-based methods may offer a solution. The provided experimental protocol offers a clear and robust pathway for researchers to quantify these kinetic parameters, enabling the rational design and optimization of synthetic processes involving this versatile chemical intermediate.
References
- 1. Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gfredlee.com [gfredlee.com]
- 3. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere | MDPI [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Bromo-2-chloro-3-methoxyphenol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-2-chloro-3-methoxyphenol, a halogenated phenol. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of both bromine and chlorine atoms on the phenol ring dictates the specific handling and treatment requirements. Improper disposal can lead to the formation of persistent and toxic byproducts, making adherence to these protocols essential.
Part 1: Hazard Assessment and Key Data
Before handling any chemical waste, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1228957-06-9) is not widely available, we can infer its primary hazards based on the well-documented properties of analogous halogenated phenols. This class of compounds is consistently identified as hazardous.
The primary risks associated with this compound are its potential to cause skin, eye, and respiratory irritation.[1][2] Ingestion is likely to be harmful.[3] From a regulatory standpoint, these characteristics mandate its classification as hazardous waste.
| Property | Data Summary | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1228957-06-9 | [4] |
| Hazard Class | Assumed Hazardous Waste. Likely classified as Skin Irritant (Category 2), Eye Irritant (Category 2), and potentially Acutely Toxic (Oral). | [1][2] |
| Primary Disposal Route | High-Temperature Incineration | [5][6] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [7] |
| EPA Waste Codes | Likely falls under F-List (non-specific source) or D-List (characteristic waste). Specific code determined by the disposal facility. | [7][8] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations such as those set forth by the U.S. Environmental Protection Agency (EPA).
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Ventilation: Handle the waste inside a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[2]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is sent to the correct treatment facility.
-
Designate a Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[10]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or strong oxidizing agents.[1]
Step 3: Containerization
The choice of container is crucial for safe temporary storage in the laboratory.
-
Material Compatibility: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Container Condition: Ensure the container is in good condition, free from cracks or residue from previous use.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for safety.
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste ".
-
Chemical Identification: List the full chemical name: "This compound ". Do not use abbreviations.
Step 5: On-Site Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Keep Closed: The container must remain closed at all times except when waste is being added.
Step 6: Arranging for Final Disposal
-
Licensed Contractor: Disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company. Your institution's Environmental Health & Safety (EHS) office will have approved vendors.
-
Waste Pickup: Contact your EHS office to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate beyond your facility's designated time limits.
-
Causality of Disposal Method: The required disposal method for this compound is high-temperature incineration. Due to the high halogen content (>1%), the incineration temperature must be at least 1100°C with a flue gas residence time of two seconds or more.[5][11] This ensures the complete destruction of the organic molecule and prevents the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and furans. The incineration facility must also be equipped with flue gas scrubbers to neutralize the acidic gases (HCl and HBr) generated during combustion.[6][12]
Part 3: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to minimize harm.
Chemical Spill
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Containment: If trained and safe to do so, contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personal Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Part 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 957062-55-4_CAS号:957062-55-4_CAS No.:957062-55-4 - 化源网 [chemsrc.com]
- 5. basel.int [basel.int]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. fishersci.com [fishersci.com]
- 10. uakron.edu [uakron.edu]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Operational Guide: Safe Handling and Personal Protective Equipment for 6-Bromo-2-chloro-3-methoxyphenol
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 6-Bromo-2-chloro-3-methoxyphenol. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety measure. Given that this is a specialized research chemical, a conservative approach based on the known hazards of its structural class—halogenated phenols—is paramount.
Hazard Assessment: Understanding the Risks of Halogenated Phenols
While specific toxicological data for this compound is limited, a reliable hazard profile can be established by examining its structural analogues. The compound belongs to the halophenol class, which presents a dual threat: they are often corrosive and systemically toxic upon absorption.
Based on GHS classifications for closely related compounds like 6-Bromo-2-chloro-3-methylphenol, the anticipated hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3] Phenols, in general, can penetrate the skin and cause severe burns that may have a delayed or anesthetic effect, meaning pain is not an immediate warning sign.[4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
Due to these significant risks, a multi-layered safety approach incorporating engineering controls, administrative procedures, and robust Personal Protective Equipment (PPE) is mandatory.
The Core Safety Triad: Controls and PPE
Safe laboratory practice relies on a hierarchy of controls. PPE, while critical, is the final barrier of protection.
Engineering Controls: Your Primary Barrier
Engineering controls are the most effective way to minimize exposure.
-
Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[4] This contains vapors and dust, protecting the user from respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2]
Administrative Controls: Procedural Safety
-
Standard Operating Procedures (SOPs): Develop and document a specific SOP for any procedure involving this chemical.
-
Never Work Alone: A "buddy system" should be in place when handling highly hazardous chemicals like halophenols.[4]
-
Emergency Planning: All personnel must be aware of spill cleanup procedures and first aid for phenol-type exposures before beginning work. A dedicated phenol first aid kit is strongly recommended.[5]
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following provides a baseline for handling this compound.
PPE Specification Summary Table
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | N95 respirator (if not in a containment hood) | Safety goggles and face shield | Double-gloving: Butyl or Neoprene outer, Nitrile inner | Buttoned lab coat |
| Preparing Solutions | Work in fume hood | Safety goggles and face shield | Double-gloving: Butyl or Neoprene outer, Nitrile inner | Chemical-resistant apron over lab coat |
| Reaction/Workup | Work in fume hood | Safety goggles and face shield | Double-gloving: Butyl or Neoprene outer, Nitrile inner | Chemical-resistant apron over lab coat |
| Spill Cleanup | Full-face respirator with appropriate cartridge | Full-face respirator provides protection | Heavy-duty Butyl or Neoprene gloves | Chemical-resistant suit or coveralls |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[6]
-
Required for Handling: Due to the severe irritation risk, tightly fitting chemical splash goggles must be worn when handling the solid or its solutions.[7]
-
Splash Hazard: When pouring liquids or working with larger quantities, a face shield must be worn in addition to safety goggles to protect the entire face.[6]
Hand Protection
Standard disposable nitrile gloves offer insufficient protection against phenols, which can readily penetrate them.[4]
-
Primary Gloves: For direct handling, use gloves made of Butyl rubber or Neoprene (minimum 0.3 mm thickness).[4] These materials provide good resistance to phenols.
-
Double-Gloving: A recommended practice is to wear a standard nitrile glove as an inner layer and a heavier Butyl or Neoprene glove as the outer layer.[6] This provides robust protection while allowing the outer glove to be removed if contaminated without exposing the skin.
-
Immediate Removal: Thin disposable gloves are for incidental splash protection only. If any contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[4]
Body Protection
-
Lab Coat: A clean, buttoned lab coat is the minimum requirement.[8] Long sleeves and pants with closed-toe shoes are mandatory.[4][8]
-
Chemical Apron: When there is a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4]
Respiratory Protection
-
Primary Control: All work should be conducted in a fume hood to prevent the generation of airborne dust or vapors.[4]
-
Supplemental Protection: If weighing the solid material outside of a containment balance enclosure or fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[9] For spill response or if engineering controls fail, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[7][10]
Safe Handling and Emergency Workflow
The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Emergency Protocols
In Case of Skin Exposure: The anesthetic properties of phenols can delay the sensation of a chemical burn.[4][5] Treat any suspected contact as a serious exposure.
-
Immediately go to the safety shower or nearest water source.
-
Remove all contaminated clothing while flushing the affected area.[5]
-
Crucially, use a dedicated phenol first aid solution like Polyethylene Glycol 300 or 400 (PEG-300/400) if available. [4][5] Liberally apply PEG-400 to a gauze pad and gently wipe the area to remove residual phenol.[5]
-
If PEG is not available, flush with copious amounts of water for at least 15 minutes.[2][11]
-
Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS).
In Case of Eye Contact:
-
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][11]
-
Remove contact lenses if present and easy to do so.[11]
-
Seek immediate medical attention from an ophthalmologist.
In Case of Inhalation:
-
If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth if ingestion is suspected).[12]
-
Seek immediate medical attention.
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations. This compound must be treated as hazardous waste.
-
Waste Identification: All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated gloves, and paper towels, must be classified as hazardous waste.[9]
-
Segregation: Keep this waste stream separate from other laboratory waste to prevent dangerous reactions.[9]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container with a secure lid. The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Provide the contractor with the SDS.[9][11]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
